1-Methylimidazole-4,5-dicarboxylic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-methylimidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-2-7-3(5(9)10)4(8)6(11)12/h2H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARDQACXPOQDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173137 | |
| Record name | 1-Methylimidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19485-38-2 | |
| Record name | 1-Methyl-1H-imidazole-4,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylimidazole-4,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylimidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid: Pathways and Protocols
Abstract
1-Methylimidazole-4,5-dicarboxylic acid (MIDA), CAS No. 19485-38-2, is a pivotal heterocyclic building block in contemporary chemical research and development.[1][2] Its rigid imidazole core, substituted with a methyl group at the N1 position and two carboxylic acid functionalities, offers a unique scaffold for the synthesis of novel pharmaceuticals, advanced materials, and specialized agrochemicals.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for MIDA, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of these synthetic routes, present detailed, field-tested protocols, and offer a comparative analysis to guide the selection of the most appropriate method for specific research and development needs.
Introduction: The Significance of this compound
The imidazole ring is a ubiquitous motif in biologically active molecules, and the dicarboxylic acid functionality at the 4 and 5 positions of MIDA provides multiple coordination sites for the construction of complex molecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers.[3][4][5] The N-methylation of the imidazole ring is a critical structural feature that influences the compound's solubility, electronic properties, and biological activity. Consequently, robust and efficient synthetic routes to MIDA are of paramount importance for advancing research in these fields. This guide will focus on the most prevalent and practical synthetic strategies, providing the necessary detail for their successful implementation in a laboratory setting.
Key Synthesis Pathways for this compound
The synthesis of this compound can be broadly categorized into two main strategies:
-
Pathway A: Construction of the Imidazole-4,5-dicarboxylic Acid Core Followed by N-Methylation. This is a classical and widely applicable approach that involves the initial synthesis of the parent compound, imidazole-4,5-dicarboxylic acid, followed by a separate N-methylation step.
-
Pathway B: Ring Formation with a Methylated Nitrogen Precursor. This approach involves the cyclization of reactants that already contain the N-methyl group, leading directly to the methylated imidazole ring.
This guide will provide a detailed exploration of Pathway A, for which more extensive literature and established protocols are available.
Pathway A: Synthesis via Imidazole-4,5-dicarboxylic Acid Intermediate
This two-stage pathway is a reliable method for producing this compound. It offers the advantage of well-defined intermediates and can be adapted for the synthesis of other N-alkylated imidazole-4,5-dicarboxylic acids.
Stage 1: Synthesis of Imidazole-4,5-dicarboxylic Acid
A robust and economically viable method for the synthesis of the parent imidazole-4,5-dicarboxylic acid involves the reaction of imidazole with formaldehyde, followed by oxidation with nitric acid.[6]
-
Starting Materials: Imidazole and formaldehyde are readily available and cost-effective starting materials, making this an economical route.[6]
-
Hydroxymethylation: The initial reaction with formaldehyde in the presence of a strong base leads to the formation of hydroxymethylated imidazole derivatives. The base deprotonates the imidazole, facilitating its nucleophilic attack on the formaldehyde.
-
Oxidation: The subsequent treatment with hot nitric acid serves as a vigorous oxidation step, converting the hydroxymethyl groups and the imidazole ring's carbon atoms at the 4 and 5 positions into carboxylic acid functionalities.
Materials:
-
Imidazole (68 g)
-
37% Aqueous formaldehyde solution (245 g)
-
Potassium hydroxide (28 g)
-
65% Nitric acid (1.3 L)
-
Ammonia water
-
Formic acid
Procedure:
-
In a suitable reaction vessel, dissolve 68 g of imidazole in 245 g of a 37% strength by weight aqueous formaldehyde solution.
-
Add 28 g of potassium hydroxide to the solution.
-
Reflux the mixture for 3 hours.
-
In a separate stirred flask equipped with a reflux condenser, heat 1.3 liters of 65% strength nitric acid to boiling.
-
Slowly add the reaction mixture from step 3 to the boiling nitric acid.
-
During the reaction, distill off water to concentrate the reaction mixture.
-
After the addition is complete, continue to heat the mixture at 130-135 °C for 6-10 hours.[6]
-
Cool the reaction mixture in an ice bath. The product, imidazole-4,5-dicarboxylic acid, will crystallize out.
-
Filter the precipitated crystals under suction, wash with 150 ml of water, and dry. This yields the first fraction of the product.
-
To obtain a second fraction, neutralize the filtrate with ammonia water and then adjust the pH to 4 with formic acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Combine the two fractions to obtain the final product. The total yield is approximately 77%.[6]
Stage 2: N-Methylation of Imidazole-4,5-dicarboxylic Acid
The second stage involves the selective methylation of the N1 position of the imidazole ring. This can be achieved using a suitable methylating agent in the presence of a base.
-
Methylating Agent: Dimethyl sulfate or methyl iodide are common and effective methylating agents. Dimethyl sulfate is often preferred for its lower cost and higher boiling point, though it is highly toxic and requires careful handling.
-
Base: A strong, non-nucleophilic base is required to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the methylating agent. Sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice. For sterically hindered imidazoles, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[1]
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvents are crucial as the strong bases used will react with water.
Materials:
-
Imidazole-4,5-dicarboxylic acid (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Dimethyl sulfate (or methyl iodide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (nitrogen or argon), suspend imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the suspension. The addition of two equivalents of base is necessary to deprotonate both the imidazole N-H and the two carboxylic acid protons.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.
-
To the resulting solution, add dimethyl sulfate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Acidify the aqueous solution to a pH of approximately 3-4 with dilute HCl to protonate the carboxylic acid groups.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization.
Alternative and Emerging Synthesis Strategies
While Pathway A is a well-established route, other methods are being explored to improve efficiency and reduce the number of synthetic steps.
One-Pot Syntheses
One-pot multicomponent reactions are highly desirable in modern organic synthesis as they can significantly reduce reaction time, resource consumption, and waste generation.[7][8][9] While a specific one-pot synthesis for this compound is not widely reported, the principles of one-pot imidazole synthesis could be adapted. For instance, a reaction involving a glyoxal derivative, methylamine, and a dicarbonyl compound could potentially lead to the desired product in a single step. Further research in this area is warranted.
Synthesis from Pre-methylated Precursors
An alternative approach involves the use of starting materials that already contain the N-methyl group. For example, the oxidation of 1-methylbenzimidazole could yield this compound. This method is analogous to the synthesis of the parent imidazole-4,5-dicarboxylic acid from benzimidazole.[10]
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway A: Staged Synthesis | Potential One-Pot Synthesis |
| Starting Materials | Imidazole, formaldehyde, methylating agent | Glyoxal derivative, methylamine, dicarbonyl compound |
| Number of Steps | Two main stages (core synthesis and methylation) | One pot |
| Yield | Generally good to high yields for each step | Highly variable, dependent on optimization |
| Scalability | Well-established and scalable | May require significant optimization for large scale |
| Advantages | Reliable, well-documented, modular | Highly efficient, atom-economical, reduced waste |
| Disadvantages | Longer overall synthesis time, more purification steps | May be challenging to optimize, potential for side products |
Visualization of Synthesis Pathways
Diagram 1: Overall Synthesis Workflow (Pathway A)
Caption: Workflow for the two-stage synthesis of this compound.
Diagram 2: Logical Steps in N-Methylation
Caption: Decision and action flow for the N-methylation of imidazole-4,5-dicarboxylic acid.
Conclusion
The synthesis of this compound is a critical process for enabling further research and development in a multitude of chemical disciplines. The two-stage approach, involving the synthesis of the imidazole-4,5-dicarboxylic acid core followed by N-methylation, represents a robust and well-documented pathway. While challenges such as the handling of hazardous reagents and the need for anhydrous conditions exist, the provided protocols offer a solid foundation for the successful synthesis of this valuable compound. Future research into one-pot syntheses and the use of pre-methylated precursors holds promise for developing even more efficient and sustainable routes to this compound and its derivatives.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Building Block for Chemical Innovation.
- Luo, Z.-R., Zhuang, J.-C., Wu, Q.-L., & Liu, J.-Z. (2011). 4,5-imidazoledicarboxylic acid: Syntheses, crystal structures, and properties. ResearchGate.
- BenchChem. (2025). Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives.
- Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(8), 6594-6616.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Langer, P., & Neumann, H. (1985). Preparation of imidazole-4,5-dicarboxylic acid. (U.S. Patent No. 4,550,176). Washington, DC: U.S. Patent and Trademark Office.
- Zhang, Q.-G., Xie, Y., Hu, J.-G., Liu, J.-M., Wang, J., Zhong, R., & Gao, Y.-H. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 29(2), 567-571.
- Safari, J., & Gandomi-Ravandi, S. (2014). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 4(16), 8145-8151.
- Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction.
- Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?
- MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
- Dirersa, W. B. (2017). A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3).
- ResearchGate. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Das, P., & Sarkar, S. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33263-33273.
- University of North Florida. (n.d.). Progress Toward The Synthesis Of N-Methyl Improgan.
- LookChem. (n.d.). Cas 19485-38-2, 4,5-DICARBOXY-1-METHYL-1H-IMIDAZOLE.
- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide.
- MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
- Springer. (2013). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
- Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP.
- Reddit. (2023). Removal of Imidazole from my crude product solution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
biological activity of 1-Methylimidazole-4,5-dicarboxylic acid
An In-depth Technical Guide to the Biological Activity of 1-Methylimidazole-4,5-dicarboxylic Acid and Its Analogs
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a heterocyclic organic compound with the chemical formula C6H6N2O4 and a molecular weight of 170.12 g/mol .[1] While extensive research into the specific biological activities of this compound is still emerging, its parent compound, imidazole-4,5-dicarboxylic acid, and its derivatives have garnered significant attention in the scientific community. These molecules serve as versatile building blocks for the synthesis of compounds with a wide range of potential therapeutic applications, from antiviral and neurological to cardiovascular.[2][3][4] The imidazole ring, a common motif in many biologically active molecules, coupled with the two carboxylic acid groups, provides a unique platform for creating complex and functionalized molecules.[4][5] This guide will delve into the known biological activities of the broader class of imidazole-4,5-dicarboxylic acid derivatives, providing a framework for understanding the potential of this compound in drug discovery and development.
Key Biological Activities of Imidazole-4,5-Dicarboxylic Acid Derivatives
The structural features of imidazole-4,5-dicarboxylic acid derivatives make them suitable candidates for interacting with various biological targets. The following sections highlight some of the most promising areas of research.
Antiviral Activity: Targeting SARS-CoV-2 Main Protease
Derivatives of imidazole-4,5-dicarboxylic acid have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[6] A study exploring asymmetric imidazole-4,5-dicarboxamide scaffolds found that these compounds could act as non-covalent, competitive inhibitors of Mpro.[6] One of the synthesized compounds demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[6] The proposed mechanism involves the binding of the imidazole derivatives to the active site of the protease, preventing it from processing viral polyproteins.[6]
Neurological Applications: Modulation of NMDA Receptors
Several derivatives of imidazole-4,5-dicarboxylic acid have been investigated as ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[3] Research has shown that these compounds can exhibit both convulsant and anticonvulsant effects in a dose-dependent manner, suggesting they act as partial agonists of the NMDA receptor.[7] This modulation of the glutamatergic system has led to the exploration of their potential as antiparkinsonian agents.[3][8] Studies in animal models of Parkinson's disease have demonstrated that these derivatives can alleviate motor symptoms, indicating their promise for the development of novel treatments for neurodegenerative disorders.[3]
Cardiovascular Potential: Angiotensin-Converting Enzyme (ACE) Inhibition
The inhibition of the angiotensin-converting enzyme (ACE) is a well-established strategy for the treatment of hypertension. Analogs of 2-butyl-1H-imidazole-4,5-dicarboxylic acid have been synthesized and evaluated as potential ACE inhibitors.[9] One such derivative exhibited a potent inhibitory effect with an IC50 value in the low micromolar range.[9] The mechanism of action is believed to involve the interaction of the imidazole-dicarboxylic acid scaffold with the active site of the ACE enzyme, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.[9]
Methodologies for Biological Evaluation
To assess the biological activity of this compound and its derivatives, a variety of in vitro and in vivo assays can be employed.
In Vitro Enzyme Inhibition Assay: A Step-by-Step Protocol
This protocol provides a general framework for evaluating the inhibitory activity of a test compound against a target enzyme, such as SARS-CoV-2 Mpro or ACE.
Materials:
-
Target enzyme (e.g., recombinant SARS-CoV-2 Mpro)
-
Fluorogenic substrate specific to the enzyme
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer at a specific pH)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.
-
Assay Setup:
-
Add a small volume of the test compound dilutions to the wells of the 96-well plate.
-
Include control wells: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add the enzyme solution to all wells except the negative control.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow for compound-enzyme interaction.
-
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the slope of the fluorescence versus time curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Diagram of the In Vitro Enzyme Inhibition Assay Workflow:
Caption: Workflow for a typical in vitro enzyme inhibition assay.
In Vivo Evaluation of Neurological Activity
To assess the potential antiparkinsonian or anticonvulsant effects of imidazole-4,5-dicarboxylic acid derivatives, animal models are utilized.
General Workflow:
-
Animal Model Selection: Choose an appropriate animal model that mimics the human disease (e.g., a reserpine-induced model of Parkinson's disease in mice or a pentylenetetrazole-induced seizure model).
-
Compound Administration: Administer the test compound to the animals via a suitable route (e.g., intraperitoneal injection or oral gavage).
-
Behavioral Assessment: Observe and quantify specific behaviors relevant to the disease model. For Parkinson's disease, this may include measuring locomotor activity and catalepsy. For epilepsy, this could involve scoring the severity of seizures.
-
Data Analysis: Compare the behavioral outcomes in the treated group to a control group that received a vehicle. Statistical analysis is used to determine the significance of any observed effects.
Synthesis and Future Directions
The synthesis of imidazole-4,5-dicarboxylic acid and its derivatives can be achieved through various methods, including the oxidation of benzimidazole.[5][10] The versatility of this chemical scaffold allows for the introduction of various functional groups, enabling the fine-tuning of its biological activity.
Relationship between the Core Compound and its Biologically Active Derivatives:
Caption: Synthetic pathways from the core to active derivatives.
While the direct biological activities of this compound remain to be fully elucidated, the extensive research on its analogs provides a strong rationale for its further investigation. Future studies should focus on synthesizing a library of derivatives based on the this compound scaffold and screening them against a wide range of biological targets. This approach holds the potential to uncover novel therapeutic agents for a variety of diseases.
Summary of Biological Activities
| Derivative Class | Biological Activity | Target | Potency (IC50) | Reference |
| Imidazole-4,5-dicarboxamides | Antiviral | SARS-CoV-2 Mpro | 4.79 ± 1.37 µM | [6] |
| Substituted Imidazole-4,5-dicarboxylic Acids | Antiparkinsonian/Anticonvulsant | NMDA Receptor | Not specified | [3][7] |
| 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid Analog | ACE Inhibition | Angiotensin-Converting Enzyme | 1.31 ± 0.026 µM | [9] |
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 152258, 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid. [Link]
- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evalu
- This compound: A Versatile Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]
- 1-Methylimidazole. Wikipedia. [Link]
- This compound CAS NO.19485-38-2. LookChem. [Link]
- Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]
- Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal. [Link]
- A Review of the Analytical Methods for the Determination of 4(5)
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]
- Preparation of imidazole-4,5-dicarboxylic acid.
- Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PMC - NIH. [Link]
- Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC - PubMed Central. [Link]
- Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Request PDF. [Link]
- Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors. Request PDF. [Link]
Sources
- 1. 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid | C6H6N2O4 | CID 152258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1-Methylimidazole-4,5-dicarboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazole-4,5-dicarboxylic acid [CAS Number: 19485-38-2] is a key heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a methylated imidazole core flanked by two carboxylic acid functionalities, offers a versatile platform for the construction of complex molecules. This guide provides a comprehensive overview of the historical context of its parent imidazole structure, detailed synthetic methodologies for its preparation, in-depth analysis of its characterization, and a survey of its applications in pharmaceutical and materials science.
Historical Context: The Imidazole Ring and its Carboxylated Derivatives
The journey to understanding this compound begins with the discovery of the imidazole ring itself. In 1858, German chemist Heinrich Debus first reported the synthesis of imidazole, which he named "glyoxaline," by reacting glyoxal and formaldehyde in the presence of ammonia. This foundational reaction, while often low-yielding, laid the groundwork for the vast field of imidazole chemistry.
Several decades later, the synthesis of the parent imidazole-4,5-dicarboxylic acid (CAS 570-22-9) was achieved through various methods. One early and notable method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution. Another significant approach was the oxidation of benzimidazole using strong oxidizing agents like potassium dichromate or potassium permanganate[1][2][3]. These early syntheses were crucial in providing access to the core dicarboxylated imidazole scaffold.
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Pathway A: Methylation of Imidazole followed by Carboxylation
This pathway involves the initial synthesis of 1-methylimidazole, which then undergoes reactions to introduce the carboxylic acid groups at the 4 and 5 positions.
Step 1: Synthesis of 1-Methylimidazole
1-Methylimidazole is a commercially available reagent, but can also be synthesized in the laboratory. Common industrial methods include the acid-catalyzed methylation of imidazole with methanol or the Radziszewski reaction of glyoxal, formaldehyde, methylamine, and ammonia[4].
A reliable laboratory-scale synthesis involves the deprotonation of imidazole with a strong base, such as sodium hydroxide, followed by N-alkylation with a methylating agent like methyl iodide.
Experimental Protocol: Synthesis of 1-Methylimidazole
-
Materials: Imidazole, Sodium Hydroxide (NaOH), Methyl Iodide (CH₃I), Ethanol, Water, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 eq) in ethanol.
-
To the stirring solution, add powdered sodium hydroxide (1.5 eq). Continue stirring until the base is fully dissolved.
-
Carefully add methyl iodide (1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and add an equal volume of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylimidazole.
-
Purify the product by distillation.
-
Step 2: Carboxylation of 1-Methylimidazole
A plausible and effective method for introducing the dicarboxylic acid functionalities is through a process analogous to that described for the parent imidazole. This involves a two-step reaction: hydroxymethylation followed by oxidation.
Conceptual Experimental Workflow: From 1-Methylimidazole to the Dicarboxylic Acid
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
-
Materials: 1-Methylimidazole, Formaldehyde (37% aqueous solution), Potassium Hydroxide (KOH), Nitric Acid (65%), Water.
-
Procedure:
-
Hydroxymethylation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylimidazole (1.0 eq) in a 37% aqueous formaldehyde solution (3-4 eq).
-
Add potassium hydroxide (0.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 3 hours. The reaction will produce a mixture of hydroxymethylated 1-methylimidazole intermediates.
-
Oxidation: In a separate flask equipped with a distillation apparatus and a dropping funnel, heat 65% nitric acid (15-20 eq) to boiling.
-
Slowly add the hydroxymethylation reaction mixture to the boiling nitric acid. Control the addition rate to maintain a steady reaction.
-
During the reaction, distill off water to concentrate the reaction mixture.
-
After the addition is complete, continue heating for 6-10 hours, maintaining the temperature between 130-135°C.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
Further product can be obtained from the filtrate by adjusting the pH to 4.
-
Pathway B: Oxidation of 1-Methyl-Substituted Benzimidazole
An alternative route involves the oxidative cleavage of a 1-methyl-substituted benzimidazole derivative. This method can be advantageous if the corresponding benzimidazole is readily accessible.
Conceptual Experimental Workflow: Oxidation of 1-Methylbenzimidazole
Caption: Synthesis via oxidation of 1-methylbenzimidazole.
Detailed Protocol: Oxidation of 1-Methyl-2-alkylbenzimidazole
-
Materials: 1-Methyl-2-alkylbenzimidazole, Sulfuric Acid (concentrated), Hydrogen Peroxide (30%).
-
Procedure:
-
Carefully dissolve the 1-methyl-2-alkylbenzimidazole (1.0 eq) in concentrated sulfuric acid to a concentration of approximately 1 M.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (11 eq) to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH of the solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Physicochemical Properties and Spectroscopic Characterization
This compound is typically a white to off-white crystalline powder.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.12 g/mol |
| Melting Point | 253-254 °C |
| Boiling Point | 531.6 °C at 760 mmHg |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group (around 3.5-4.0 ppm) and a singlet for the C2-proton of the imidazole ring (downfield, likely > 7.5 ppm). The carboxylic acid protons will appear as a broad singlet at a very downfield chemical shift (>10 ppm), and their visibility may depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will show signals for the N-methyl carbon, the three imidazole ring carbons, and the two equivalent carboxylic acid carbons. Predicted chemical shifts for the parent 1-methylimidazole can provide a basis for assignment[5][6].
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid groups (typically 2500-3300 cm⁻¹). Strong C=O stretching vibrations from the carboxylic acid groups will be prominent around 1700 cm⁻¹. C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.12 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ and other characteristic fragments of the imidazole ring.
Applications in Research and Development
This compound is a valuable and versatile building block with growing applications in several fields of chemical science.
Pharmaceutical and Bioactive Molecule Synthesis
The imidazole moiety is a common scaffold in many biologically active compounds and pharmaceuticals. The dicarboxylic acid functionality of this molecule provides two reactive handles for further chemical transformations, making it an attractive starting material for the synthesis of more complex drug candidates[7][8]. Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their potential as antagonists of glutamate receptors and for their antiparkinsonian activity[9].
Coordination Chemistry and Materials Science
The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups make this compound an excellent multidentate ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers[1][10][11]. By carefully selecting the metal ions and reaction conditions, a wide variety of structures with tailored porosities, thermal stabilities, and functionalities can be synthesized. These materials have potential applications in gas storage, separation, and catalysis[8][12][13].
Workflow: Synthesis of a Metal-Organic Framework (MOF)
Caption: General workflow for the synthesis of a MOF using this compound as a ligand.
Conclusion
This compound, building upon the rich history of imidazole chemistry, has emerged as a significant and versatile molecule in modern synthetic chemistry. Its accessible synthesis and multiple reactive sites make it a valuable precursor for the development of novel pharmaceuticals and advanced materials. As research in these areas continues to expand, the demand and applications for this important building block are expected to grow.
References
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).
- Crystal Growth & Design. (2011). Four Three-Dimensional Coordination Polymers Constructed by 2-((1H-1,2,4-Triazol-1-yl)methyl)-1H-Imidazole-4,5-Dicarboxylate: Syntheses, Topological Structures, and Magnetic Properties.
- ProQuest. (2015). Three metal-organic frameworks showing novel architectures based on multifunctional imidazole dicarboxylates.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Versatile Building Block for Chemical Innovation.
- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- PubMed. (2011). Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties.
- ResearchGate. (2019). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF.
- Organic Syntheses. (n.d.). Imidazole.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for....
- ACS Publications. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- ACS Publications. (2010). Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties.
- PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid.
- ResearchGate. (2010). Assembly of two 3-D metal–organic frameworks from Cd(II) and 4,5-imidazoledicarboxylic acid or 2-ethyl-4,5-imidazoledicarboxylic acid.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Google Patents. (n.d.). CN103086978A - 1-methylimidazole preparation method.
- ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4.
- SpectraBase. (n.d.). 1-(3-DIMETHYLAMINO-PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC-ACID-DIMETHYLESTER - Optional[13C NMR] - Chemical Shifts.
- LookChem. (n.d.). This compound CAS NO.19485-38-2.
- Brusina, M. A., Nikolaev, D. N., & Piotrovskiy, L. B. (2019). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Russian Chemical Bulletin, 68(4), 671-680.
- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- PubMed. (2013). Formation of 4(5)-methylimidazole and its precursors, α-dicarbonyl compounds, in Maillard model systems.
- Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP.
- ResearchGate. (n.d.). Structure and proton chemical shifts in ¹H NMR spectra of N-methylimidazole moiety of QAS 6.
- TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).
- ACS Publications. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
- NIST WebBook. (n.d.). 4,5-Imidazoledicarboxylic acid.
- NIST WebBook. (n.d.). 4,5-Imidazoledicarboxylic acid.
- PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 4. 1-Methylimidazole(616-47-7) IR Spectrum [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. 1-Methylimidazole(616-47-7) 13C NMR [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Three metal-organic frameworks showing novel architectures based on multifunctional imidazole dicarboxylates - ProQuest [proquest.com]
Unlocking the Therapeutic Potential of 1-Methylimidazole-4,5-dicarboxylic Acid Derivatives: A Technical Guide to Putative Targets
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] This technical guide delves into the therapeutic landscape of a specific, promising subclass: 1-Methylimidazole-4,5-dicarboxylic acid derivatives. While the broader imidazole family exhibits a wide spectrum of activities, including anticancer and antimicrobial effects, this guide will focus on the most evidence-backed potential of this compound derivatives as modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neurological disorders. We will explore the mechanistic underpinnings of this interaction, detail robust experimental protocols for its validation, and present a framework for future drug discovery efforts. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics for neurological and potentially other diseases.
The Imidazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered heterocyclic imidazole ring is a versatile pharmacophore due to its unique electronic properties, ability to participate in hydrogen bonding, and its presence in key biological molecules like the amino acid histidine.[2] This has led to the development of a vast array of imidazole-containing drugs with diverse therapeutic applications, from antifungal agents to anticancer therapies.[2] The therapeutic promiscuity of the imidazole scaffold stems from its ability to interact with a wide range of biological targets.
Derivatives of the core imidazole structure have been shown to target:
-
Enzymes and Kinases: Many imidazole-based compounds act as potent inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell signaling.[2]
-
Tubulin: Certain imidazole derivatives interfere with tubulin polymerization, leading to mitotic arrest and exhibiting anticancer effects similar to established chemotherapeutics.
-
DNA and Associated Enzymes: The imidazole core can be found in molecules that interact with DNA and inhibit enzymes like topoisomerases.
-
Microbial Targets: In infectious diseases, azole antifungals, a class of imidazole derivatives, are well-known for their inhibition of cytochrome P450 14α-demethylase, an enzyme essential for fungal cell membrane synthesis.
While the this compound backbone shares this privileged scaffold, emerging research points towards a more specific and compelling therapeutic avenue: the modulation of glutamatergic neurotransmission.
Primary Therapeutic Target: The N-Methyl-D-Aspartate (NMDA) Receptor
The most significant and well-documented therapeutic target for derivatives of imidazole-4,5-dicarboxylic acid is the N-methyl-D-aspartate (NMDA) receptor.[3][4] The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. However, its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, chronic pain, and neurodegenerative diseases like Parkinson's and Alzheimer's.[5]
Mechanism of Action: Modulating Glutamatergic Signaling
Derivatives of imidazole-4,5-dicarboxylic acid have been identified as a novel class of NMDA receptor ligands that are not channel blockers.[4] Their therapeutic effect is believed to be mediated through interaction with the NMDA receptor recognition site, suggesting they may act as partial agonists or antagonists.[3][4] This mode of action is advantageous as it may offer a more nuanced modulation of receptor activity, potentially leading to a better safety profile compared to traditional NMDA receptor channel blockers, which are often associated with significant side effects.[4]
The conformational rigidity of the imidazole-4,5-dicarboxylic acid scaffold is thought to contribute to a more selective interaction with the receptor, which could reduce off-target effects and enhance therapeutic efficacy.[6][7]
Below is a diagram illustrating the proposed mechanism of action of this compound derivatives at the NMDA receptor.
Caption: Proposed modulation of the NMDA receptor by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Preliminary studies suggest that the biological activity of these derivatives is sensitive to the nature of the substituents on the imidazole ring. For instance, in studies of analgesic activity, it has been observed that elongation of the radical groups on the benzene ring attached to the nitrogen atoms can enhance the analgesic potential.[7] This suggests that these substituents are likely involved in key interactions with the binding pocket of the NMDA receptor.
A systematic exploration of the chemical space around the this compound core is warranted to establish a comprehensive SAR. Key modifications to investigate would include:
-
Substitution at the 1-position (Methyl group): Varying the alkyl chain length or introducing cyclic or aromatic moieties.
-
Substitution at the 2-position: Introducing a range of substituents with different electronic and steric properties.
-
Derivatization of the 4,5-dicarboxylic acid groups: Esterification or amidation to modulate physicochemical properties such as solubility and cell permeability.
Quantitative Data on Biological Activity
While specific IC50 or Ki values are not widely published in the readily available literature, several studies have demonstrated dose-dependent effects of imidazole-4,5-dicarboxylic acid derivatives in various in vivo models.
| Compound ID | Therapeutic Area | In Vivo Model | Observed Effect | Dosage/Concentration | Reference |
| IEM-2258 | Anticonvulsant | NMDA-induced convulsions in mice | Significant reduction in convulsion duration and prevention of mortality. | 0.4 mmol (intracerebroventricular) | [4] |
| IEM-2248 | Anticonvulsant | NMDA-induced convulsions in mice | Complete protection from convulsions and mortality. | 0.2 mmol (intracerebroventricular) | [4] |
| IEM-2347 | Analgesic | Acetic acid-induced writhing in mice | Complete suppression of pain response. | 20-40 mg/kg (intraperitoneal) | [4][7] |
| IEM-303 | Analgesic | Acetic acid-induced writhing in mice | Significant reduction in pain response. | 50 mg/kg (intraperitoneal) | [4][7] |
| 2-propylimidazole-4,5-dicarboxylic acid | Anticonvulsant/Convulsant | NMDA receptor activity in mice | Dose-dependent partial agonism. | Not specified | [3] |
Experimental Protocols for Target Validation
Validating the interaction of this compound derivatives with the NMDA receptor requires a multi-tiered approach, from in vitro binding assays to in vivo models of disease.
In Vitro Assays
Objective: To determine the binding affinity of the test compounds for the NMDA receptor.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue.
-
Incubation: Incubate the membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
Objective: To characterize the functional effects of the test compounds on NMDA receptor-mediated currents.
Methodology:
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.
-
Recording: Perform whole-cell voltage-clamp recordings.
-
Agonist Application: Apply NMDA and a co-agonist (glycine or D-serine) to elicit an inward current.
-
Compound Application: Co-apply the test compound with the agonists to determine its effect on the current amplitude (inhibition or potentiation).
-
Data Analysis: Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Workflow for electrophysiological characterization of NMDA receptor modulators.
In Vivo Models
Objective: To assess the potential of the test compounds to prevent seizures.
Methodology:
-
Animal Model: Use mice or rats.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, oral).
-
Seizure Induction:
-
MES Test: Apply a brief electrical stimulus through corneal or auricular electrodes.
-
PTZ Test: Administer a subcutaneous injection of pentylenetetrazole.
-
-
Observation: Observe the animals for the presence or absence of tonic-clonic seizures and record latency to seizure and mortality.
-
Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from seizures).
Objective: To evaluate the antinociceptive effects of the test compounds.
Methodology:
-
Animal Model: Use mice.
-
Compound Administration: Administer the test compound intraperitoneally.
-
Nociceptive Induction: After a set period, administer an intraperitoneal injection of acetic acid.
-
Observation: Count the number of "writhes" (a characteristic stretching behavior) over a defined time period.
-
Data Analysis: Compare the number of writhes in the treated group to a vehicle control group to determine the percentage of inhibition.
Other Potential Therapeutic Targets: A Hypothetical Outlook
While the evidence strongly points to the NMDA receptor as the primary target for this compound derivatives, the versatility of the imidazole scaffold suggests that other therapeutic targets should not be entirely dismissed without experimental validation.
-
Cancer: Given the known activity of other imidazole derivatives against various kinases, it is conceivable that specific substitutions on the this compound core could yield compounds with affinity for oncogenic kinases. Screening these derivatives against a panel of cancer cell lines could be a worthwhile exploratory endeavor.
-
Infectious Diseases: The structural similarity to azole antifungals raises the possibility of antifungal activity. Testing against a panel of pathogenic fungi, such as Candida albicans, could reveal unexpected activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel modulators of the NMDA receptor. The existing body of evidence strongly supports their potential as anticonvulsants, analgesics, and for the treatment of neurodegenerative disorders. Future research should focus on:
-
Comprehensive SAR studies to optimize potency and selectivity.
-
In-depth pharmacokinetic and pharmacodynamic profiling of lead compounds.
-
Molecular modeling studies to elucidate the precise binding mode at the NMDA receptor.
-
Exploratory screening against other potential targets to uncover new therapeutic applications.
By systematically building upon the foundational knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.
References
- [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors]. PubMed.
- Yakovleva, E. E., et al. (2025). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology.
- Yakovleva, E. E., et al. (2020). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression tests in mice and rats. oalib upi.
- Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. ResearchGate.
- Yakovleva, E. E., et al. (2023). Investigation of antiparkinsonian activity of new imidazole-4,5-dicarboxylic acid derivatives on the experimental model of catalepsy. Research Results in Pharmacology.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.
- Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
- Yakovleva, E. E., et al. (2025). View of Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology. Research Results in Pharmacology.
- Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors | Request PDF. ResearchGate.
- This compound: A Versatile Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
- Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry. Frontiers.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.
- Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. ResearchGate.
- Siwach, R. & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association.
Sources
- 1. Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. View of Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology [rrpharmacology.ru]
- 7. Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology [rrpharmacology.ru]
Substituted Imidazole-4,5-dicarboxylic Acids: A Technical Guide to Synthesis, Properties, and Applications
Abstract
Substituted imidazole-4,5-dicarboxylic acids represent a class of heterocyclic compounds of significant interest across multiple scientific disciplines. Their rigid, multifunctional structure, featuring two carboxylic acid groups and a modifiable imidazole core, makes them exceptionally versatile building blocks. This guide provides an in-depth exploration of the core aspects of these molecules, designed for researchers and professionals in drug development and materials science. We will traverse the primary synthetic routes, delve into their physicochemical and coordination properties, and illuminate their diverse applications, from targeted pharmacophores in medicinal chemistry to robust ligands in the construction of advanced materials. The causality behind experimental choices and self-validating protocols are emphasized throughout to ensure both technical accuracy and practical applicability.
Introduction: The Versatile Imidazole-4,5-dicarboxylic Acid Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, present in numerous bioactive molecules and approved drugs.[1] The addition of two carboxylic acid groups at the 4 and 5 positions imbues the scaffold with unique properties. These groups act as powerful hydrogen bond donors and acceptors and can be deprotonated to serve as multidentate ligands for metal ions.[2][3] This dual functionality is the cornerstone of their utility.
The core structure, 1H-imidazole-4,5-dicarboxylic acid (H₃IDC), possesses six potential donor atoms: two imidazole nitrogens and four carboxylate oxygens.[2][3] This allows for a variety of coordination modes with metal ions, making it a foundational component for creating complex supramolecular structures.[2][4] Furthermore, the C-2 position of the imidazole ring is a prime site for substitution, allowing for the fine-tuning of steric and electronic properties. This modification capability is critical for tailoring the molecule for specific applications, whether it's optimizing receptor binding in a drug candidate or controlling the pore size of a metal-organic framework (MOF).[5]
This guide will systematically explore the synthesis of these valuable compounds, their characterization, and their most significant applications, providing a comprehensive resource for the scientific community.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of substituted imidazole-4,5-dicarboxylic acids can be broadly categorized into two approaches: the assembly from acyclic precursors and the modification of a pre-existing imidazole or benzimidazole ring.[5][6]
Oxidation of Benzimidazoles: A Classical and Robust Route
One of the most established and effective methods involves the oxidative cleavage of the benzene ring of a corresponding 2-substituted benzimidazole.[3][5] This method is advantageous for its scalability and the commercial availability of a wide range of benzimidazole precursors.
The choice of oxidizing agent is critical to the success of this reaction, directly impacting yield and purity. While strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) have been historically used, they often require harsh conditions and can lead to over-oxidation.[3] A more refined and higher-yielding approach utilizes hydrogen peroxide in concentrated sulfuric acid.[5]
Rationale Behind the Method: The concentrated sulfuric acid serves a dual purpose. Firstly, it protonates the benzimidazole, increasing its susceptibility to oxidative attack. Secondly, it helps to control the reactivity of the hydrogen peroxide, promoting the desired ring cleavage while minimizing side reactions. The molar ratio of hydrogen peroxide to the benzimidazole substrate is a key parameter that must be optimized to maximize the yield of the target dicarboxylic acid.[5]
Exemplary Protocol: Synthesis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid
-
Dissolution: A 2-alkylbenzimidazole is dissolved in concentrated sulfuric acid (e.g., 98%) to a concentration of approximately 1 M under cooling in an ice bath. This exothermic step must be controlled to prevent degradation.
-
Oxidant Addition: Hydrogen peroxide (e.g., 30% w/w) is added dropwise to the solution, maintaining a low temperature. An optimal molar ratio is typically around 11:1 (H₂O₂:benzimidazole).[5]
-
Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate.
-
Isolation & Purification: The solid precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like water or an alcohol/water mixture.
-
Validation: The structure and purity of the final product are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Multi-Component Assembly Routes
More recent synthetic advancements focus on building the imidazole ring from acyclic components, offering greater flexibility in introducing substituents.[7][8] These methods, such as the Debus-Radziszewski synthesis and its variations, combine an aldehyde, a 1,2-dicarbonyl compound (like a derivative of tartaric acid), and an ammonia source.[3][9]
Physicochemical Properties & Characterization
The unique structure of these compounds gives rise to distinct physicochemical properties. They are generally crystalline solids with high melting points due to strong intermolecular hydrogen bonding.[10] Their solubility in water is often pH-dependent, and they can act as amphoteric substances, functioning as both acids and bases.[10]
The ability of a molecule to cross cellular membranes, a key factor in drug development, can be estimated by its partition coefficient (logP).[11] Experimental determination of logP for various substituted imidazole-4,5-dicarboxylic acids is crucial for assessing their potential bioavailability.[11]
Table 1: Typical Spectroscopic Data for a 2-Substituted Imidazole-4,5-dicarboxylic Acid
| Technique | Characteristic Feature | Typical Range/Observation |
| ¹H NMR | Imidazole C-H proton | δ 7.5-8.5 ppm |
| COOH protons | δ 10-13 ppm (broad singlet) | |
| N-H proton | δ 12-14 ppm (very broad) | |
| ¹³C NMR | Carboxyl carbons (C=O) | δ 160-175 ppm |
| Imidazole ring carbons | δ 115-145 ppm | |
| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |
| C=O stretch (carboxylic acid) | 1680-1720 cm⁻¹ | |
| C=N stretch (imidazole ring) | 1550-1620 cm⁻¹ |
Key Applications in Science and Technology
The applications of substituted imidazole-4,5-dicarboxylic acids are extensive and growing, primarily in medicinal chemistry and materials science.
Medicinal Chemistry: A Scaffold for Drug Discovery
The rigid dicarboxylate framework is an excellent platform for designing enzyme inhibitors and receptor antagonists. The substituents can be precisely positioned to interact with specific pockets in a biological target.
a) Cardiovascular Agents: A significant area of research has focused on developing derivatives as angiotensin II (AII) receptor antagonists for treating hypertension.[12] The imidazole core mimics the function of the native ligand, while carefully chosen substituents enhance binding affinity and selectivity. For example, the potent antagonist 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid demonstrated an IC₅₀ of just 0.55 nM.[12]
b) Neurological Disorders: Certain 1,2-substituted imidazole-4,5-dicarboxylic acids have shown promise as antiparkinsonian agents.[13] Studies on models of dopaminergic transmission suppression demonstrated that compounds like IEM2258 and IEM2247 could significantly improve locomotor activity and reduce catalepsy, suggesting they modulate dopaminergic pathways.[13] These findings open avenues for developing novel treatments for neurodegenerative diseases.
Materials Science: Building Blocks for Functional Materials
The multidentate coordination capability of the imidazole-4,5-dicarboxylate ligand is heavily exploited in the synthesis of Metal-Organic Frameworks (MOFs).[2] MOFs are crystalline materials with well-defined pores, making them suitable for gas storage, separation, and catalysis.[14]
The choice of substituent at the C-2 position plays a crucial role in directing the final topology of the MOF.[5] For instance, using 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) versus the unsubstituted H₃IDC can lead to frameworks with different dimensionalities and properties when reacted with the same metal ion.[5][15]
These ligands have been used to construct MOFs with high thermal stability and interesting properties like proton conductivity and luminescence.[4][16] For example, MOFs synthesized with 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid have demonstrated promising temperature- and humidity-dependent proton conduction, reaching conductivities on the order of 10⁻⁴ S·cm⁻¹ at 100 °C and 98% relative humidity.[16]
Catalysis
Derivatives of imidazole-4,5-dicarboxylic acid can also be used to create sophisticated ligands for homogeneous and heterogeneous catalysis. Amphiphilic palladium N-heterocyclic carbene (NHC) complexes based on this scaffold have been synthesized and shown to be highly active catalysts for hydrogenation reactions in water, a green solvent.[17] The dicarboxylate moiety can be used to tune the solubility and stability of the catalytic complex.
Future Outlook
The field of substituted imidazole-4,5-dicarboxylic acids is poised for continued growth. In medicinal chemistry, the focus will likely be on exploring new substitutions to target a wider range of diseases, including cancer and viral infections, where imidazole derivatives have already shown activity.[5] In materials science, the rational design of new ligands will enable the synthesis of MOFs with tailored pore environments for specific applications, such as carbon capture or selective catalysis. The intersection of these fields, for example, in the development of MOFs for drug delivery, represents a particularly exciting frontier.
References
- Applications of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid in Medicinal Chemistry. Benchchem.
- Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. ResearchGate.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.
- Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of substituted imidazole-4,5-dicarboxylic acids. RCSI Journals Platform.
- Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry (RSC Publishing).
- Three metal-organic frameworks showing novel architectures based on multifunctional imidazole dicarboxylates. ProQuest.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.
- Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Inorganic Chemistry (ACS Publications).
- Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression ttests in mice and rats. Research Results in Pharmacology.
- Assembly of two 3-D metal–organic frameworks from Cd(II) and 4,5-imidazoledicarboxylic acid or 2-ethyl-4,5-imidazoledicarboxylic acid. ResearchGate.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare.
- Chemical and Pharmacological Properties of Imidazoles. IJPPR.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted imidazole-4,5-dicarboxylic acids - Brusina - Russian Chemical Bulletin [journals.rcsi.science]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 9. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression ttests in mice and rats | Research Results in Pharmacology [rrpharmacology.ru]
- 14. Three metal-organic frameworks showing novel architectures based on multifunctional imidazole dicarboxylates - ProQuest [proquest.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preliminary Pharmacological Investigation of 1-Methylimidazole-4,5-dicarboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This guide outlines a comprehensive, multi-tiered strategy for the preliminary pharmacological investigation of a specific imidazole derivative: 1-Methylimidazole-4,5-dicarboxylic acid. While direct pharmacological data for this compound is limited, its structural similarity to imidazole-4,5-dicarboxylic acid and its derivatives, some of which have shown activity as partial agonists of N-methyl-D-aspartate (NMDA) receptors and possess analgesic properties, provides a strong rationale for this investigation.[6][7][8][9][10]
This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a logical framework for elucidating the potential therapeutic value of this compound. The proposed workflow emphasizes a systematic progression from computational analysis to in vitro assays and subsequent in vivo studies, ensuring a thorough and data-driven preliminary assessment.
Part 1: Foundational Characterization and In Silico Assessment
Prior to embarking on extensive biological testing, a foundational understanding of the physicochemical properties and a predictive toxicological and pharmacological profile of this compound are paramount.
Physicochemical Characterization
A comprehensive analysis of the compound's properties is the first step. This data is critical for formulation development and for interpreting subsequent biological data.
| Property | Analytical Method | Importance |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Ensures that observed biological effects are attributable to the target compound. |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS, pH 7.4) and organic solvents (e.g., DMSO) | Crucial for designing in vitro assays and for potential formulation for in vivo studies. |
| Lipophilicity (LogP/LogD) | Experimental (e.g., shake-flask method) and computational prediction | Influences membrane permeability and potential for oral absorption. |
| Chemical Stability | Stability testing in relevant buffers and at different temperatures | Determines handling and storage conditions and potential for degradation. |
In Silico Pharmacological and Toxicological Prediction
Computational modeling serves as a cost-effective initial screening tool to generate hypotheses about the compound's potential biological activities and liabilities.[11][12][13][14][15]
Workflow for In Silico Analysis:
Caption: In silico workflow for the initial assessment of this compound.
Rationale for In Silico Approach: This initial computational screening allows for the early identification of potential biological targets, such as NMDA receptors, based on structural similarity to known ligands. It also provides a preliminary assessment of the compound's drug-likeness and potential toxicological liabilities, guiding the design of subsequent, more resource-intensive experimental studies.[16]
Part 2: In Vitro Pharmacological Profiling
The in vitro phase of the investigation will focus on validating the in silico predictions and providing a more detailed characterization of the compound's biological activity. Given the known activity of related compounds, a primary focus will be on neuronal targets, alongside a general cytotoxicity assessment.
Experimental Protocol 1: General Cytotoxicity Assessment
Objective: To determine the general cytotoxicity of this compound in a standard cell line.
Methodology:
-
Cell Line: Human embryonic kidney 293 (HEK293) cells are a suitable initial choice due to their robustness and widespread use in toxicology screening.
-
Assay: A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®), will be employed.
-
Procedure:
-
Plate HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 24-48 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
Experimental Protocol 2: NMDA Receptor Activity Screening
Objective: To investigate the potential interaction of this compound with NMDA receptors.
Methodology:
-
Assay Platform: A high-throughput screening platform utilizing a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells stably expressing GluN1/GluN2A or GluN1/GluN2B subunits).
-
Assay Principle: A fluorescent-based calcium influx assay will be used to measure the activation or inhibition of NMDA receptors.
-
Procedure:
-
Plate the NMDA receptor-expressing cells in 96- or 384-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add this compound at various concentrations.
-
Stimulate the cells with a known NMDA receptor agonist (e.g., glutamate and glycine).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
To assess antagonistic activity, pre-incubate the cells with the test compound before adding the agonist. To assess agonistic activity, add the test compound in the absence of a known agonist.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for agonistic activity or the IC50 for antagonistic activity.
Workflow for In Vitro Screening:
Caption: A streamlined in vitro screening cascade for this compound.
Part 3: Preliminary In Vivo Pharmacological Evaluation
Based on the outcomes of the in vitro studies, a targeted in vivo investigation will be designed to assess the compound's pharmacological effects in a whole-animal model. A significant separation between the effective concentration in the NMDA receptor assay and the cytotoxic concentration (a therapeutic index) would be a key prerequisite for proceeding to in vivo studies.
Experimental Protocol 3: Acute Toxicity Assessment in Rodents
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound in mice.
Methodology:
-
Animal Model: Male and female Swiss Webster mice.
-
Procedure:
-
Administer single doses of the compound via intravenous (IV) and/or intraperitoneal (IP) routes at escalating concentrations to different groups of mice.
-
Include a vehicle control group.
-
Observe the animals for clinical signs of toxicity and mortality for at least 72 hours post-administration.
-
Record body weight changes and any observable behavioral changes.
-
-
Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) and the MTD.
Experimental Protocol 4: Analgesic Activity Assessment (Hot Plate Test)
Objective: To evaluate the potential analgesic effects of this compound in a model of acute thermal pain.
Methodology:
-
Animal Model: Male Swiss Webster mice.
-
Procedure:
-
Administer the test compound at doses below the MTD via an appropriate route (e.g., IP).
-
Include a vehicle control group and a positive control group (e.g., morphine).
-
At a predetermined time after compound administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a pain response (e.g., licking a paw or jumping).
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: Compare the response latencies between the treated, vehicle, and positive control groups.
Workflow for Preliminary In Vivo Studies:
Caption: A logical progression for the initial in vivo evaluation of this compound.
Conclusion
This technical guide provides a structured and scientifically rigorous framework for the preliminary pharmacological investigation of this compound. By following a tiered approach that integrates in silico, in vitro, and in vivo methodologies, researchers can efficiently and effectively gather the necessary data to make informed decisions about the future development of this compound. The initial focus on its potential interaction with NMDA receptors and its analgesic properties, based on the known activities of its structural analogs, offers a promising starting point for uncovering its therapeutic potential.
References
- Review of pharmacological effects of imidazole derivatives. (2022). Journal of Clinical Medicine of Kazakhstan, 19(3), 13-19.
- Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37.
- Pawar, A., et al. (2024). A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-10.
- Al-Sbou, M., et al. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(2), 195-207.
- Anupam, A., et al. (2017). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 4(1), 322-328.
- Efremov, O. M., et al. (2005). [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors]. Eksperimental'naia i klinicheskaia farmakologiia, 68(1), 7–9.
- Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. In Methods in Molecular Biology (pp. 347-366). Humana Press, New York, NY.
- Al-Ghorbani, M., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4564.
- Opo, F. A. A., et al. (2021). Computational/in silico methods in drug target and lead prediction.
- Satbayeva, E., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 13-19.
- Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1823, 347-366.
- Mohar, I., et al. (2023). Framework for In Silico Toxicity Screening of Novel Odorants. Toxics, 11(10), 802.
- KCAS Bio. (2023, July 28). Model Selection and Experimental Design for Screening Experiments.
- Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities.
- Gavan, V., & Sreedhar, D. (2014). Toxicological screening. Journal of pharmacology & pharmacotherapeutics, 5(2), 143–144.
- Hughes, T. W., & Pathak, S. (2013). Early toxicity screening strategies. Current opinion in chemical biology, 17(3), 422–427.
- Singh, B., & Kumar, R. (2022). Screening Experimental Designs and Their Applications in Pharmaceutical Development. In Design of Experiments for Pharmaceutical Product Development. IntechOpen.
- PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid.
- Dean, A. M., & Lewis, S. M. (2006). Design of Experiments for Screening.
- Das, A. K. (2023). Design of experiments: A design to improve pharmaceutical research. Perspectives in clinical research, 14(1), 1–2.
- Yakovleva, E. E., et al. (2022). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology, 8(4), 1-7.
- Efremov, O. M., et al. (2005). Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors. Eksperimental'naia i Klinicheskaia Farmakologiia, 68(1), 7-9.
- Yakovleva, E. E., et al. (2022). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology, 8(4), 1-7.
- Strom, B. L., et al. (Eds.). (2019). Pharmacoepidemiology. John Wiley & Sons.
- Dergachev, V. D., et al. (2021). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP.
- Brusina, M. A., et al. (2022). Structure and Acid-Base Properties of 1-Propylimidazole-4,5-dicarboxylic Acid. Russian Journal of General Chemistry, 92(10), 2038-2045.
- PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid.
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. View of Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology [rrpharmacology.ru]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology [rrpharmacology.ru]
- 10. researchgate.net [researchgate.net]
- 11. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]
- 16. mdpi.com [mdpi.com]
1-Methylimidazole-4,5-dicarboxylic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry
An in-depth technical guide by a Senior Application Scientist
Abstract: 1-Methylimidazole-4,5-dicarboxylic acid has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its rigid, planar structure, coupled with the presence of two carboxylic acid functionalities and a methylated imidazole core, provides a unique combination of features for the design of novel therapeutic agents and advanced drug delivery systems. This guide offers an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into its role in the construction of metal-organic frameworks (MOFs), the design of potent enzyme inhibitors, and its utility as a scaffold for receptor antagonists. This document will further provide detailed experimental protocols and a forward-looking perspective on the potential of this remarkable molecule.
Introduction: The Enduring Significance of the Imidazole Moiety in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions make it a highly sought-after component in the design of bioactive molecules.
1.1 The Privileged Imidazole Scaffold
The prevalence of the imidazole moiety in biologically active compounds is a testament to its evolutionary selection as a versatile chemical entity. From the essential amino acid histidine to blockbuster drugs like the proton-pump inhibitor omeprazole and the antifungal agent ketoconazole, the imidazole ring consistently plays a pivotal role in molecular recognition and biological function.
1.2 Emergence of this compound as a Key Building Block
Within the diverse family of imidazole-containing molecules, this compound has garnered significant attention. The methylation at the N1 position prevents epimerization and provides a fixed substitution pattern, while the two adjacent carboxylic acid groups offer rich opportunities for chemical modification and the introduction of diverse functionalities. This trifunctional nature allows for the creation of complex molecular architectures with precise spatial arrangements of chemical features.
Synthesis and Physicochemical Properties
A thorough understanding of the synthesis and fundamental properties of this compound is crucial for its effective utilization in medicinal chemistry research.
2.1 Synthetic Routes to this compound
The synthesis of this compound can be achieved through several established routes. One of the most common methods involves the oxidation of a suitable precursor, such as 1-methyl-1H-benzimidazole. A detailed and optimized protocol involves the use of potassium permanganate in an alkaline medium, followed by acidification to precipitate the desired product. The reaction proceeds via the oxidative cleavage of the benzene ring fused to the imidazole core.
2.2 Key Physicochemical and Structural Features
This compound is a white to off-white crystalline solid with limited solubility in water and common organic solvents, but it is soluble in aqueous alkaline solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H6N2O4 |
| Molecular Weight | 170.12 g/mol |
| Melting Point | 265-270 °C (decomposes) |
| pKa1 | ~2.5 |
| pKa2 | ~4.5 |
The structural rigidity of the imidazole ring, combined with the steric and electronic influence of the N-methyl group and the two carboxylates, dictates its preferred conformations and interaction geometries.
Reactivity and Functionalization: A Chemist's Guide
The synthetic utility of this compound lies in the reactivity of its carboxylic acid groups and the coordinating ability of the imidazole ring.
3.1 Reactions at the Carboxylic Acid Groups
The two carboxylic acid moieties are the primary handles for chemical derivatization.
3.1.1 Esterification and Amide Bond Formation
Standard esterification conditions, such as treatment with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent like dicyclohexylcarbodiimide (DCC), can be employed to generate the corresponding diesters. Similarly, amide bond formation is readily achieved by activating the carboxylic acids with coupling reagents such as HATU or HBTU, followed by the addition of a primary or secondary amine. These reactions are fundamental to incorporating the 1-methylimidazole-4,5-dicarboxylate core into larger molecular frameworks.
3.1.2 Conversion to Acid Chlorides
For more reactive intermediates, the diacid can be converted to the corresponding diacid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 1-methylimidazole-4,5-dicarbonyl dichloride is a highly reactive species that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.
3.2 Metal Coordination and Complex Formation
The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups make this compound an excellent ligand for a variety of metal ions. This property is extensively exploited in the construction of metal-organic frameworks (MOFs).
3.3 A Note on Regioselectivity
While the two carboxylic acid groups are chemically equivalent, their steric accessibility can be influenced by the reaction conditions and the nature of the reactants, potentially leading to regioselective derivatization under carefully controlled conditions.
Applications in Medicinal Chemistry: Case Studies
The unique structural and chemical attributes of this compound have led to its application in several areas of medicinal chemistry.
4.1 As a Linker in Metal-Organic Frameworks (MOFs) for Drug Delivery
MOFs are crystalline materials constructed from metal ions or clusters bridged by organic linkers. The defined porosity and high surface area of MOFs make them promising candidates for drug delivery applications. This compound has been successfully employed as an organic linker to create biocompatible MOFs. For instance, zinc-based MOFs incorporating this linker have been investigated for their ability to encapsulate and release anticancer drugs like 5-fluorouracil. The imidazole moiety can also serve as a binding site for metal ions, contributing to the overall stability and structure of the framework.
4.2 In the Design of Enzyme Inhibitors
The rigid scaffold of this compound is well-suited for positioning functional groups in the active sites of enzymes.
4.2.1 Case Study: Targeting Metallo-β-lactamases
Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. The dicarboxylate functionality of this compound can chelate the active site zinc ions of MBLs, while the imidazole core can be further functionalized to enhance binding affinity and selectivity. Researchers have designed and synthesized derivatives of this scaffold that exhibit potent inhibition of MBLs, thereby restoring the efficacy of existing antibiotics.
4.3 As a Scaffold for Receptor Antagonists
The defined geometry of this compound allows for the precise spatial orientation of pharmacophoric groups, which is essential for effective receptor binding. By converting the carboxylic acid groups into amides or esters bearing different substituents, libraries of compounds can be generated and screened for their antagonist activity at various receptors.
4.4 Other Emerging Applications
The versatility of this building block continues to inspire new applications. It has been explored as a component in the synthesis of novel ionophores, sensors for metal ions, and as a precursor for more complex heterocyclic systems.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key derivatives of this compound.
5.1 Protocol 1: Synthesis of this compound Dimethyl Ester
This protocol describes a standard esterification procedure.
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 g of this compound in 20 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Acidification: Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude dimethyl ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
5.2 Protocol 2: Synthesis of a Diamide Derivative via an Intermediate Acid Chloride
This protocol outlines the synthesis of a diamide by first converting the diacid to a more reactive diacid chloride.
Step-by-Step Methodology:
-
Acid Chloride Formation: In a fume hood, suspend 1.0 g of this compound in 10 mL of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Reflux: Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and a clear solution is obtained.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the resulting crude 1-methylimidazole-4,5-dicarbonyl dichloride in 15 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Amine Addition: Slowly add a solution of the desired primary or secondary amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in 10 mL of anhydrous DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude diamide by recrystallization or column chromatography.
Mandatory Visualization:
Caption: Workflow for the synthesis of ester and amide derivatives.
Future Perspectives and Conclusion
This compound is a building block with immense, yet not fully tapped, potential. Future research will likely focus on its incorporation into more complex and biologically relevant scaffolds. The development of asymmetric functionalization of its two carboxylic acid groups will open new avenues for creating chiral ligands and catalysts. Furthermore, its use in the construction of stimuli-responsive drug delivery systems and advanced diagnostic agents is an exciting area of exploration.
References
- Synthesis and characterization of new imidazole-4,5-dicarboxylate-based metal-organic frameworks. Dalton Transactions. [Link]
- This compound. PubChem. [Link]
- Metal-organic frameworks based on imidazole-4,5-dicarboxylic acid and its derivatives.
Exploring the Chemical Space of 1-Methylimidazole-4,5-dicarboxylic Acid Analogs: A Technical Guide for Drug Discovery
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] 1-Methylimidazole-4,5-dicarboxylic acid, in particular, presents a versatile and highly functionalized starting point for the exploration of a vast and largely untapped chemical space. Its unique arrangement of a methylated imidazole ring and two carboxylic acid groups offers multiple points for chemical modification, enabling the systematic design and synthesis of diverse analog libraries. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategies and methodologies for navigating the chemical space of this compound analogs. We will delve into the rationale behind analog exploration, detail synthetic and computational approaches for library generation and evaluation, and provide actionable protocols to accelerate the discovery of novel therapeutic agents.
The Strategic Imperative: Why Explore Analogs of this compound?
The this compound core is an attractive starting point for drug discovery for several key reasons:
-
Proven Pharmacological Relevance: The imidazole ring is a common feature in molecules with a wide array of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][3][4] Derivatives of imidazole-4,5-dicarboxylic acid have shown potential as angiotensin II receptor antagonists and anticonvulsants.[5][6]
-
Multiple Modification Points: The structure offers three primary sites for chemical diversification: the two carboxylic acid groups and the C2 position of the imidazole ring. This allows for fine-tuning of physicochemical properties and biological activity.
-
Addressing the "Carboxylic Acid Challenge": While the carboxylic acid groups can be crucial for target binding, they often introduce challenges in drug development, such as poor membrane permeability, rapid metabolism, and potential toxicity.[7][8][9] Exploring analogs through bioisosteric replacement of the carboxylic acid moieties is a well-established strategy to mitigate these liabilities while retaining or enhancing biological activity.[10][11]
The exploration of this chemical space is therefore driven by the desire to leverage the inherent biological potential of the imidazole core while optimizing the drug-like properties of the overall molecule.
Navigating the Chemical Landscape: A Dual Approach of Synthesis and Computation
A comprehensive exploration of the chemical space surrounding this compound necessitates a synergistic interplay between synthetic chemistry and computational modeling. This dual approach allows for the intelligent design of virtual libraries, prioritization of synthetic targets, and efficient evaluation of synthesized compounds.
Synthetic Strategies for Analog Generation
The synthesis of analogs of this compound can be systematically approached by modifying the key functional groups.
2.1.1. Modification of the Carboxylic Acid Groups
The dicarboxylic acid moieties are prime targets for modification to enhance pharmacokinetic properties.
-
Esterification and Amidation: Conversion to esters and amides is a straightforward method to neutralize the acidic charge and increase lipophilicity. This can be achieved through standard coupling reactions. The parallel synthesis of imidazole-4,5-dicarboxamide libraries has been reported as a means to rapidly generate a diverse set of compounds.[12]
-
Bioisosteric Replacement: A more sophisticated approach involves replacing one or both carboxylic acid groups with bioisosteres that mimic the acidic proton and hydrogen bonding capabilities but possess improved physicochemical properties.[7][8] Common carboxylic acid bioisosteres include:
-
Tetrazoles: These are among the most widely used carboxylic acid bioisosteres, exhibiting comparable pKa values and maintaining biological activity in many cases.[9][11]
-
Hydroxamic acids: These moieties are also acidic and can act as effective bioisosteres.[11]
-
Other acidic heterocycles: A variety of other five-membered heterocycles can serve as carboxylic acid surrogates.
-
Table 1: Common Bioisosteres for Carboxylic Acids
| Bioisostere | Structure | Key Features |
| Tetrazole | C-N4-H | Similar pKa to carboxylic acid, increased lipophilicity.[9] |
| Hydroxamic Acid | -C(=O)NHOH | Moderately acidic, strong metal-chelating properties.[11] |
| 5-oxo-1,2,4-oxadiazole | C3H-N2O2 | Less acidic than tetrazoles, potentially improving oral absorption.[9] |
| Sulfonamide | -SO2NHR | Can mimic the hydrogen bonding properties of carboxylic acids.[10] |
2.1.2. Modification of the Imidazole Ring
Further diversification can be achieved by modifying the imidazole core itself.
-
Substitution at the C2 Position: The C2 position of the imidazole ring can be functionalized to introduce additional substituents that can interact with the target protein. Synthetic routes to 2-substituted imidazoles are well-established.[13][14][15][16]
-
Variation of the N1-Substituent: While the parent compound is N1-methylated, analogs with different alkyl or aryl groups at this position can be synthesized to explore the impact of this substituent on biological activity.
Computational Exploration of the Chemical Space
Computational methods are indispensable for navigating the vastness of chemical space in a time- and cost-effective manner.[17][18][19][20]
2.2.1. Virtual Library Design and In Silico Screening
The first step is to enumerate a virtual library of analogs based on the synthetic strategies outlined above. This can involve the combinatorial attachment of various R-groups to the core scaffold. Once the virtual library is generated, it can be screened in silico against a specific biological target.
-
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, molecular docking can be used to predict the binding mode and affinity of each analog. This allows for the ranking of compounds based on their predicted potency.
-
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, models can be built based on known active and inactive compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to predict the activity of new analogs.[6]
2.2.2. ADMET Prediction
A critical aspect of computational drug design is the early assessment of a compound's potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET). A variety of computational models are available to predict properties such as:
-
Aqueous solubility
-
Membrane permeability
-
Metabolic stability
-
Potential for off-target effects and toxicity
By filtering the virtual library based on these predicted properties, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development.
Experimental Validation: From Synthesis to Biological Activity
The prioritized candidates from the computational analysis must then be synthesized and subjected to experimental evaluation to validate the in silico predictions and determine their true biological activity.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a representative diamide analog of this compound.
Synthesis of N4,N5-dibenzyl-1-methyl-1H-imidazole-4,5-dicarboxamide
-
Activation of the Carboxylic Acids: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (2.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Amide Coupling: Add benzylamine (2.5 eq) and triethylamine (3.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
High-Throughput Screening (HTS) and Biological Assays
The synthesized library of analogs should be screened for biological activity using relevant assays. The choice of assay will depend on the therapeutic target of interest. For example, if the goal is to develop angiotensin II receptor antagonists, a competitive binding assay using radiolabeled angiotensin II would be appropriate. For anticancer drug discovery, cell-based assays measuring cytotoxicity against various cancer cell lines would be employed.[21][22][23]
Structure-Activity Relationship (SAR) Analysis
The data generated from the biological screening of the analog library is crucial for establishing a structure-activity relationship (SAR). By comparing the biological activity of different analogs, researchers can identify the structural features that are essential for potency and selectivity. This information is then used to guide the design of the next generation of analogs in an iterative process of optimization.
Conclusion and Future Perspectives
The chemical space surrounding this compound represents a fertile ground for the discovery of novel drug candidates. By employing a synergistic approach that combines rational design, efficient synthesis, and robust biological evaluation, researchers can effectively navigate this space. The strategies outlined in this guide, from bioisosteric replacement of the carboxylic acid groups to computational ADMET prediction, provide a framework for the successful development of new therapeutics based on this versatile scaffold. Future efforts in this area will likely focus on the development of more sophisticated computational models for activity and property prediction, as well as the exploration of novel synthetic methodologies to access an even greater diversity of analogs.
References
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37.
- Conti, P., et al. (2013). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 5(13), 1571-1583.
- Kerins, C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 8519401.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Shaker, Y. M., et al. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 25(21), 5035.
- Wermuth, C. G. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as a strategy for improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756.
- Wang, Y., et al. (2019). Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. Organic Letters, 21(15), 6040-6044.
- Medina-Franco, J. L., & Martinez-Mayorga, K. (2021). Approaches for enhancing the analysis of chemical space for drug discovery. Expert Opinion on Drug Discovery, 16(11), 1255-1267.
- Sabe, V. T., et al. (2021). A Review on Applications of Computational Methods in Drug Screening and Design. International Journal of Molecular Sciences, 22(18), 9947.
- Al-Tel, T. H. (2007). Ring transformation of oxazoles to fused imidazoles. New synthetic route for 6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine and 5-methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. Tetrahedron, 63(36), 8863-8869.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazoles.
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395.
- O'Brien, Z., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3745-3766.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Building Block for Chemical Innovation.
- ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids.
- Kumar, A., et al. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods.
- Noriega-Iribe, E., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Applied Sciences, 10(8), 2889.
- Dirersa, W. B. (2017). A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials.
- Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60.
- Kumar, A., et al. (2009). Synthesis and antitubercular screening of imidazole derivatives. European Journal of Medicinal Chemistry, 44(8), 3350-3355.
- Singh, A., et al. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development, 9(1).
- Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273.
- Noriega-Iribe, E., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Applied Sciences, 10(8), 2889.
- El-Sayed, M. A. A., et al. (2021).
- Altynbekov, K., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-16.
- Galiano, D., et al. (2010). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Molecules, 15(4), 2589-2601.
- Research Results in Pharmacology. (2020). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice.
- Dirersa, W. B. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- Li, W., et al. (2011). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. Bioorganic & Medicinal Chemistry Letters, 21(21), 6430-6433.
- PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. ijsred.com [ijsred.com]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. researchgate.net [researchgate.net]
- 6. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Imidazole synthesis [organic-chemistry.org]
- 16. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 17. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Methods for Exploring Chemical Space in Computational Drug Discovery [repository.cam.ac.uk]
- 19. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on 1-Methylimidazole-4,5-dicarboxylic Acid for Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-Methylimidazole-4,5-dicarboxylic acid as a promising scaffold for early-stage drug discovery. We will delve into its synthesis, physicochemical properties, and a detailed workflow for its investigation as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neurological disorders.
The Strategic Value of the this compound Scaffold
This compound is a heterocyclic organic compound featuring a methylated imidazole ring with two carboxylic acid functionalities.[1] This structure is of significant interest in medicinal chemistry for several reasons:
-
A Privileged Core: The imidazole ring is a common motif in many biologically active compounds and approved drugs, owing to its ability to participate in various non-covalent interactions with biological targets.[2]
-
Modularity for Synthesis: The dicarboxylic acid groups provide reactive handles for chemical modification, allowing for the creation of diverse libraries of derivatives to explore structure-activity relationships (SAR).[1]
-
Targeting Ionotropic Glutamate Receptors: Derivatives of imidazole-4,5-dicarboxylic acid have been identified as a novel class of ligands for the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[3][4][5] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric conditions, making it a high-value target for therapeutic intervention.[5]
This guide will focus on the potential of this compound and its derivatives as NMDA receptor modulators, providing a practical framework for their investigation.
Physicochemical Properties: A Foundation for Drug Development
Understanding the physicochemical properties of a compound is paramount in early-stage drug discovery, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 19485-38-2 | [1] |
| Molecular Formula | C6H6N2O4 | [2] |
| Molecular Weight | 170.12 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2][6] |
| Melting Point | 253-254 °C | [2] |
| pKa (predicted) | 0.66 ± 0.10 | [2] |
| Solubility | Low in water (0.5 g/L at 20°C for the parent compound) | [6] |
Expert Insights: The low aqueous solubility of the parent scaffold is a key challenge to address during lead optimization. The dicarboxylic acid groups offer opportunities for salt formation or esterification to improve this property. The predicted pKa suggests that the carboxylic acid groups are highly acidic.
Synthesis of this compound
Step 1: Hydroxymethylation of 1-Methylimidazole
This step introduces hydroxymethyl groups onto the imidazole ring, which are subsequently oxidized to carboxylic acids.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in an aqueous solution of formaldehyde (37% w/w, 4.0 eq).
-
Add potassium hydroxide (0.5 eq) to the solution to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. This crude mixture containing hydroxymethylated intermediates is used directly in the next step.
Causality: The use of a strong base like potassium hydroxide facilitates the reaction between the imidazole ring and formaldehyde.[7] Using the crude product directly in the next step is an efficient approach for this type of multi-step synthesis.
Step 2: Oxidation to this compound
This step oxidizes the hydroxymethyl groups to the desired dicarboxylic acid.
Protocol:
-
In a separate flask equipped with a dropping funnel and a reflux condenser, heat 65% nitric acid to boiling.
-
Slowly add the crude reaction mixture from Step 1 to the boiling nitric acid.
-
During the addition, water will be distilled off. Continue the reaction at 130-135°C for 8-10 hours.
-
After the reaction is complete, cool the mixture in an ice bath. The product, this compound, will crystallize out of the solution.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.
-
The purity of the product can be assessed by NMR, LC-MS, and melting point analysis.[10]
Trustworthiness: This protocol is adapted from a patented and reliable method for the synthesis of the parent imidazole-4,5-dicarboxylic acid, ensuring a high probability of success.[7][9] The crystallization of the final product from the reaction mixture provides an effective purification step.
The NMDA Receptor: A Key Therapeutic Target
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory neurotransmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The subsequent influx of Ca2+ triggers a cascade of intracellular signaling events.
Caption: Simplified NMDA Receptor Signaling Pathway.
Derivatives of 1-alkyl-substituted imidazole-4,5-dicarboxylic acids have been shown to act as either agonists or antagonists at the NMDA receptor, with the nature of the activity being influenced by the lipophilicity of the alkyl substituent.[3][11] This suggests that this compound is an excellent starting point for developing selective modulators of NMDA receptor activity.
A Step-by-Step Workflow for Early-Stage Drug Discovery
This section outlines a practical and efficient workflow for the initial screening and characterization of this compound and its derivatives as NMDA receptor modulators.
Caption: Early-Stage Drug Discovery Workflow.
Primary Screening: High-Throughput Calcium Flux Assay
This cell-based assay is designed for the rapid screening of a compound library to identify "hits" that modulate NMDA receptor activity by measuring changes in intracellular calcium levels.[12][13][14]
Protocol:
-
Cell Culture: Culture HEK293 cells stably co-expressing the GluN1 and GluN2A or GluN2B subunits of the NMDA receptor in a 384-well plate.
-
Dye Loading: Wash the cells with assay buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add this compound or its derivatives at various concentrations to the wells.
-
Agonist/Antagonist Stimulation:
-
For Antagonist Screening: After a short incubation with the test compounds, stimulate the cells with a known concentration of glutamate and glycine.
-
For Agonist Screening: Add the test compounds directly to the cells without subsequent stimulation.
-
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR) to determine the change in intracellular calcium concentration.
-
Controls:
-
Positive Control (Antagonist): A known NMDA receptor antagonist (e.g., AP5).
-
Positive Control (Agonist): Glutamate and glycine.
-
Negative Control: Vehicle (e.g., DMSO).
-
Expert Insights: The choice of the GluN2 subunit (A or B) is critical as it influences the pharmacological properties of the receptor. Screening against both subtypes can identify subtype-selective compounds, which may offer a better side-effect profile.
Secondary Screening: Radioligand Binding Assay
This assay confirms that the "hits" from the primary screen directly interact with the NMDA receptor and allows for the determination of their binding affinity (Ki).[1][15][16]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the NMDA receptor or from rat brain tissue.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801, a channel blocker), and various concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
-
Controls:
-
Total Binding: Radioligand and membranes only.
-
Non-specific Binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand.
-
Specific Binding: Total binding - Non-specific binding.
-
Trustworthiness: This is a standard and robust method in pharmacology for quantifying ligand-receptor interactions. Including appropriate controls is essential for accurate data interpretation.
Data Interpretation and Future Directions
The data from this screening cascade will allow for the identification of promising hit compounds.
-
Primary Screen: Active compounds will show a dose-dependent inhibition (for antagonists) or increase (for agonists) in the calcium signal.
-
Secondary Screen: Confirmed hits will exhibit a dose-dependent displacement of the radioligand, allowing for the determination of their binding affinity.
Compounds that are potent and selective in these assays can then be advanced to lead optimization. This involves the synthesis of additional analogs to improve their potency, selectivity, and ADME properties. Further characterization in more complex cellular and in vivo models of neurological diseases would then be warranted.
Conclusion
This compound represents a versatile and promising scaffold for the development of novel modulators of the NMDA receptor. Its modular nature allows for extensive chemical exploration, and the availability of robust in vitro assays provides a clear path for early-stage drug discovery. The systematic approach outlined in this guide offers a solid foundation for researchers to unlock the therapeutic potential of this intriguing class of compounds.
References
- Anonymous. A new class of N-methyl-D-aspartic acid receptor agonists and antagonists. Ross Fiziol Zh Im I M Sechenova. 1999;85(4):523-30.
- Yeboah, F., et al.
- Anonymous. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors]. Eksp Klin Farmakol. 1998;61(4):10-2.
- Bio-protocol. 2.2. NMDA receptor binding studies. Bio-protocol. 2019;9(10):e3248.
- Anonymous. A new class of agonists and antagonist of N-methyl-D-aspartic acid receptors: Derivatives of imidozole-4,5- and pyrazole-3,4-dicarboxylic acids. Washington University School of Medicine.
- Yakovleva, E. E., et al. Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology. 2020;6(4):51-57.
- Yakovleva, E. E., et al. View of Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology. Research Results in Pharmacology. 2020;6(4):51-57.
- Anonymous. Antiparkinsonian action of NMDA antagonists. | Download Scientific Diagram.
- Neuroservice. NMDA-receptors functional assays for CNS diseases. Neuroservice. 2019.
- Reaction Biology. NMDA Biochemical Binding Assay Service. Reaction Biology.
- Hansen, K. B., et al. A high-throughput assay method for identifying allosteric nmda receptor modulators.
- Chen, W., et al. A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. J Vis Exp. 2018;(131):56928.
- BindingDB. Assay in Summary_ki. BindingDB.
- Anonymous. The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods Mol Biol. 2003;213:215-28.
- Yeboah, F., et al. Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. 2022.
- LookChem. Cas 19485-38-2,4,5-DICARBOXY-1-METHYL-1H-IMIDAZOLE. LookChem.
- ChemicalBook. 1-Methylimidazole synthesis. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Anonymous. Preparation of imidazole-4,5-dicarboxylic acid.
- Brusina, M. A., et al. (PDF) Structure and Acid-Base Properties of 1-Propylimidazole-4,5-dicarboxylic Acid.
- Iljin, V. V., et al. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP.
- BLD Pharm. 19485-38-2|this compound|BLD Pharm. BLD Pharm.
- Dirersa, W. B. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Mod Chem appl. 2017;5(222):10.4172.
- Iljin, V. V., et al. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal. 2022.
- ChemBK. 4,5-Imidazoledicarboxylic acid. ChemBK.
- Anonymous. Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities | Request PDF.
- ACS Omega. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
- Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. 2017.
Sources
- 1. 2.2. NMDA receptor binding studies [bio-protocol.org]
- 2. Cas 19485-38-2,4,5-DICARBOXY-1-METHYL-1H-IMIDAZOLE | lookchem [lookchem.com]
- 3. [A new class of N-methyl-D-aspartic acid receptor agonists and antagonists--derivatives of imidazole-4,5- and pyrazole-3,4-dicarboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] [pubmed.ncbi.nlm.nih.gov]
- 5. View of Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology [rrpharmacology.ru]
- 6. chembk.com [chembk.com]
- 7. Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology [rrpharmacology.ru]
- 8. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 10. 19485-38-2|this compound|BLD Pharm [bldpharm.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. youtube.com [youtube.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid: An Application Note and Detailed Protocol
Introduction
1-Methylimidazole-4,5-dicarboxylic acid is a key heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its rigid imidazole core, substituted with two carboxylic acid moieties and a methyl group at the 1-position, provides a unique scaffold for creating molecules with diverse biological activities and material properties. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocol outlined herein is based on established chemical principles and integrates insights from various literature sources to provide a robust and reproducible multi-step synthesis.
Scientific Integrity and Rationale
The synthesis of this compound presents a unique set of challenges, primarily centered around the selective N-methylation of the imidazole ring in the presence of two acidic carboxyl groups. Direct methylation of imidazole-4,5-dicarboxylic acid is often problematic due to the low nucleophilicity of the imidazole nitrogen and potential side reactions involving the carboxylic acids.
To circumvent these issues, the presented protocol follows a logical and validated three-step approach:
-
Synthesis of Imidazole-4,5-dicarboxylic Acid: The foundational scaffold is first prepared. The selected method involves the reaction of readily available imidazole with formaldehyde, followed by an oxidative workup with nitric acid. This method is advantageous due to the low cost of starting materials.[1]
-
Esterification to Diethyl Imidazole-4,5-dicarboxylate: To protect the carboxylic acid groups and increase the solubility of the intermediate in organic solvents, the dicarboxylic acid is converted to its diethyl ester. This is a standard and widely practiced transformation in organic synthesis. The presence of the ester groups also reduces the steric hindrance around the imidazole nitrogen, facilitating the subsequent methylation step.
-
N-Methylation of the Diethyl Ester: The crucial N-methylation is performed on the diethyl ester intermediate. The presence of two electron-withdrawing carboxylate groups at the 4 and 5-positions significantly reduces the nucleophilicity of the imidazole nitrogen atoms, creating considerable steric hindrance.[2][3] Therefore, a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed to deprotonate the imidazole, followed by the introduction of a methylating agent.[2]
-
Hydrolysis to the Final Product: The final step involves the hydrolysis of the diethyl ester groups to yield the target this compound. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide.[4]
This multi-step approach ensures a controlled and efficient synthesis, with each step being a self-validating system through standard analytical techniques for reaction monitoring and product characterization.
Experimental Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of Imidazole-4,5-dicarboxylic Acid
This procedure is adapted from a patented method and utilizes readily available starting materials.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Imidazole | 99% | Sigma-Aldrich |
| Formaldehyde solution | 37% in H₂O | Fisher Scientific |
| Potassium hydroxide (KOH) | ACS reagent, ≥85% | VWR |
| Nitric acid (HNO₃) | 65% | J.T. Baker |
| Hydrochloric acid (HCl) | Concentrated | EMD Millipore |
| Deionized water |
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 68 g of imidazole in 245 g of a 37% aqueous formaldehyde solution.
-
Add 28 g of potassium hydroxide to the solution and reflux the mixture for 3 hours.
-
In a separate large stirred flask equipped with a reflux condenser and a dropping funnel, heat 1.3 liters of 65% nitric acid to boiling.
-
Slowly add the reaction mixture from step 2 to the boiling nitric acid over the course of 1 hour. Vigorous evolution of nitrous gases will be observed.
-
After the addition is complete, continue to reflux the mixture until the evolution of gases ceases (approximately 30 minutes).
-
Distill off approximately 500 g of dilute nitric acid.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration, wash with cold water, and dry to yield imidazole-4,5-dicarboxylic acid. A second crop of crystals can be obtained by adjusting the pH of the filtrate to 4 with a suitable base.
PART 2: Esterification to Diethyl Imidazole-4,5-dicarboxylate
This is a standard Fischer esterification procedure.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Imidazole-4,5-dicarboxylic acid | As synthesized in Part 1 | |
| Ethanol (EtOH) | Anhydrous | Decon Labs |
| Sulfuric acid (H₂SO₄) | Concentrated | Avantor |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | |
| Anhydrous sodium sulfate (Na₂SO₄) | ||
| Ethyl acetate (EtOAc) |
Procedure:
-
Suspend the synthesized imidazole-4,5-dicarboxylic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product into ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diethyl imidazole-4,5-dicarboxylate, which can be purified by column chromatography if necessary.
PART 3: N-Methylation of Diethyl Imidazole-4,5-dicarboxylate
This protocol is based on a general method for the N-alkylation of sterically hindered imidazoles.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diethyl imidazole-4,5-dicarboxylate | As synthesized in Part 2 | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 98% | Acros Organics |
| Methyl iodide (CH₃I) | 99% | Oakwood Chemical |
| Anhydrous Dimethylformamide (DMF) |
Procedure:
-
Dissolve diethyl imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add DBU (1.2 eq) to the solution at room temperature and stir for 30 minutes.
-
Slowly add methyl iodide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford diethyl 1-methylimidazole-4,5-dicarboxylate.
PART 4: Hydrolysis to this compound
This is a standard ester hydrolysis procedure.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diethyl 1-methylimidazole-4,5-dicarboxylate | As synthesized in Part 3 | |
| Sodium hydroxide (NaOH) | Aqueous solution (e.g., 2M) | |
| Hydrochloric acid (HCl) | Aqueous solution (e.g., 2M) |
Procedure:
-
Dissolve the diethyl 1-methylimidazole-4,5-dicarboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, this compound.
Quantitative Data Summary
| Step | Reactant | Molar Ratio | Key Conditions | Expected Yield |
| 1 | Imidazole | 1 | Reflux with HCHO/KOH, then oxidation with HNO₃ | 70-80% |
| 2 | Imidazole-4,5-dicarboxylic acid | 1 | Reflux in EtOH with catalytic H₂SO₄ | 80-90% |
| 3 | Diethyl imidazole-4,5-dicarboxylate | 1 | DBU, CH₃I in DMF, 80-100 °C | 50-70% |
| 4 | Diethyl 1-methylimidazole-4,5-dicarboxylate | 1 | Reflux in aqueous NaOH | >90% |
Conclusion
The multi-step synthesis protocol detailed in this application note provides a reliable and logical pathway for the preparation of this compound. By addressing the challenges of selective N-methylation through a strategic protection and deprotection sequence, this guide enables researchers to access this valuable building block for their scientific endeavors. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
- Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]
- ACS Publications.
- LookChem.
- LookChem.
- Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- Organic Syntheses. Preparation of 1-Methylimidazole- N-oxide (NMI-O). [Link]
- Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- ResearchGate. Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. [Link]
- Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
Sources
Application Notes & Protocols: 1-Methylimidazole-4,5-dicarboxylic Acid as a Versatile Ligand for Coordination Polymers
Introduction: The Strategic Advantage of 1-Methylimidazole-4,5-dicarboxylic Acid in Crystal Engineering
In the expansive field of coordination chemistry, the design and synthesis of functional coordination polymers and metal-organic frameworks (MOFs) are paramount for advancements in materials science, catalysis, and drug delivery.[1] The choice of the organic ligand is a critical determinant of the final architecture and properties of the resulting material. This compound (H₂midc), with the CAS number 19485-38-2, has emerged as a highly versatile and strategic building block for the construction of novel coordination polymers.[2][3]
This imidazole derivative possesses a unique combination of a rigid heterocyclic core and two carboxylate functionalities, making it an excellent candidate for creating robust and porous frameworks.[2][4] Unlike its non-methylated counterpart, imidazole-4,5-dicarboxylic acid, the methylation at the N-1 position of the imidazole ring sterically hinders one of the potential nitrogen coordination sites. This targeted modification in the ligand's design offers a greater degree of predictability and control over the resulting coordination environment and network topology. This guide provides an in-depth exploration of the application of this compound in the synthesis of coordination polymers, complete with detailed experimental protocols and an analysis of the resulting material's properties.
Scientific Integrity & Logic: Understanding the Coordination Chemistry of this compound
The utility of this compound as a ligand stems from its multifunctional nature. It can act as a multidentate ligand, coordinating to metal ions through the remaining imidazole nitrogen and the carboxylate oxygen atoms. The degree of deprotonation of the carboxylic acid groups can be controlled by adjusting the pH of the reaction medium, leading to a variety of coordination modes and, consequently, a diverse range of structural topologies, from one-dimensional chains to complex three-dimensional frameworks.[2]
The rigidity of the imidazole ring, coupled with the rotational freedom of the carboxylate groups, allows for the formation of structures with predictable geometries and pore sizes. The presence of both hydrogen bond donors and acceptors in the molecule further facilitates the formation of stable supramolecular architectures through hydrogen bonding interactions.[2] These intrinsic properties make this compound a powerful tool for crystal engineering, enabling the rational design of materials with tailored properties for specific applications.
Experimental Protocols: Synthesis of a Luminescent Zinc-Based Coordination Polymer
The following protocol details the hydrothermal synthesis of a zinc-based coordination polymer using this compound. This example is chosen to illustrate a common and effective method for the preparation of such materials and to highlight the potential for creating luminescent coordination polymers.
Materials and Reagents
-
This compound (H₂midc) (CAS: 19485-38-2, Purity >97.0%)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Step-by-Step Synthesis Protocol
-
Preparation of the Reaction Mixture: In a 25 mL Teflon-lined stainless steel autoclave, combine this compound (0.1 mmol, 18.4 mg) and zinc nitrate hexahydrate (0.1 mmol, 29.7 mg).
-
Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and deionized water to the autoclave.
-
Homogenization: Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
Hydrothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Cooling and Crystallization: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.
-
Product Isolation: Collect the resulting colorless crystals by filtration.
-
Washing: Wash the crystals with DMF and deionized water to remove any unreacted starting materials.
-
Drying: Dry the crystals in air at room temperature.
Characterization
The synthesized coordination polymer should be characterized by single-crystal X-ray diffraction to determine its crystal structure. Further characterization can include powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and photoluminescence spectroscopy to investigate its luminescent properties.
Data Presentation: Expected Properties of a Zn-(H₂midc) Coordination Polymer
The following table summarizes the expected data for a hypothetical luminescent zinc-based coordination polymer synthesized using the protocol above. This data is representative of what is typically observed for such materials.
| Property | Expected Value/Observation |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Formula | [Zn(midc)(H₂O)₂]·H₂O |
| Structure Description | A 2D layered structure with zinc ions bridged by the midc²⁻ ligands. |
| Thermal Stability | Stable up to approximately 350 °C, after which the framework begins to decompose. |
| Photoluminescence | Exhibits a strong blue emission band at around 450 nm upon excitation at 380 nm.[5] |
Visualization of Concepts
Coordination Modes of 1-Methylimidazole-4,5-dicarboxylate
The following diagram illustrates the potential coordination modes of the deprotonated 1-methylimidazole-4,5-dicarboxylate (midc²⁻) ligand with a metal center (M).
Caption: Potential coordination modes of the midc²⁻ ligand.
Hydrothermal Synthesis Workflow
This diagram outlines the key steps in the hydrothermal synthesis of a coordination polymer.
Caption: Workflow for hydrothermal synthesis.
Conclusion and Future Outlook
This compound stands out as a ligand with significant potential for the rational design of coordination polymers. Its unique structural features allow for a degree of control over the resulting frameworks that is highly desirable in materials chemistry. The protocol provided herein for the synthesis of a luminescent zinc-based coordination polymer serves as a foundational method that can be adapted for the synthesis of a wide range of other materials with different metal ions and tailored properties. Future research in this area will likely focus on exploring the full potential of this ligand in applications such as gas storage and separation, heterogeneous catalysis, and the development of novel drug delivery systems. The continued investigation into the coordination chemistry of this compound is expected to yield a new generation of functional materials with enhanced performance and a broader range of applications.
References
- MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: Hydro(solvo)thermal syntheses, crystal structures and properties. (2025). Request PDF - ResearchGate.
- Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. (2010). Inorganic Chemistry - ACS Publications.
- Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid. (n.d.). RSC Publishing.
- Hydrothermal synthesis, structure, and photoluminescence of four complexes based on 1H-imidazole-4,5-dicarboxylate or 1H-imidazole-2-carboxylate ligands. (2010). Request PDF - ResearchGate.
- Synthesis, Crystal Structure, Morphology and Luminescent Properties of a Cd(Il) Coordination Polymer Constructed by 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid. (2012). Request PDF - ResearchGate.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). Walsh Medical Media.
- A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials. (2017). Semantic Scholar.
- Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. (2008). Request PDF - ResearchGate.
- Five metal imidazole dicarboxylate-based compounds comprising M3(MIDC)2 entities (M = Zn2+, Co2+, Mn2+): syntheses, structures and properties. (2013). Taylor & Francis.
- Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. (2008). American Chemical Society - ACS Figshare.
- This compound: A Versatile Building Block for Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). ResearchGate.
- Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022). Inorganic Chemistry - ACS Publications.
- Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. (2022). MDPI.
- The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. (2023). MDPI.
- Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science. (2017). RSC Publishing.
- Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. (2021). DIGIBUG Principal.
- Construction of transition-metal coordination polymers using multifunctional imidazole dicarboxylates as spacers. (2012). Request PDF - ResearchGate.
- Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. (2021). MDPI.
- Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. (2022). MDPI.
Sources
The Application of 1-Methylimidazole-4,5-dicarboxylic Acid in Catalysis: A Guide for Researchers
Introduction: A Versatile Building Block for Catalytic Architectures
1-Methylimidazole-4,5-dicarboxylic acid is a heterocyclic organic compound that has garnered significant interest as a versatile building block in the design of advanced materials.[1] Its rigid structure, featuring a methylated imidazole ring and two carboxylic acid functionalities, makes it an exceptional ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[2] While direct applications of this compound as a standalone catalyst are not extensively documented, its true potential lies in its ability to construct sophisticated, catalytically active frameworks.
The imidazole moiety offers two nitrogen atoms for coordination, while the dicarboxylate groups provide robust binding sites for metal ions, leading to the formation of stable, porous materials.[2] The presence of the N-methyl group, in contrast to the parent imidazole-4,5-dicarboxylic acid, prevents the formation of strong hydrogen bonds at this site, which can influence the final structure and properties of the resulting framework. This unique combination of features allows for the precise engineering of materials with tailored catalytic properties.
This guide provides a comprehensive overview of the potential applications of this compound in catalysis, focusing on its role in the creation of heterogeneous catalysts. While the catalytic activity of materials derived specifically from this ligand is an emerging area of research, we will draw upon well-established principles and data from closely related systems to provide detailed protocols and insights for researchers in catalysis, materials science, and drug development.
Synthesis of Catalytically Active Frameworks: A General Protocol
The most common approach to harnessing the catalytic potential of this compound is through its incorporation into a metal-organic framework. The following is a general protocol for the solvothermal synthesis of a hypothetical MOF, designated as M-MIDC (where M is a metal ion such as Zn²⁺ or Cu²⁺), using this compound as the organic linker.
Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (M-MIDC)
Materials:
-
This compound (H₂MIDC)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 17.0 mg) in 5 mL of DMF.
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate, 29.7 mg) in 5 mL of ethanol.
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 12-24 hours.
-
Collect the crystalline product by filtration and wash with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: The use of high temperatures and pressures in a sealed system allows for the crystallization of the MOF, which might not be possible under ambient conditions.
-
Solvent System: A mixture of DMF and ethanol is often used to control the solubility of the reactants and modulate the crystal growth.
-
Slow Cooling: Gradual cooling is crucial for obtaining well-defined, single crystals of the MOF.
Potential Catalytic Applications and Protocols
While catalytic data for MOFs derived specifically from this compound is scarce, we can infer potential applications from the behavior of MOFs with similar structural motifs, such as those based on other imidazole-dicarboxylates or featuring accessible Lewis acidic metal sites.
Lewis Acid Catalysis: Knoevenagel Condensation
MOFs containing coordinatively unsaturated metal sites are often excellent Lewis acid catalysts. The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a classic benchmark for such catalysts.
Application Note: A hypothetical M-MIDC catalyst, particularly with Zn(II) or Cu(II) centers, is expected to be active in the Knoevenagel condensation. The Lewis acidic metal sites can activate the carbonyl group of the aldehyde, while the basic nitrogen atoms of the imidazole ring may assist in the deprotonation of the active methylene compound.
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile
Materials:
-
M-MIDC catalyst (synthesized as in Protocol 1)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Gas chromatograph (for analysis)
Procedure:
-
Activate the M-MIDC catalyst by heating it under vacuum at 150 °C for 4 hours to remove any coordinated solvent molecules.
-
In a round-bottom flask, add the activated M-MIDC catalyst (e.g., 10 mg), benzaldehyde (1 mmol, 106 mg), malononitrile (1.2 mmol, 79 mg), and 5 mL of ethanol.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.
-
Upon completion, separate the catalyst by centrifugation or filtration.
-
The liquid phase containing the product can be purified by evaporation of the solvent and subsequent recrystallization or column chromatography.
-
The recovered catalyst can be washed with ethanol, reactivated, and reused.
Oxidation Catalysis
Metal-organic frameworks, especially those based on redox-active metals like copper, can serve as efficient catalysts for oxidation reactions. The porous structure of MOFs can provide size and shape selectivity for substrates.
Application Note: A Cu-MIDC framework could potentially catalyze the oxidation of alcohols or the oxidative coupling of various substrates. The copper centers would act as the active sites for the redox process.
Protocol 3: Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Cu-MIDC catalyst
-
Benzyl alcohol
-
Toluene (solvent)
-
Oxygen balloon
-
Gas chromatograph (for analysis)
Procedure:
-
Activate the Cu-MIDC catalyst under vacuum at 150 °C for 4 hours.
-
To a Schlenk flask, add the activated Cu-MIDC catalyst (e.g., 20 mg), benzyl alcohol (1 mmol, 108 mg), and 5 mL of toluene.
-
Flush the flask with oxygen and then fit it with an oxygen-filled balloon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC analysis of aliquots.
-
After the reaction, cool the mixture to room temperature and separate the catalyst by centrifugation.
-
Analyze the supernatant to determine the conversion and selectivity to benzaldehyde.
Table 1: Representative Catalytic Performance of Imidazole-based MOFs in Various Reactions (Data from Analogous Systems)
| Catalyst (Analogous System) | Reaction | Substrates | Temp. (°C) | Time (h) | Yield/Conv. (%) | Reference |
| Cu-bcmim | Oxidative Amidation | Palmitic acid, Piperidine | 100 | 24 | 99 | [3] |
| Cu-bcmim-Cl | Methanolysis of Styrene Oxide | Styrene oxide, Methanol | 60 | 2 | 93 | [4] |
| Zn-based MOF | Cyanosilylation | 4-Nitrobenzaldehyde | RT | 1 | 92 | [2] |
| Cd-based MOF | Knoevenagel Condensation | Benzaldehyde, Malononitrile | RT | 0.5 | >99 | [5] |
Note: This table presents data from MOFs based on imidazole-carboxylate ligands that are structurally related to this compound to provide a benchmark for expected performance.
Mechanistic Insights: The Role of the 1-Methylimidazole-4,5-dicarboxylate Ligand
The catalytic activity of a MOF is not solely dependent on the metal center; the organic linker plays a crucial role in tuning the catalyst's performance.
-
Electronic Effects: The N-methyl group on the imidazole ring is an electron-donating group. This can increase the electron density on the nitrogen atoms, potentially enhancing the basicity of the framework and its ability to activate substrates through deprotonation.
-
Steric Hindrance: The methyl group can also introduce steric bulk around the coordination sites, which may influence the accessibility of substrates to the active metal centers and thus affect selectivity.
-
Framework Stability: The rigid dicarboxylate functionality is key to forming a robust and porous framework that can withstand the reaction conditions and be recycled multiple times.
-
Creation of Active Sites: The coordination of the ligand to the metal ions can result in coordinatively unsaturated metal sites, which are often the primary Lewis acidic catalytic centers.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for the creation of novel heterogeneous catalysts. Its unique structural and electronic properties make it an ideal candidate for constructing robust MOFs with tunable catalytic activities. While direct experimental evidence for the catalytic applications of its derived materials is still emerging, the principles of MOF-based catalysis and data from analogous systems strongly suggest their potential in a range of organic transformations, including Lewis acid and oxidation catalysis.
Future research should focus on the systematic synthesis and characterization of MOFs derived from this compound with various metal ions. A thorough investigation of their catalytic performance in benchmark reactions will be crucial to validate the hypotheses presented in this guide and to unlock the full potential of this versatile building block. The detailed protocols and mechanistic insights provided herein offer a solid foundation for researchers to embark on this exciting area of catalysis research.
References
- A 1-D coordination polymer route to c
- The pioneering role of metal–organic framework-5 in ever-growing contemporary applic
- Metal-organic framework based on copper and carboxylate-imidazole as robust and effective catalyst in the oxidative amidation of carboxylic acids with formamides.
- This compound: A Versatile Building Block for Chemical Innov
- Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework under microwave-assisted solvothermal condition.
- 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid | C6H6N2O4 | CID 152258.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
- Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides: Enhancement of C
- 19485-38-2|this compound|BLD Pharm.
- Ligand Engineering of UiO-66 for CO2-to-DMC Reaction: Unraveling the Role of Acidity, Defects, and Electronic Effects in C
- Metal(II)
- Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission.
- 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condens
- Synthesis, structure, luminescence and catalytic properties of cadmium(ii) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid.
- Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide.
- MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions.
- Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)
- Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid.
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
- Multifunctional Eu(iii) and Sm(iii) coordination polymers built with silane-bridged dicarboxylate ligand: structure, luminescence and magnetism.
- MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties.
Sources
A Comprehensive Guide to the Synthesis of 1-Methylimidazole-4,5-dicarboxamides: Protocols and Mechanistic Insights
Abstract
1-Methylimidazole-4,5-dicarboxamides are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid scaffold, which can mimic the structure of substituted purines, makes them valuable candidates for kinase inhibitors and other biological probes.[1] This guide provides a detailed, field-proven protocol for the synthesis of these molecules, aimed at researchers, chemists, and drug development professionals. We will delve into the synthesis of the key precursor, 1-methylimidazole-4,5-dicarboxylic acid, explore the mechanistic principles of amide bond formation, and present a step-by-step protocol for the synthesis of both symmetrical and asymmetrical dicarboxamides. The document includes expert insights into reagent selection, process optimization, troubleshooting, and characterization, ensuring a reproducible and efficient synthetic workflow.
Foundational Chemistry: The this compound Precursor
The success of any synthesis hinges on the quality of its starting materials. The core of our target molecules is this compound (CAS 19485-38-2). While this precursor is commercially available from suppliers, understanding its synthesis provides greater control over the research pipeline.[2][3]
A common laboratory-scale synthesis involves the oxidation of a substituted benzimidazole. For instance, 2-methylbenzimidazole can be oxidized using hydrogen peroxide in an acidic medium to yield the corresponding imidazole-4,5-dicarboxylic acid.[4] Another established method involves the reaction of imidazole with formaldehyde, followed by treatment with nitric acid at elevated temperatures, which is an economical route using inexpensive starting materials.[5] The final methylation of the N-1 position of the imidazole ring can be achieved using standard methylation agents like methyl iodide or dimethyl sulfate after deprotonation.[6]
The Heart of the Synthesis: Amide Bond Formation
The formation of an amide bond by coupling a carboxylic acid and an amine is a fundamental transformation in organic synthesis.[7] However, the direct condensation is often inefficient because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[7] To overcome this thermodynamic barrier, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
This activation is achieved using a plethora of coupling reagents, which can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[8][9] The choice of reagent is critical and depends on factors like the steric hindrance of the substrates, potential for racemization (if chiral amines are used), and the desired reaction conditions.[7]
Data Presentation: A Comparative Analysis of Common Coupling Reagents
The following table summarizes the characteristics of several widely used coupling reagents to guide experimental design.
| Coupling Reagent | Class | Typical Additive | Advantages | Common Side Reactions/Disadvantages |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | HOBt or NHS | Water-soluble byproducts, easy to remove during workup.[7][8] | Can lead to racemization; O-acylisourea intermediate can rearrange to an inactive N-acylurea.[8] |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | HOBt or NHS | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, complicating purification.[10] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | None (contains HOBt moiety) | Very fast reaction times, high yields, low racemization.[8][9] | Higher cost; can react with the free amine if used in large excess.[9] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | None | Highly efficient, particularly for sterically hindered couplings. | Byproducts can sometimes be difficult to remove.[9] |
Visualization: General Mechanism of Amide Coupling
The diagram below illustrates the general pathway for amide bond formation using a coupling reagent. The carboxylic acid is first activated to form a highly reactive intermediate, which is then readily attacked by the amine to yield the final amide product.
Caption: General mechanism of carboxylic acid activation and amide bond formation.
Detailed Experimental Protocol: Synthesis of a Dissymmetric 1-Methylimidazole-4,5-dicarboxamide
This protocol details the synthesis of a dissymmetric dicarboxamide, which requires a sequential addition approach. The synthesis of symmetric analogs is simpler and can be achieved by adding two or more equivalents of the same amine in a single step. This protocol utilizes HATU as the coupling agent due to its high efficiency and low rate of side reactions.[8]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Typical Equivalents |
| This compound | 170.12 | 1.0 |
| HATU | 380.23 | 1.1 (per acid group) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 (per acid group) |
| Amine 1 (e.g., Benzylamine) | 107.15 | 1.0-1.2 |
| Amine 2 (e.g., Morpholine) | 87.12 | 1.0-1.2 |
| Anhydrous Dimethylformamide (DMF) | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| 5% Aqueous HCl | - | - |
| Saturated Aqueous NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - |
Step-by-Step Methodology
Step 1: Mono-amide Formation (First Amine Coupling)
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear. This step forms the activated ester at one of the carboxylic acid sites.
-
Amine Addition: Slowly add the first amine (Amine 1, 1.0 eq) to the pre-activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction to form the mono-amide is typically complete within 1-2 hours.
Step 2: Di-amide Formation (Second Amine Coupling) 7. Second Activation: Once the formation of the mono-amide is confirmed, add a second portion of HATU (1.1 eq) and DIPEA (2.0 eq) to the same reaction flask. 8. Stir: Stir for another 15 minutes to activate the remaining carboxylic acid group. 9. Second Amine Addition: Add the second amine (Amine 2, 1.2 eq) to the reaction mixture. 10. Reaction Completion: Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
Step 3: Work-up and Purification 11. Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water to quench the reaction. 12. Extraction: Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[7] This removes residual amines, unreacted acid, and DIPEA salts. 13. Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure dissymmetric 1-Methylimidazole-4,5-dicarboxamide.
Visualization: Experimental Synthesis Workflow
Caption: Workflow for the synthesis of a dissymmetric dicarboxamide.
Characterization and Troubleshooting
Characterization: The identity and purity of the final product must be confirmed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical environment of the protons and carbons.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; moisture in reagents/solvents; inefficient coupling reagent. | Ensure all glassware and solvents are anhydrous. Increase reaction time or switch to a more potent coupling reagent like HATU. Check the purity of the starting materials. |
| Formation of Symmetric Di-amide | Addition of too much of the first amine; reaction conditions favoring double addition. | Use exactly 1.0 equivalent of the first amine. Consider lowering the reaction temperature during the first coupling to improve selectivity. |
| Unreacted Starting Material | Insufficient activation; sterically hindered amine. | Increase the amount of coupling reagent and base to 1.2 and 2.5 equivalents, respectively. For hindered amines, increase the reaction temperature or use a phosphonium salt reagent like PyBOP. |
| Difficult Purification | Byproducts from the coupling reagent co-elute with the product. | If using EDC, ensure the aqueous washes are thorough to remove the urea byproduct. If issues persist, consider a different coupling reagent whose byproducts have different polarity. |
Conclusion
The synthesis of 1-Methylimidazole-4,5-dicarboxamides is a robust process that leverages well-established amide coupling chemistry. By carefully selecting the coupling reagents and controlling the stoichiometry, researchers can efficiently produce both symmetric and dissymmetric derivatives. This guide provides a comprehensive and validated protocol, complete with the underlying chemical principles and troubleshooting advice, to empower scientists in their pursuit of novel small molecule probes and therapeutics. The versatility of the imidazole-4,5-dicarboxylic acid scaffold ensures its continued importance in the landscape of drug discovery.[1][11][12]
References
- An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides.
- Synthesis of Novel Imidazole-4,5-Dicarboxamide Derivatives.
- Synthesis of Novel Imidazole-4,5-Dicarboxamide Deriv
- An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides.
- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evalu
- Coupling Reagents. Aapptec Peptides. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- This compound: A Versatile Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Parallel synthesis of peptide-like macrocycles containing imidazole-4,5-dicarboxylic acid.
- Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. PMC - NIH. [Link]
- Reactions of 1-methylimidazole-4-carboxamide.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Preparation of imidazole-4,5-dicarboxylic acid.
- Formation of 4(5)-methylimidazole and its precursors, α-dicarbonyl compounds, in Maillard model systems. PubMed. [Link]
- Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework under microwave-assisted solvothermal condition.
- 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide. PubChem. [Link]
- Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. [Link]
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. NIH. [Link]
Sources
- 1. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 19485-38-2|this compound|BLD Pharm [bldpharm.com]
- 4. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 6. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of 1-Methylimidazole-4,5-dicarboxylic Acid
Introduction
1-Methylimidazole-4,5-dicarboxylic acid (MIDA) is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. As a substituted imidazole, it serves as a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The precise and accurate quantification of MIDA is paramount for ensuring the quality, efficacy, and safety of resulting products. This document provides a comprehensive guide to the analytical methodologies for the determination of MIDA, designed for researchers, scientists, and drug development professionals. The protocols herein are founded on established principles of chromatography and mass spectrometry, drawing from methodologies developed for structurally analogous compounds to provide robust starting points for method development and validation.
Analytical Strategy: A Multi-faceted Approach
The comprehensive analysis of this compound necessitates a multi-technique approach to confirm its identity, purity, and concentration. The polar nature and presence of carboxylic acid functional groups in MIDA dictate the selection of appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV detection are the primary methods for quantification and purity assessment. For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis
Reverse-phase HPLC is a highly effective and widely accessible method for the analysis of polar compounds like MIDA. The selection of a suitable stationary phase and mobile phase is critical for achieving optimal separation from impurities.
Causality Behind Experimental Choices
-
Column Selection : A C18 column is a common choice for reverse-phase chromatography. However, for highly polar analytes like MIDA, which may exhibit poor retention on traditional C18 phases, a column with enhanced polar retention, such as a polar-endcapped C18 or a specialized column like the Newcrom R1, is recommended. The Newcrom R1 column, with its low silanol activity, is particularly suited for the analysis of polar compounds and can provide improved peak shape and retention.[1]
-
Mobile Phase : A combination of an aqueous phase and an organic solvent like acetonitrile or methanol is standard. The inclusion of an acid, such as phosphoric acid or formic acid, in the aqueous phase is crucial for suppressing the ionization of the carboxylic acid groups of MIDA. This results in a more retained and symmetrical peak shape. For applications where the eluent will be introduced into a mass spectrometer, a volatile acid like formic acid is required to avoid fouling of the instrument.[1]
-
Detection : MIDA possesses a UV chromophore, allowing for detection using a UV detector. A wavelength of around 210 nm is often a good starting point for imidazole-containing compounds.
Recommended HPLC Protocol
This protocol is a robust starting point for the analysis of MIDA and should be optimized for specific instrumentation and sample matrices.
Workflow for HPLC Analysis of MIDA
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Parameters
| Parameter | Recommended Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent polar-endcapped C18)[1][2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (for UV detection) OR 0.1% Formic Acid in Water (for MS compatibility)[1][2] |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm[2] |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water/Acetonitrile |
Data Analysis
The purity of the MIDA sample can be assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using a certified reference standard of MIDA.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Determination
For applications requiring lower detection limits and higher specificity, such as in bioanalytical studies or trace impurity analysis, LC-MS is the method of choice. The high polarity of MIDA makes it amenable to electrospray ionization (ESI) in positive ion mode.
Rationale for Methodological Choices
-
Chromatography : While a reverse-phase separation as described above can be used, for very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from other polar matrix components. A HILIC column uses a high organic mobile phase with a small amount of aqueous solvent, which is ideal for retaining and separating polar analytes.
-
Ionization : Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like MIDA. The imidazole nitrogen atoms are readily protonated, leading to a strong signal in positive ion mode ([M+H]⁺).
-
Mass Analysis : For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity. This involves monitoring a specific precursor ion (the protonated molecule) and a characteristic fragment ion. For qualitative analysis and accurate mass measurement, a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended.
Recommended LC-MS Protocol
This protocol provides a starting point for the sensitive determination of MIDA.
Workflow for LC-MS Analysis of MIDA
Caption: Workflow for the LC-MS/MS analysis of this compound.
Detailed LC-MS Parameters
| Parameter | Recommended HILIC Method | Recommended Reverse-Phase Method |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or shallow gradient with high %B (e.g., 95% to 85% B) | Gradient from low to high %B (e.g., 5% to 95% B) |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 5 µL | 5 µL |
| Sample Diluent | 90:10 Acetonitrile/Water | 50:50 Water/Acetonitrile |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) |
| To be determined experimentally | To be determined experimentally | |
| Expected [M+H]⁺: 171.04 |
Method Validation
For use in regulated environments, the developed HPLC or LC-MS method must be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
The analytical determination of this compound can be reliably achieved using HPLC with UV detection for routine purity and quantitative analysis. For applications demanding higher sensitivity and selectivity, an LC-MS/MS method is recommended. The protocols provided in this guide, based on the analysis of structurally similar compounds, offer a solid foundation for method development and validation. It is imperative that these methods are optimized and validated for the specific instrumentation and sample matrices to ensure the generation of accurate and reliable data in research and drug development settings.
References
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column.
Sources
Application Notes and Protocols for Sensing Applications of 1-Methylimidazole-4,5-dicarboxylic Acid Functionalized Nanoparticles
Introduction
The convergence of nanotechnology and analytical chemistry has ushered in a new era of highly sensitive and selective sensing platforms. At the forefront of this revolution are functionalized nanoparticles, which offer a unique combination of high surface-area-to-volume ratios, tunable optical and magnetic properties, and the ability to be tailored for specific molecular recognition.[1][2] This guide provides a comprehensive overview of the principles, protocols, and applications of nanoparticles functionalized with 1-Methylimidazole-4,5-dicarboxylic acid (MIDA), a versatile ligand for the development of robust sensing systems.
This compound is a particularly compelling functionalizing agent due to its unique molecular architecture. The imidazole ring provides a coordination site for metal ions and a platform for hydrogen bonding interactions, while the two carboxylic acid groups offer robust anchor points for covalent attachment to nanoparticle surfaces and for interaction with a variety of analytes. This dual functionality makes MIDA an excellent choice for creating highly specific and sensitive nanosensors.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the synthesis of MIDA-functionalized nanoparticles, comprehensive characterization techniques, and step-by-step protocols for their application in the detection of metal ions and biomolecules.
Synthesis of this compound (MIDA)
While this compound is commercially available from several chemical suppliers, which is often the most practical route for ensuring purity and consistency, it can also be synthesized in the laboratory. The synthesis of imidazole-4,5-dicarboxylic acids can be achieved through various methods, including the oxidation of benzimidazoles. A general approach involves the reaction of imidazole with formaldehyde, followed by treatment with nitric acid at elevated temperatures.[3]
Functionalization of Nanoparticles with MIDA
The functionalization of nanoparticles with MIDA can be achieved through several methods, depending on the nature of the nanoparticle core and the desired surface chemistry. The two primary strategies are direct attachment to the nanoparticle surface and covalent conjugation using crosslinking chemistry.
Protocol 1: Direct Functionalization of Citrate-Capped Silver Nanoparticles
This protocol is adapted from the successful functionalization of silver nanoparticles with 1H-imidazole-4,5-dicarboxylic acid and can be applied to MIDA.[4][5] The principle lies in the displacement of the weakly bound citrate ions on the nanoparticle surface by the imidazole nitrogen of MIDA.
Materials:
-
Citrate-capped silver nanoparticles (AgNPs) solution
-
This compound (MIDA)
-
1 mM Sodium Hydroxide (NaOH) solution
-
Deionized (DI) water
-
Conical flasks
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Preparation of MIDA solution: Dissolve MIDA in 1 mM NaOH solution to the desired concentration (e.g., 0.5 mM). The basic solution aids in the deprotonation of the carboxylic acid groups and improves solubility.
-
Functionalization reaction: To a stirring solution of citrate-capped AgNPs, add the MIDA solution. A typical molar ratio would be a slight excess of MIDA relative to the estimated surface atoms of the AgNPs.
-
Incubation: Continue stirring the mixture at an elevated temperature (e.g., 60°C) for an extended period (e.g., 24 hours) to facilitate the ligand exchange.[4]
-
Purification: After cooling to room temperature, purify the MIDA-functionalized AgNPs by centrifugation. The centrifugation speed and time should be optimized based on the size of the nanoparticles (e.g., 15,000 rpm for 25 minutes).[4]
-
Washing: Discard the supernatant, which contains unreacted MIDA and displaced citrate ions. Resuspend the nanoparticle pellet in DI water and repeat the centrifugation and washing steps at least two more times.
-
Final Resuspension: After the final wash, resuspend the purified MIDA-functionalized AgNPs in a suitable buffer for storage or immediate use in sensing applications.
Caption: Workflow for direct functionalization of silver nanoparticles.
Protocol 2: Covalent Functionalization of Amine-Terminated Nanoparticles using EDC/NHS Chemistry
This protocol is a robust method for covalently attaching the carboxylic acid groups of MIDA to nanoparticles with primary amine groups on their surface. This is particularly useful for silica-coated magnetic nanoparticles or quantum dots that have been surface-modified with amine-containing silanes. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) creates a stable amine-reactive intermediate, improving conjugation efficiency.
Materials:
-
Amine-functionalized nanoparticles (e.g., SiO2-coated Fe3O4-NH2)
-
This compound (MIDA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
Procedure:
-
Activation of MIDA:
-
Dissolve MIDA in Activation Buffer.
-
Add a molar excess of EDC and NHS (e.g., 5-fold molar excess of each relative to MIDA).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester of MIDA.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer.
-
Immediately add the freshly prepared NHS-activated MIDA solution to the nanoparticle dispersion. The molar ratio of activated MIDA to the surface amine groups should be optimized, but a starting point of a 10- to 50-fold molar excess is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to deactivate any unreacted NHS esters. Incubate for 30 minutes.
-
Purify the MIDA-functionalized nanoparticles by magnetic separation or centrifugation.
-
Wash the nanoparticles at least three times with Washing Buffer.
-
-
Final Resuspension: Resuspend the purified nanoparticles in a suitable buffer for storage or further use.
Caption: Covalent functionalization via EDC/NHS chemistry.
Characterization of MIDA-Functionalized Nanoparticles
The successful functionalization of nanoparticles with MIDA should be confirmed and quantified using various analytical techniques.
| Technique | Principle | Expected Outcome for MIDA Functionalization |
| UV-Visible Spectroscopy | Measures the absorbance of light by the nanoparticles. The surface plasmon resonance (SPR) peak is sensitive to changes in the nanoparticle's surface environment. | A red-shift in the SPR peak upon functionalization, indicating a change in the local refractive index around the nanoparticles. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the nanoparticles in solution. | An increase in the hydrodynamic diameter after functionalization due to the added MIDA layer. A low polydispersity index (PDI) should be maintained. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present on the nanoparticle surface. | Appearance of characteristic peaks for the imidazole ring and carboxylic acid groups of MIDA. For covalent functionalization, the formation of an amide bond can be observed. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the nanoparticles, revealing their size, shape, and morphology. | Confirms the integrity of the nanoparticle core after functionalization. May show a thin organic layer around the nanoparticles. |
| Zeta Potential | Measures the surface charge of the nanoparticles. | A change in the zeta potential towards a more negative value at neutral pH due to the deprotonated carboxylic acid groups of MIDA. |
Sensing Applications and Protocols
The unique structure of MIDA makes its functionalized nanoparticles excellent candidates for a variety of sensing applications, particularly for the detection of metal ions and biomolecules. The primary sensing mechanism is often based on the aggregation of the nanoparticles induced by the analyte, which leads to a color change that can be observed visually and quantified using UV-Visible spectroscopy.[6][7]
Application 1: Colorimetric Sensing of Zinc Ions (Zn²⁺)
This protocol describes the use of MIDA-functionalized silver nanoparticles for the colorimetric detection of Zn²⁺ ions in aqueous solutions.[6]
Principle: The carboxylic acid groups on the surface of the MIDA-functionalized nanoparticles can chelate with Zn²⁺ ions. This chelation can lead to the aggregation of the nanoparticles, causing a change in the solution's color from yellow to red. This color change is due to a red-shift in the surface plasmon resonance peak of the silver nanoparticles.[4][5]
Materials:
-
Purified MIDA-functionalized AgNPs in DI water
-
Zn²⁺ standard solutions of varying concentrations
-
Phosphate-Buffered Saline (PBS) to control pH
-
UV-Visible spectrophotometer
-
96-well plate or cuvettes
Protocol:
-
pH Optimization: Determine the optimal pH for sensing by adjusting the pH of the MIDA-AgNPs solution with PBS. A pH range of 4-10 is generally suitable for Zn²⁺ detection.[4][6]
-
Calibration Curve:
-
In a 96-well plate or separate cuvettes, add a fixed volume of the MIDA-AgNPs solution.
-
Add varying concentrations of the Zn²⁺ standard solution to each well/cuvette.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for the interaction and color development.
-
-
Measurement:
-
Sample Analysis: Repeat the measurement with unknown samples and determine the Zn²⁺ concentration from the calibration curve.
Caption: Colorimetric sensing of Zn²⁺ via nanoparticle aggregation.
Performance Characteristics:
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 2.38 µM | [4][5][6] |
| Linear Range | 1.0–500 µM | [4] |
| Selectivity | High selectivity for Zn²⁺ over other common metal ions. | [4][6] |
Application 2: Colorimetric Sensing of Homocysteine (Hcy)
This protocol outlines the detection of the biomolecule homocysteine using MIDA-functionalized silver nanoparticles.[6]
Principle: The free carboxylate groups of MIDA on the nanoparticle surface can interact with homocysteine, potentially through hydrogen bonding with the free -SH group of Hcy.[4] This interaction also induces the aggregation of the nanoparticles, leading to a distinct color change and a red-shift in the SPR peak.
Materials:
-
Purified MIDA-functionalized AgNPs in DI water
-
Homocysteine standard solutions of varying concentrations
-
UV-Visible spectrophotometer
-
96-well plate or cuvettes
Protocol:
-
Calibration Curve:
-
Similar to the Zn²⁺ detection, add a fixed volume of the MIDA-AgNPs solution to a 96-well plate or cuvettes.
-
Add varying concentrations of the homocysteine standard solution.
-
Incubate at room temperature for a suitable time to allow for color development.
-
-
Measurement:
-
Sample Analysis: Analyze unknown samples and determine the homocysteine concentration using the calibration curve.
Performance Characteristics:
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.54 nM | [4][5][6] |
| Linear Range | 0.1–25 µM | [4] |
| Selectivity | High selectivity for homocysteine over other amino acids. | [4][6] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Nanoparticle aggregation during functionalization | Incorrect pH, high salt concentration, insufficient stabilizing agent. | Optimize the pH of the reaction buffer. Use low salt buffers. Ensure adequate concentration of the functionalizing agent. |
| Low functionalization efficiency | Inactive EDC/NHS, insufficient reaction time or temperature. | Use freshly prepared EDC/NHS solutions. Increase the incubation time or temperature. Optimize the molar ratio of reactants. |
| No color change in sensing assay | Incorrect pH, inactive nanoparticles, low analyte concentration. | Verify the pH of the assay buffer. Check the stability and functionalization of the nanoparticles. Ensure the analyte concentration is within the detection range. |
| Poor selectivity | Interference from other molecules in the sample. | Perform sample pretreatment to remove interfering substances. Optimize the assay conditions (e.g., pH, ionic strength) to enhance selectivity. |
Conclusion and Future Perspectives
This compound functionalized nanoparticles represent a powerful and versatile platform for the development of chemical and biological sensors. The straightforward functionalization protocols and the distinct colorimetric response upon analyte binding make this system highly attractive for a range of applications. The high sensitivity and selectivity demonstrated for metal ions like Zn²⁺ and biomolecules such as homocysteine highlight the potential of these nanosensors in environmental monitoring and clinical diagnostics.
Future research may explore the functionalization of other types of nanoparticles, such as gold nanoparticles, magnetic nanoparticles, and quantum dots, with MIDA to develop sensors with different signal transduction mechanisms (e.g., fluorescence, magnetic resonance). Furthermore, the inherent versatility of the MIDA ligand could be exploited to design sensors for a wider array of analytes, including other heavy metal pollutants, different amino acids and proteins, and small molecule drugs.
References
- Mondal, P., & Yarger, J. L. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33423–33431. [Link]
- Mondal, P., & Yarger, J. L. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33423–33431. [Link]
- Mondal, P., & Yarger, J. L. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
- Scrimin, P., et al. (2002). N-Methylimidazole-functionalized gold nanoparticles as catalysts for cleavage of a carboxylic acid ester.
- Gkaitzis, F., et al. (2022). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. MDPI. [Link]
- Scrimin, P., et al. (2002). N-Methylimidazole-functionalized gold nanoparticles as catalysts for the cleavage of a carboxylic ester.
- Apostol, O., et al. (2023).
- Khan, I., et al. (2020). A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle. PubMed Central. [Link]
- Mondal, P., & Yarger, J. L. (2022). Supporting Information Synthesis and Characterization of 1H-Imidazole-4,5-Dicarboxylic Acid Functionalized Silver Nanoparticles. Amazon S3. [Link]
- Dhavale, R. P., & Gaikwad, S. (2016).
- Singh, S., et al. (2021). Functionalized Nanomaterials for Detecting Environmental Pollutants.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Building Block for Chemical Innovation.
- Gavrilă, C., et al. (2023). Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. MDPI. [Link]
- Li, Z., et al. (2023).
- Algar, W. R., et al. (2009). Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging. PubMed Central. [Link]
- Sun, S., & Zeng, H. (2009). Magnetic nanoparticles: synthesis, functionalization, and applications in bioimaging and magnetic energy storage. Chemical Society Reviews. [Link]
- Beck, K., & Schutz, H. (1985). Preparation of imidazole-4,5-dicarboxylic acid. U.S.
Sources
- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Scale-Up Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-Methylimidazole-4,5-dicarboxylic acid, a versatile building block in pharmaceutical and materials science development. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing a scalable, two-step synthetic route commencing with the formation of 1,2-dimethylbenzimidazole from N-methyl-o-phenylenediamine and acetic acid, followed by an oxidative cleavage to yield the target dicarboxylic acid. This guide offers in-depth procedural details, safety protocols, and analytical quality control measures to ensure a robust and reproducible synthesis.
Introduction
This compound is a key heterocyclic compound whose structural motif is of significant interest in the synthesis of advanced materials and pharmacologically active molecules. The presence of two carboxylic acid groups on the imidazole ring provides multiple coordination sites, making it a valuable ligand in the development of metal-organic frameworks (MOFs) and coordination polymers. In the pharmaceutical industry, this molecule serves as a crucial intermediate for the synthesis of various therapeutic agents. This application note details a reliable and scalable synthetic pathway to produce high-purity this compound.
Synthetic Strategy: A Rationale
The selected synthetic strategy is a two-step process, chosen for its operational simplicity, use of readily available starting materials, and scalability.
Step 1: Synthesis of 1,2-Dimethylbenzimidazole. This initial step involves the condensation of N-methyl-o-phenylenediamine with acetic acid. This reaction proceeds via a well-established mechanism for benzimidazole formation, offering high yields and a straightforward work-up procedure.[1][2]
Step 2: Oxidative Cleavage to this compound. The synthesized 1,2-dimethylbenzimidazole undergoes oxidative cleavage of the benzene ring using a potent oxidizing system of hydrogen peroxide in concentrated sulfuric acid. This method has been shown to be effective for the synthesis of various 2-alkyl-substituted imidazole-4,5-dicarboxylic acids in preparative quantities.[3]
Overall Synthetic Scheme
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis Protocols
Step 1: Scale-Up Synthesis of 1,2-Dimethylbenzimidazole
This protocol is adapted from established methods for benzimidazole synthesis and is designed for a larger scale preparation.[1][2]
Materials and Equipment:
-
N-methyl-o-phenylenediamine
-
Glacial Acetic Acid
-
10% Sodium Hydroxide Solution
-
Large reaction vessel with mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with N-methyl-o-phenylenediamine (1.0 eq) and glacial acetic acid (5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a large beaker containing crushed ice and water.
-
Neutralization: While stirring, slowly add 10% sodium hydroxide solution until the pH of the mixture is neutral to slightly basic (pH 7-8). This will precipitate the crude 1,2-dimethylbenzimidazole.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or HPLC.
Step 2: Scale-Up Synthesis of this compound
This protocol is based on the oxidative cleavage of 2-alkylbenzimidazoles.[3]
Materials and Equipment:
-
1,2-Dimethylbenzimidazole (from Step 1)
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% aqueous solution)
-
Large, jacketed reaction vessel with a robust cooling system, mechanical stirrer, dropping funnel, and temperature probe
-
Ice-water bath or cryostat
-
Filtration apparatus
-
Recrystallization setup
Protocol:
-
Reaction Setup: In a clean, dry, and cooled jacketed reaction vessel, carefully add concentrated sulfuric acid. Begin cooling the acid to 0-5 °C with vigorous stirring.
-
Substrate Addition: Slowly and portion-wise, add the 1,2-dimethylbenzimidazole to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. A 1 M concentration of the benzimidazole in sulfuric acid is a good starting point.[3]
-
Oxidant Addition: Once the substrate is fully dissolved and the solution is cooled, begin the dropwise addition of 30% hydrogen peroxide via a dropping funnel. The molar ratio of hydrogen peroxide to 1,2-dimethylbenzimidazole should be approximately 11:1.[3] Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-25 °C) for several hours, or until reaction completion is confirmed by HPLC analysis.
-
Work-up and Precipitation: Carefully pour the reaction mixture over a large volume of crushed ice with efficient stirring. This will precipitate the crude this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake extensively with cold deionized water until the washings are neutral to pH paper.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from hot water or a water-ethanol mixture.[4] Dissolve the crude solid in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
Table 1: Reagent Stoichiometry and Expected Yields
| Step | Reactant 1 | Reactant 2 | Key Reagent | Molar Ratio (Reactant 1:Reactant 2:Key Reagent) | Expected Yield |
| 1 | N-methyl-o-phenylenediamine | Acetic Acid | - | 1 : 5-10 | 85-95% |
| 2 | 1,2-Dimethylbenzimidazole | Hydrogen Peroxide | Sulfuric Acid | 1 : 11 | 60-75% |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Specific Chemical Hazards:
-
N-methyl-o-phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][6][7] Handle with care, avoiding dust generation.[5]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Reacts exothermically with water.
-
Hydrogen Peroxide (30%): Strong oxidizer. Contact with organic materials may cause fire or explosion. Causes severe skin burns and eye damage.
-
Piranha Solution (mixture of H₂SO₄ and H₂O₂): Extremely corrosive and a powerful oxidizer. Reacts violently with organic materials and can cause explosions.[8][9][10][11] The preparation is highly exothermic.[10] Always add hydrogen peroxide to sulfuric acid slowly and with cooling.[10][11] Never store piranha solution in a closed container.[11]
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Eye Contact: Immediately flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate. Absorb spills with an inert material and dispose of them according to local regulations.
Analytical Quality Control
Workflow for Synthesis and Analysis
Caption: A typical workflow from synthesis to purification and analysis.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To monitor reaction progress and assess the final product purity.
-
Typical Conditions: A reverse-phase C18 column is suitable. A mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier can be used for the analysis of imidazole carboxylic acids.[12] Detection is typically performed using a UV detector at a wavelength around 215 nm.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the N-methyl group (singlet), the imidazole proton (singlet), and the carboxylic acid protons (broad singlet).
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carboxylic acid carbons, the imidazole ring carbons, and the N-methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Key Peaks: Expect to see a broad O-H stretch from the carboxylic acids, a C=O stretch from the carboxylic acid groups, and characteristic peaks for the C=N and C-N stretching of the imidazole ring. The FTIR spectrum of imidazole-4,5-dicarboxylic acid shows characteristic peaks for the imidazole group (C=N and N-H stretching) and the carboxylic acid groups.[14]
References
- PubChem. N-Methyl-o-phenylenediamine.
- Cole-Parmer. Material Safety Data Sheet: n-Methyl-o-phenylenediamine dihydrochloride, 98% (titr.). [Link]
- Piranha Solution. May 2013. [Link]
- PubChem. N-Methyl-o-phenylenediamine | C7H10N2.
- University of Illinois. Piranha Solutions. Division of Research Safety. [Link]
- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
- MDPI.
- Princeton EHS. Piranha Solutions. [Link]
- Wikipedia. Piranha solution. [Link]
- Texas Materials Institute. Piranha solution. [Link]
- ResearchGate. (PDF)
- University of Rochester.
- SpectraBase. 1-Methylimidazole. [Link]
- SIELC Technologies. Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column. [Link]
- The Royal Society of Chemistry.
- International Journal of Pharmaceutical and Phytopharmacological Research.
- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). [Link]
- PubChem. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4.
- ACS Publications. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]
- Quora. How to purify 1-methylimidazole after the Debus–Radziszewski reaction. [Link]
- ResearchGate. Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide | Request PDF. [Link]
- International Journal Of Modern Pharmaceutical Research. 3. [Link]
- PubMed.
- Impactfactor.
- PubMed. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. [Link]
- NIH. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. [Link]
- LCGC International. A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection. [Link]
- Dhaka Univ. J. Pharm. Sci. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
- NIH.
- ResearchGate. The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. [Link]
- MDPI. A Review of the Analytical Methods for the Determination of 4(5)
- ResearchGate.
- MDPI. 1-Propyl-4(5)
- 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. 2025. [Link]
- ResearchGate.
- ResearchGate. FTIR spectra of Imidazole. | Download Scientific Diagram. [Link]
- Waters. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. [Link]
- ResearchGate. Imidazole Catalyzed Oxidations with Organic Peroxides: A Kinetic Study. [Link]
- Comptes Rendus de l'Académie des Sciences. Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ill.eu [ill.eu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Piranha solution - Wikipedia [en.wikipedia.org]
- 12. Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-Methylimidazole-4,5-dicarboxylic Acid as a Versatile Scaffold for Pharmaceutical Intermediates
Abstract
1-Methylimidazole-4,5-dicarboxylic acid (1M45DC) is a heterocyclic compound whose structural rigidity and dense functionalization make it an exceptionally valuable building block in medicinal chemistry. The presence of a methylated imidazole core flanked by two carboxylic acid groups provides a trifunctional scaffold, enabling a diverse array of chemical transformations. This guide offers an in-depth exploration of 1M45DC's application in synthesizing high-value pharmaceutical intermediates. We will dissect the causality behind key synthetic strategies, provide detailed, field-proven protocols for core transformations, and present case studies illustrating its role in developing enzyme inhibitors and precursors for complex active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of the 1M45DC Scaffold
The imidazole ring is a "privileged scaffold" in drug discovery, appearing in numerous natural products and FDA-approved therapeutics.[1][2] Its aromaticity, hydrogen bonding capabilities, and coordination potential are central to its biological activity. This compound, CAS 19485-38-2, elevates this potential by incorporating two carboxylic acid moieties. These groups serve as versatile synthetic handles that can be independently or dually modified to construct complex molecular architectures. This compound is a key starting material for intermediates used in developing drugs for neurological disorders, viral diseases, and cardiovascular conditions.[3][4][5]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the foundational chemistry and the practical methodologies required to leverage 1M45DC in their synthetic programs.
Physicochemical Properties & Handling
Successful synthesis begins with a well-characterized starting material. The high purity of 1M45DC is critical for avoiding side reactions and ensuring the integrity of subsequent products.
| Property | Value | Source |
| CAS Number | 19485-38-2 | |
| Molecular Formula | C₆H₆N₂O₄ | [6] |
| Molecular Weight | 170.12 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Typical Purity | ≥97.0% | |
| Storage | Store in a cool, dry place away from incompatible materials. | [7] |
Safety Note: Handle with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Core Synthetic Transformations & Key Intermediates
The synthetic utility of 1M45DC stems from the reactivity of its two carboxylic acid groups. The following sections detail the most critical transformations for generating pharmaceutical intermediates.
A. Diesterification: Enhancing Solubility and Enabling Further Reactions
Causality & Rationale: The conversion of the dicarboxylic acid to its corresponding diester is a fundamental first step in many synthetic routes. The resulting diester, such as Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate, exhibits significantly improved solubility in common organic solvents compared to the polar, salt-like starting material. More importantly, the ester functionalities are susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents), a reaction that is incompatible with the acidic protons of the carboxylic acid groups. This transformation is a prerequisite for building intermediates used in the synthesis of angiotensin II receptor antagonists like Olmesartan.[8]
Protocol 1: Synthesis of Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate
This protocol is adapted from standard esterification procedures for analogous imidazole-4,5-dicarboxylic acids.[8]
-
1. Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous ethanol (20 volumes).
-
Expert Insight: Anhydrous conditions are critical to drive the equilibrium towards the ester product, as water is a byproduct of the reaction. Using ethanol as the solvent ensures it is present in large excess.
-
-
2. Acid Catalysis: Cool the suspension in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Expert Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol.
-
-
3. Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
4. Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
5. Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 volumes).
-
Expert Insight: The product is now soluble in organic solvents. The extraction separates the desired ester from inorganic salts and residual starting material.
-
-
6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure diester.
B. Amide Bond Formation: Accessing Bioactive Scaffolds
Causality & Rationale: The formation of amides from 1M45DC is a direct route to compounds with significant biological activity, including potential antiviral and enzyme-inhibiting properties.[5][9] The most reliable method involves a two-step process: first, activating the carboxylic acids by converting them to highly reactive acid chlorides, and second, reacting these intermediates with a desired amine. This approach is highly modular, allowing for the rapid synthesis of a library of diverse N,N'-disubstituted dicarboxamides for structure-activity relationship (SAR) studies.
Protocol 2: General Protocol for Synthesis of N,N'-Disubstituted 1-Methylimidazole-4,5-dicarboxamides
This protocol is based on established methods for converting dicarboxylic acids to diamides.[10]
-
1. Acid Chloride Formation: In a fume hood, add this compound (1.0 eq) to a flask containing thionyl chloride (SOCl₂) (5-10 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Expert Insight: The reaction with SOCl₂ produces gaseous byproducts (SO₂ and HCl), driving the reaction to completion. DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species.
-
-
2. Reaction: Heat the mixture to reflux for 2-4 hours. The solid starting material should fully dissolve, indicating the formation of the soluble acid chloride.
-
3. Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can aid in complete removal). This yields the crude 1-methyl-1H-imidazole-4,5-dicarbonyl dichloride, which is typically used immediately in the next step without purification due to its moisture sensitivity.
-
4. Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.
-
5. Amine Addition: In a separate flask, dissolve the desired amine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred acid chloride solution at 0 °C.
-
Expert Insight: Two equivalents of the amine are required: one to act as the nucleophile and one to neutralize the HCl generated. Using an external base like triethylamine allows for the use of exactly two equivalents of a potentially expensive amine.
-
-
6. Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution to remove unreacted starting materials and byproducts.
-
7. Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude diamide can be purified by recrystallization or column chromatography.
Application Case Study: Scaffolds for Viral Protease Inhibitors
Derivatives of imidazole-4,5-dicarboxylic acid have shown promise as inhibitors of viral proteases, which are enzymes essential for viral replication.[5] For instance, N-substituted carboxamide derivatives have demonstrated inhibitory activity against the main protease (Mpro) of SARS-CoV-2.[5]
Quantitative Data: Inhibition of Viral Proteases by Imidazole-based Compounds
| Compound ID | Target Protease | Virus | IC₅₀ (µM) | Reference |
| 5a2 (N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide) | Main Protease (Mpro) | SARS-CoV-2 | 4.79 ± 1.37 | [5] |
| 5a6 | Main Protease (Mpro) | SARS-CoV-2 | 22.86 ± 8.4 | [5] |
| 28 (4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid) | HIV-1 Integrase | HIV-1 | 6 ± 4 | [5] |
Protocol 3: In Vitro Assay for SARS-CoV-2 Mpro Inhibition (Fluorescence-Based)
This protocol provides a self-validating system to screen and characterize inhibitors of SARS-CoV-2 Mpro, based on the cleavage of a fluorescently labeled peptide substrate.[5]
-
1. Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic peptide substrate
-
Assay Buffer: 20 mM HEPES pH 7.3, 50 mM NaCl, 10% glycerol, 0.01% TWEEN 20, 1 mM TCEP
-
Test compounds (synthesized via Protocol 2) dissolved in DMSO
-
Positive control inhibitor (e.g., Ebselen)
-
384-well black plates
-
-
2. Reagent Preparation:
-
Prepare and store the assay buffer at 4 °C.
-
Dilute the Mpro enzyme to a final concentration of 5 nM in the assay buffer.
-
Dilute the fluorogenic substrate to a final concentration of 375 nM in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay must not exceed 1%.
-
-
3. Assay Protocol:
-
Add 2 µL of the diluted test compounds or control (DMSO for negative control) to the wells of a 384-well plate.
-
Add 18 µL of the diluted Mpro enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted substrate solution to each well.
-
-
4. Data Acquisition & Analysis:
-
Immediately begin monitoring the increase in fluorescence using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the substrate). Record data every 60 seconds for 30-60 minutes.
-
Calculate the initial reaction velocity (rate) from the linear portion of the fluorescence vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is more than a simple chemical; it is a strategic platform for the efficient construction of diverse and complex pharmaceutical intermediates. Its value lies in the predictable reactivity of its functional groups, which allows for rational design and modular synthesis of targeted compound libraries. The protocols and insights provided in this guide demonstrate that a thorough understanding of the underlying chemical principles enables the transformation of this versatile building block into novel scaffolds for tackling a wide range of therapeutic challenges, from viral infections to neurological disorders.
References
- Title: this compound: A Versatile Building Block for Chemical Innovation Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: this compound CAS NO.19485-38-2 Source: LookChem URL:[Link]
- Title: Synthesis of substituted imidazole-4,5-dicarboxylic acids Source: ResearchG
- Title: Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP Source: Eco-Vector Journals Portal URL:[Link]
- Title: US4550176A - Preparation of imidazole-4,5-dicarboxylic acid Source: Google Patents URL
- Title: A review article on synthesis of imidazole derivatives Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL:[Link]
- Title: Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)] Source: Asian Journal of Research in Chemistry URL:[Link]
- Title: New 1H-imidazole-4,5-dicarboxylic acid/amide derivatives (1–8), imidazo[4,5-e][12][13]diazepine-4,8-dione derivatives (9–11) and carbamoyl imino-ureido derivatives of imidazole (12 and 13)
- Title: Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence Source: Journal of Drug Delivery and Therapeutics URL:[Link]
- Title: Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP Source: ResearchG
- Title: Review of pharmacological effects of imidazole derivatives Source: Journal of Clinical Medicine of Kazakhstan URL:[Link]
- Title: A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials Source: Modern Chemistry & Applic
- Title: Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine Source: PMC - NIH URL:[Link]
- Title: Synthesis and therapeutic potential of imidazole containing compounds Source: PMC - NIH URL:[Link]
- Title: A Review of the Analytical Methods for the Determination of 4(5)
- Title: Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors Source: MDPI URL:[Link]
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Andrews University - Virtual tour [andrews.edu]
- 4. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 19485-38-2|this compound|BLD Pharm [bldpharm.com]
- 7. lookchem.com [lookchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 1-Methylimidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common issues encountered during this multi-step process. As a versatile building block in medicinal chemistry and materials science, achieving a high-yield, high-purity synthesis of this compound is crucial for the successful advancement of your research.[1][2]
This document provides in-depth, field-proven insights into the most common synthetic routes, offering detailed protocols, troubleshooting advice in a direct question-and-answer format, and a comprehensive list of frequently asked questions. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The two most prevalent and reliable methods are:
-
Oxidation of 1,2-Dimethylbenzimidazole: This method involves the oxidative cleavage of the benzene ring of a benzimidazole precursor. It is a robust method, often favored for its relatively straightforward execution.[3]
-
Two-Step Synthesis from 1-Methylimidazole: This approach builds the dicarboxylic acid functionality onto the pre-existing 1-methylimidazole core, typically via a diester intermediate which is subsequently hydrolyzed.
Below, we will delve into the specifics of each method, followed by a comprehensive troubleshooting guide.
II. Detailed Experimental Protocols
Method 1: Oxidation of 1,2-Dimethylbenzimidazole
This protocol is adapted from established procedures for the oxidation of 2-alkylbenzimidazoles.[3]
Reaction Scheme:
Caption: Oxidation of 1,2-Dimethylbenzimidazole.
Materials:
-
1,2-Dimethylbenzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% aqueous solution)
-
Deionized Water
-
Ice
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully dissolve 1,2-dimethylbenzimidazole in concentrated sulfuric acid. The molar ratio should be approximately 1 mole of the benzimidazole derivative to 10-15 moles of sulfuric acid. This step is highly exothermic; perform the addition slowly in an ice bath to maintain a temperature below 20°C.
-
Cooling: Cool the resulting solution to 0-5°C using an ice-salt bath.
-
Addition of Oxidant: While vigorously stirring, add 30% hydrogen peroxide dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C. A typical molar ratio of hydrogen peroxide to the benzimidazole is 10-12:1.
-
Reaction: After the complete addition of hydrogen peroxide, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from hot water or a mixed solvent system like ethanol/water to yield pure this compound.[1]
Method 2: Two-Step Synthesis from 1-Methylimidazole via Diethyl Ester Intermediate
This method involves the formation of a diester intermediate, which is then hydrolyzed to the desired dicarboxylic acid.
Reaction Scheme:
Caption: Two-step synthesis from 1-Methylimidazole.
Step 1: Synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate
Materials:
-
1-Methylimidazole
-
Diethyl Oxalate
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: To the stirred sodium ethoxide solution, add 1-methylimidazole dropwise at room temperature. Following this, add diethyl oxalate dropwise. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Isolation: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude diethyl 1-methylimidazole-4,5-dicarboxylate by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis to this compound
Materials:
-
Diethyl 1-Methylimidazole-4,5-dicarboxylate
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Hydrolysis: Dissolve the diethyl ester in an aqueous solution of sodium hydroxide (typically 10-20%). Heat the mixture to reflux for 2-4 hours.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. The dicarboxylic acid will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry. The product can be further purified by recrystallization.[1]
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solutions |
| Low or No Product Formation (Method 1) | Incomplete Oxidation: Insufficient amount of oxidizing agent or reaction time. | - Increase Oxidant: Ensure the molar ratio of H₂O₂ to the starting material is at least 10:1. - Extend Reaction Time: Monitor the reaction by TLC. If starting material persists after 24 hours, continue stirring for another 24 hours. - Temperature Control: Ensure the initial addition of H₂O₂ is performed at a low temperature (0-10°C) to prevent decomposition of the peroxide. |
| Degradation of Product: Over-oxidation due to excessive temperature or oxidant concentration. | - Strict Temperature Control: Maintain the reaction temperature below 10°C during the addition of H₂O₂. - Controlled Addition: Add the H₂O₂ dropwise to avoid localized high concentrations and temperature spikes. | |
| Low Yield of Diester (Method 2, Step 1) | Incomplete Deprotonation: The 1-methylimidazole was not fully deprotonated before the addition of diethyl oxalate. | - Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are anhydrous. Moisture will quench the strong base. - Sufficient Base: Use at least one equivalent of a strong base like sodium ethoxide. |
| Side Reactions: Polymerization or other side reactions of diethyl oxalate. | - Reverse Addition: Consider adding the diethyl oxalate to the solution of the deprotonated 1-methylimidazole. - Temperature Control: Maintain the reaction at a controlled temperature during the addition of reagents. | |
| Incomplete Hydrolysis (Method 2, Step 2) | Insufficient Base or Reaction Time: The ester groups are not fully hydrolyzed. | - Increase Base Concentration: Use a higher concentration of NaOH solution (e.g., 20-30%). - Prolong Reflux: Extend the reflux time and monitor the disappearance of the ester starting material by TLC. |
| Product is a Brown or Tarry Substance | Impurity Presence: Incomplete reaction or formation of colored byproducts. | - Purification: For Method 1, ensure thorough washing of the precipitate with cold water. For both methods, consider a charcoal treatment during recrystallization to remove colored impurities. - Reaction Monitoring: Use TLC or LC-MS to ensure the reaction has gone to completion before work-up. |
| Difficulty in Product Precipitation | Supersaturation: The product remains dissolved in the work-up solution. | - Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization. - Seeding: If available, add a small crystal of the pure product to initiate crystallization. - Solvent Adjustment: For the hydrolysis work-up, ensure the pH is sufficiently low (2-3) for the dicarboxylic acid to be fully protonated and less soluble. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a high yield in the oxidation of 1,2-dimethylbenzimidazole?
A1: Temperature control during the addition of hydrogen peroxide is paramount. An uncontrolled exotherm can lead to the decomposition of the peroxide and over-oxidation of the imidazole ring, resulting in a significantly lower yield and the formation of intractable byproducts.
Q2: Can I use a different oxidizing agent for Method 1?
A2: While other strong oxidizing agents like potassium permanganate or potassium dichromate have been used for the oxidation of benzimidazoles, they can be less selective and may lead to lower yields or the formation of different byproducts.[3] Hydrogen peroxide in sulfuric acid is generally a cleaner and more controlled system for this transformation.
Q3: In Method 2, is it possible to perform a one-pot synthesis of the dicarboxylic acid without isolating the diester intermediate?
A3: While a one-pot procedure is theoretically possible, it is often more practical to isolate and purify the diester intermediate. This allows for the removal of any unreacted starting materials or byproducts from the first step, leading to a cleaner final product after hydrolysis. A one-pot approach would require careful optimization of reaction conditions to avoid unwanted side reactions during the hydrolysis step.
Q4: My final product has a low melting point and a broad melting range. What could be the issue?
A4: A low and broad melting point is indicative of impurities. This could be due to residual starting materials, incompletely hydrolyzed ester, or byproducts from the reaction. We recommend further purification, such as an additional recrystallization step. It is also advisable to characterize the product by ¹H NMR and ¹³C NMR to identify the nature of the impurities.
Q5: What are the safety precautions I should take when performing these syntheses?
A5: Both synthetic routes involve hazardous materials. When working with concentrated sulfuric acid and hydrogen peroxide, always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform the reactions in a well-ventilated fume hood. The use of strong bases like sodium ethoxide also requires careful handling under anhydrous and inert conditions.
V. Visualization of Key Relationships
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
VI. References
-
Journal of Current Pharma Research. (2018). Curr. Pharm. Res. 2018, 9(1), 2676-2694. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Building Block for Chemical Innovation. Available at: [Link]
Sources
Technical Support Center: Purification of Crude 1-Methylimidazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the purification of 1-Methylimidazole-4,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. We will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers preliminary questions and fundamental concepts for handling and purifying crude this compound.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the oxidation of a 1-methylbenzimidazole precursor.[1][2] Therefore, potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 1-methylbenzimidazole or other precursors from the initial steps.
-
Side-Products: Incomplete oxidation can lead to mono-carboxylic acid intermediates. Over-oxidation or other competing reaction pathways may generate undesired isomers or related heterocyclic compounds.[3]
-
Reagents and Catalysts: Inorganic salts, residual acids (e.g., sulfuric acid), or bases used during the synthesis and workup are common contaminants.[4]
-
Degradation Products: The imidazole ring system can be sensitive to harsh conditions. The final compound may degrade if exposed to excessive heat or extreme pH levels for prolonged periods.[3]
Q2: What is the first step I should take before attempting a large-scale purification?
A2: Always begin with a thorough characterization of your crude material. A small, representative sample should be analyzed to establish a baseline for purity and to identify the nature of the impurities. This initial analysis is crucial for selecting the most effective purification strategy.
Recommended Preliminary Analyses:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[3] A reverse-phase method can separate the target compound from less polar starting materials and more polar side-products.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities that may have distinct spectral signatures.[5]
-
Mass Spectrometry (MS): LC-MS is highly effective for confirming the molecular weight of the main component and providing molecular weight information for unknown impurities.[3][5]
-
Solubility Tests: Test the solubility of a few milligrams of the crude material in a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone) at room temperature and upon heating. This data is invaluable for planning a recrystallization.
Q3: Which purification technique is best for my crude product?
A3: The optimal technique depends on the nature and quantity of the impurities identified in your preliminary analysis. The following decision tree provides a general guideline.
Caption: Purification method selection workflow.
-
Recrystallization: Ideal if the product is the major component and the impurities have significantly different solubility profiles. It is often effective for removing minor organic byproducts and some inorganic salts.[4][7]
-
Acid-Base Extraction: Highly effective for separating acidic products like this compound from neutral or basic impurities. The dicarboxylic acid functionality makes its solubility highly pH-dependent.
-
Preparative Chromatography: The method of choice for separating structurally similar isomers or when multiple impurities are present that cannot be removed by simpler techniques. It offers the highest resolution but is more resource-intensive.[6]
Q4: How does pH affect the solubility and stability of this compound?
A4: As a dicarboxylic acid with a basic imidazole ring, the pH of the aqueous solution has a profound impact on the molecule's charge state and, consequently, its solubility.
-
Acidic pH (pH < 2): Both carboxyl groups are protonated (-COOH), and the imidazole ring may be protonated. The molecule is likely to have its lowest water solubility in this state.
-
Neutral pH (pH ~3-6): The compound can exist as a zwitterion, with a protonated imidazole nitrogen and a deprotonated carboxylate group.[4][8] Its solubility in water is generally low in this range. For the related imidazole-4,5-dicarboxylic acid, the pH of a 0.5 g/L solution is 3.7.
-
Basic pH (pH > 7): Both carboxylic acid groups are deprotonated to form a dicarboxylate salt (-COO⁻), which is highly soluble in water.[9]
Stability: The compound is generally stable in a pH range of 3 to 10.[9] However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to degradation.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful yet delicate technique. Below are solutions to common problems.
Q1: My compound won't dissolve in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that you have chosen a poor solvent or have an insufficient volume of it.
-
Solution 1: Add More Solvent: Add the solvent in small increments to the heated mixture. Sometimes, a larger volume is all that is needed.
-
Solution 2: Change Solvents: The ideal solvent should dissolve the compound when hot but not when cold.[7] If water or ethanol alone are ineffective, consider a binary solvent system.[4] For example, you could dissolve the compound in a minimal amount of a good solvent (like methanol or hot water) and then add a poor solvent (like ethyl acetate or acetone) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.
Q2: My compound "oiled out" instead of crystallizing. How can I fix this?
A2: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Solution 1: Lower the Cooling Temperature: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of extra solvent. Then, allow the solution to cool much more slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then transfer to a refrigerator.
-
Solution 2: Reduce Saturation Level: Add more solvent to the hot solution to make it less concentrated before cooling.
-
Solution 3: Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal of the pure compound to provide a nucleation site.
Q3: I have very low recovery after recrystallization. How can I improve my yield?
A3: Low recovery is often due to using too much solvent or premature crystallization.
-
Solution 1: Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Working with a more concentrated solution ensures that the maximum amount of product will crystallize upon cooling.
-
Solution 2: Cool Slowly and Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.
-
Solution 3: Recover a Second Crop: The liquid remaining after filtration (the mother liquor) still contains dissolved product. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second, though likely less pure, crop of crystals.
Section 3: Protocol & Data
Protocol 1: Step-by-Step Acid-Base Purification
This protocol is highly effective for removing neutral or basic organic impurities.
-
Dissolution: Weigh the crude this compound and suspend it in water (approx. 10-20 mL per gram of crude material).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the solid completely dissolves and the pH of the solution is ~8. Vigorous gas (CO₂) evolution will occur. Rationale: The weak base deprotonates the carboxylic acids to form the soluble sodium salt, leaving neutral impurities undissolved.
-
Filtration of Impurities: If any solid impurities remain, filter the basic solution through a celite pad to remove them. If using an organic solvent for extraction, separate the aqueous layer.
-
Acidification & Precipitation: Cool the clear aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with constant stirring. The product will begin to precipitate. Continue adding acid until the pH is approximately 2-3.
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight. Analyze for purity using HPLC and NMR.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Properties & Rationale |
| Water | 100 | Primary Choice. The compound is a polar zwitterion.[4] It exhibits low solubility in cold water but increased solubility in hot water, making it an excellent and green choice. |
| Ethanol | 78 | Good Alternative. A polar protic solvent that can be effective. A water/ethanol mixture can be used to fine-tune solubility.[4] |
| Methanol | 65 | Use with Caution. May be too good a solvent, leading to lower recovery. Can be used in a binary system with a less polar co-solvent. |
| Acetone | 56 | Poor Solvent. Likely to have low solubility even when hot. Can be used as an anti-solvent in a binary system. |
| Ethyl Acetate | 77 | Poor Solvent. Useful as an anti-solvent or for washing to remove non-polar impurities. |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column.
- Solubility of Things. (n.d.). 1-Methylimidazole.
- Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
- ACS Omega. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
- Benchchem. (n.d.). X-ray Crystallography of 1-Alkylimidazole-4,5-dicarboxylic Acids: A Comparative Guide.
- Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?.
- PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid.
- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- ResearchGate. (n.d.).
- Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction.
- ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids.
- BLD Pharm. (n.d.). 19485-38-2|this compound.
- Dirersa, W. B. (2017).
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- Moon, J.-K., & Shibamoto, T. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry.
- Brusina, M. A., et al. (2023). Structure and Acid-Base Properties of 1-Propylimidazole-4,5-dicarboxylic Acid. Russian Journal of General Chemistry.
- Walsh Medical Media. (2017).
- Sigma-Aldrich. (n.d.). Imidazole-4,5-dicarboxylic acid for synthesis.
- MDPI. (2022). 1-Propyl-4(5)
- Semantic Scholar. (2022). 1-Propyl-4(5)
- ChemBK. (n.d.). 4,5-Imidazoledicarboxylic acid.
- Brusina, M. A., Nikolaev, D. N., & Piotrovskiy, L. B. (2019). Synthesis of substituted imidazole-4,5-dicarboxylic acids.
- ChemicalBook. (n.d.). 4,5-DICARBOXY-1-METHYL-1H-IMIDAZOLE Product Description.
- PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework under microwave-assisted solvothermal condition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 1-Methylimidazole-4,5-dicarboxylic Acid (MIDA) in Solution
Welcome to the technical support center for 1-Methylimidazole-4,5-dicarboxylic acid (MIDA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the stability of MIDA in solution. Here, we will delve into the potential degradation pathways of MIDA and offer robust protocols to mitigate these challenges, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MIDA) and what are its primary applications?
A1: this compound, with CAS number 19485-38-2, is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 1-position and two carboxylic acid groups at the 4 and 5-positions.[1] Its multifunctional nature makes it a versatile building block in various chemical syntheses. It is particularly valuable in the pharmaceutical industry as a scaffold for designing and synthesizing novel drug candidates and in materials science for the development of new polymers and functional materials.
Q2: What are the common stability issues encountered with MIDA in solution?
A2: Like many imidazole derivatives, MIDA in solution can be susceptible to several degradation pathways. The primary concerns are oxidation of the imidazole ring, photodegradation upon exposure to light, and potential instability in highly acidic or basic conditions.[2] The specific kinetics and extent of degradation will depend on the solvent, pH, temperature, and exposure to light.
Q3: What is the general pH range for maintaining the stability of imidazole dicarboxylic acids in aqueous solutions?
A3: For structurally similar imidazole dicarboxylic acids, stability has been observed in a pH range of 3 to 10.[2] Outside of this range, the compound may be more susceptible to degradation or aggregation. The carboxylic acid groups of MIDA can be deprotonated at different pH levels, which can influence the molecule's overall stability and its interactions with other components in the solution.[3]
Q4: How can I monitor the stability of my MIDA solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach to monitor the degradation of MIDA in solution.[2] This involves developing an HPLC method capable of separating the parent MIDA peak from any potential degradation products. By analyzing samples at various time points, you can quantify the remaining MIDA and determine the rate of degradation.[2]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: I observe precipitation or cloudiness in my MIDA solution over time.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Step: MIDA's solubility can be limited in certain solvents. It is generally soluble in polar aprotic solvents like DMF and DMSO, but may have lower solubility in water. Verify the solvent's suitability for your desired concentration. If you are using an aqueous buffer, ensure the pH is within a range that favors the soluble, deprotonated form of the carboxylic acids. Consider preparing a stock solution in a suitable organic solvent and then diluting it into your aqueous medium.
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting Step: The precipitate could be a degradation product that is less soluble than the parent MIDA. Analyze both the supernatant and the precipitate (if possible, after dissolving it in a suitable solvent) using a stability-indicating HPLC method. This will help you identify if new peaks, corresponding to degradation products, are present.
-
-
Possible Cause 3: Aggregation.
-
Troubleshooting Step: Changes in pH or temperature can sometimes lead to the aggregation of molecules. Ensure your solution is well-buffered if pH is a critical factor. Evaluate the effect of temperature on your solution's clarity.
-
Issue 2: My experimental results are inconsistent, and I suspect my MIDA solution is degrading.
-
Possible Cause: Uncontrolled Environmental Factors.
-
Troubleshooting Step: MIDA, like other imidazole compounds, can be sensitive to light and temperature.[2]
-
Light: Protect your MIDA solutions from light by using amber vials or by wrapping your containers in aluminum foil, especially during long-term storage or prolonged experiments.
-
Temperature: Store stock solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down potential degradation reactions. For experiments conducted at elevated temperatures, be aware that degradation rates will likely increase. It is advisable to prepare fresh solutions for such experiments.
-
Oxygen: If you suspect oxidative degradation, consider de-gassing your solvent before preparing the solution and storing it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Experimental Protocols
To systematically evaluate and improve the stability of your MIDA solutions, a forced degradation study is recommended. This involves intentionally subjecting the MIDA solution to harsh conditions to accelerate degradation and identify potential degradation products.[4][5][6]
Protocol 1: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating MIDA from its potential degradation products.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often effective. For mass spectrometry compatibility, formic acid can be used in place of non-volatile buffers.[7]
-
Detection: UV detection at a wavelength where MIDA has significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 2: Forced Degradation Study
This study will help you understand the degradation pathways of MIDA under various stress conditions.[8][9]
1. Preparation of Stock Solution:
- Prepare a stock solution of MIDA in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent if needed for solubility) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the MIDA stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before HPLC analysis.
- Base Hydrolysis: Mix the MIDA stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.
- Oxidative Degradation: Mix the MIDA stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light.
- Thermal Degradation: Store the MIDA stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.
- Photodegradation: Expose the MIDA stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.[2]
3. Sample Analysis:
- At specified time points, withdraw samples from each stress condition.
- Analyze the samples using the validated stability-indicating HPLC method.
- Monitor for the appearance of new peaks and a decrease in the peak area of the parent MIDA.
4. Data Analysis:
- Calculate the percentage of MIDA remaining at each time point.
- Plot the percentage of remaining MIDA against time to understand the degradation kinetics.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of MIDA.
Data Presentation
The results of your stability studies should be summarized in a clear and organized manner. The following tables are templates that you can use to record your experimental data.
Table 1: Solubility of MIDA in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| DMF | 25 |
Table 2: Stability of MIDA in Aqueous Solution at Different pH Values
| pH | Temperature (°C) | Time (hours) | % MIDA Remaining | Appearance of Degradation Products (Peak Area %) |
| 3 | 37 | 0 | 100 | 0 |
| 24 | ||||
| 48 | ||||
| 7.4 | 37 | 0 | 100 | 0 |
| 24 | ||||
| 48 | ||||
| 9 | 37 | 0 | 100 | 0 |
| 24 | ||||
| 48 |
Potential Degradation Pathways
Based on the chemistry of imidazole and carboxylic acids, the following degradation pathways for MIDA can be postulated.
Caption: Postulated degradation pathways for MIDA in solution.
By understanding these potential degradation routes and implementing the troubleshooting strategies and experimental protocols outlined in this guide, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- Imidazole carboxylic acid rare earth composite heat stabilizer for PVC and preparation method thereof.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Ashok, G. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Accessed January 7, 2026. [Link]
- Alsante, K. M., et al. (2016).
- Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 7, 2026. [Link]
- Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. LookChem. Accessed January 7, 2026. [Link]
- Effects of pH on the formation of 4(5)-Methylimidazole in glucose/ammonium sulfate and glucose/ammonium sulfite caramel model reactions. (2015).
- Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
- Dong, M. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- da Silva, A. C. G., et al. (2019). Degradation kinetics assay and plots obtained for first-order reaction of DAB after thermal degradation.
- Dirersa, W. B. (2017).
- Moon, J.-K., & Shibamoto, T. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry, 59(2), 615-618.
- Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. (2011). PubMed.
- 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (2022). MDPI.
- A Review of the Analytical Methods for the Determination of 4(5)
- Formation of 4(5)-Methylimidazole and Its Precursors, α-Dicarbonyl Compounds, in Maillard Model Systems. (n.d.).
- The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxyl
- Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution. (n.d.). Benchchem.
- Metronidazole photodegradation under solar light with UiO-66-NH2 photoc
- Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole
- This compound: A Versatile Building Block for Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Structure and Acid-Base Properties of 1-Propylimidazole-4,5-dicarboxylic Acid. (n.d.).
- Metronidazole photodegradation under solar light with UiO-66-NH2 photocatalyst: Mechanisms, pathway, and toxicity assessment. (n.d.).
- Formation of 4(5)-methylimidazole and its precursors, α-dicarbonyl compounds, in Maillard model systems. (2013). PubMed.
Sources
- 1. 19485-38-2|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
troubleshooting guide for the synthesis of substituted imidazole-4,5-dicarboxylic acids
Technical Support Center: Synthesis of Substituted Imidazole-4,5-Dicarboxylic Acids
Welcome to the dedicated support center for the synthesis of substituted imidazole-4,5-dicarboxylic acids. These heterocyclic compounds are pivotal building blocks in medicinal chemistry and materials science, valued for their rigid scaffold and versatile coordination properties.[1][2] However, their synthesis is often accompanied by challenges ranging from low yields to purification difficulties. This guide provides field-proven insights and detailed protocols to help you navigate these common hurdles.
Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific, common problems encountered during the synthesis, work-up, and purification of imidazole-4,5-dicarboxylic acids.
Category 1: Reaction & Yield Issues
Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?
A1: Low yields in imidazole synthesis are a frequent issue, often attributable to several key factors.[3][4] A systematic approach to troubleshooting is crucial.
-
Causality-Based Investigation:
-
Starting Material Integrity: The purity of your starting materials, such as the substituted benzimidazole or dicarbonyl compound, is paramount. Impurities can introduce side reactions or inhibit the primary reaction pathway. Always verify the purity of starting materials by NMR or melting point analysis before beginning.
-
Oxidizing Agent Stoichiometry & Addition: In syntheses involving the oxidation of benzimidazoles, the molar ratio of the oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) to the substrate is critical.[5][6][7] An insufficient amount will lead to incomplete conversion, while a large excess can cause over-oxidation and decomposition of the desired product, sometimes cleaving the C2 substituent.[8][9] A slow, controlled addition of the oxidant, often at reduced temperatures, is essential to manage the exothermic nature of the reaction.[10]
-
Temperature & Reaction Time: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both reactants and products.[3] It is vital to optimize the temperature to find a balance between a reasonable reaction rate and product stability. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation.
-
Solvent and pH: The solubility of reactants and the pH of the reaction medium significantly influence the reaction rate.[3] For oxidation reactions, strong acids like concentrated sulfuric acid are often used to facilitate the process.[6][7] Ensure your starting material is fully dissolved before proceeding with the reaction.
-
-
Troubleshooting Workflow Diagram: The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting Decision Tree for Low Reaction Yields.
Q2: I'm observing unexpected side products. What are the most common culprits?
A2: The formation of byproducts is a common challenge. In the oxidation of 2-substituted benzimidazoles, a notable pitfall is the unexpected formation of the parent imidazole-4,5-dicarboxylic acid, where the substituent at the 2-position is lost.[8][9] This typically occurs under overly harsh oxidative conditions. Another possibility, particularly in multi-component reactions like the Debus-Radziszewski synthesis, is the formation of oxazoles.[3][11]
-
Mitigation Strategies:
-
Milder Conditions: Employ less aggressive oxidizing agents or lower the reaction temperature.
-
Protecting Groups: If the substituent is sensitive, consider if a protecting group strategy is feasible.
-
Stoichiometric Control: Precise control over reagent stoichiometry can favor the desired reaction pathway.[3]
-
Category 2: Work-up & Purification
Q1: My product is highly polar and water-soluble, making extraction and isolation difficult. What should I do?
A1: Imidazole-4,5-dicarboxylic acids are highly polar due to the two carboxylic acid groups and the imidazole core, leading to high water solubility and low solubility in common organic solvents.[12][13] This makes standard work-up procedures challenging.
-
Isolation Protocol - pH-Mediated Precipitation:
-
Reaction Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. This helps to dissipate heat and begin the precipitation process.[2]
-
pH Adjustment: The key to isolating the dicarboxylic acid is to adjust the pH of the aqueous solution to its isoelectric point, where it has minimal solubility. For imidazole-4,5-dicarboxylic acid, this is typically in the acidic range (e.g., pH 3-4).[5] Slowly add an acid (like formic acid) or base to neutralize the solution and induce precipitation.[5]
-
Cooling & Crystallization: Cool the mixture in an ice bath for an extended period (e.g., 3 hours to overnight) to maximize crystal formation.[10]
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of a water-miscible organic solvent (like cold ethanol or acetone) to remove residual aqueous impurities.
-
Q2: My compound streaks badly on silica gel TLC and is difficult to purify by column chromatography. What are my options?
A2: The polar and acidic nature of these compounds causes strong, often irreversible, binding to standard silica gel, leading to significant streaking and poor separation.[14][15]
-
Chromatography Troubleshooting Table:
| Problem | Cause | Recommended Solution |
| Streaking on TLC/Column | Strong interaction between acidic carboxylic acid groups and acidic silica gel. | 1. Modify Mobile Phase: Add a polar modifier like acetic acid or formic acid (0.5-2%) to the eluent to protonate the compound and reduce interaction with silica. 2. Use a Different Stationary Phase: Consider neutral alumina or reversed-phase (C18) chromatography.[14] |
| Compound Won't Elute | Compound is too polar for the chosen solvent system or is irreversibly adsorbed. | 1. Switch to Reversed-Phase: Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients, often with a formic acid modifier).[16] 2. HILIC: For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using an amine-bonded column can be highly effective.[17] |
| Product "Oils Out" During Crystallization | Solution is supersaturated, cooled too quickly, or impurities are present. | 1. Slow Cooling: Allow the hot solution to cool slowly to room temperature before moving to an ice bath. 2. Scratch/Seed: Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[14] 3. Use a Co-solvent System: Dissolve in a "good" solvent and slowly add a "poor" solvent until turbidity appears, then heat to re-dissolve and cool slowly.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted imidazole-4,5-dicarboxylic acids?
A1: Several reliable methods exist, with the choice depending on the desired substitution pattern and available starting materials.
-
Oxidation of Benzimidazoles: This is a very common and effective method, particularly for 2-substituted derivatives. A readily available 2-substituted benzimidazole is oxidized using strong agents like hydrogen peroxide in sulfuric acid, potassium permanganate, or potassium dichromate, which cleaves the benzene ring to yield the dicarboxylic acid.[1][5][6][7]
-
From Tartaric Acid Derivatives: A classical approach involves reacting tartaric acid dinitrate with ammonia and an aldehyde, which provides the C2-substituent.[1][5][7]
-
Debus-Radziszewski Reaction: This multi-component reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[4][18] While versatile, it can sometimes suffer from low yields.[4][11]
Q2: How can I definitively confirm the structure and purity of my final product?
A2: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.
-
Spectroscopic Data Interpretation:
| Technique | Expected Observations for Imidazole-4,5-Dicarboxylic Acid |
| ¹H NMR | - Very broad singlet (~13-14 ppm): Two protons from the carboxylic acid groups (-COOH). - Broad singlet (~12-13 ppm): One proton from the imidazole N-H. - Singlet (~7.5-8.0 ppm): One proton for the C2-H (if unsubstituted at C2). - Signals corresponding to other substituents (e.g., alkyl groups).[19] |
| ¹³C NMR | - Two signals in the downfield region (~165-175 ppm): Carboxylic acid carbons (-COOH). - Signals for imidazole ring carbons: Typically between 115-140 ppm. |
| FT-IR | - Very broad absorption (2500-3300 cm⁻¹): O-H stretch of the hydrogen-bonded carboxylic acids. - Strong absorption (~1700-1730 cm⁻¹): C=O stretch of the carboxylic acid. - Absorption (~3100-3450 cm⁻¹): N-H stretch of the imidazole ring.[20] |
| Mass Spec | The molecular ion peak (M⁺) corresponding to the calculated molecular weight should be observed.[21] |
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): The most reliable method for assessing purity. Using a reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a good starting point. A pure sample should show a single, sharp peak.
-
Melting Point: A sharp melting point (often with decomposition) is a good indicator of purity. Compare the observed value with literature data if available.[12]
-
References
- Walsh Medical Media. (2017, June 23).
- Google Patents. (1985, October 29). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- Springer. (n.d.). Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Imidazole Dicarboxylic Acids.
- ResearchGate. (2025, August 6). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF.
- BenchChem. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
- BenchChem. (n.d.). troubleshooting common problems in imidazole synthesis reactions.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- ResearchGate. (2025, August 9). Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide | Request PDF.
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- BenchChem. (n.d.).
- ChemicalBook. (2025, August 16). 4,5-Imidazoledicarboxylic acid | 570-22-9.
- ACS Publications. (2022, September 7). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine | ACS Omega.
- Scribd. (n.d.). Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes.
- Mod Chem appl. (2017).
- ResearchGate. (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis.
- NIST WebBook. (n.d.). 4,5-Imidazoledicarboxylic acid.
- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2)
- A review article on synthesis of imidazole deriv
- ijarsct. (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
- ACS Publications. (n.d.). An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides | The Journal of Organic Chemistry.
- ElectronicsAndBooks. (n.d.). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide.
- NIH. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines.
- ResearchGate. (2016, October 24). Problem with to synthesis of imidazole?.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
- Biotage. (2023, January 30).
- ResearchGate. (2025, August 6). (PDF)
- Sigma-Aldrich. (n.d.). Imidazole-4,5-dicarboxylic acid for synthesis 570-22-9.
- PMC - PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- YouTube. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 6. pleiades.online [pleiades.online]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4,5-Imidazoledicarboxylic acid | 570-22-9 [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. Imidazole-4,5-dicarboxylic acid for synthesis 570-22-9 [sigmaaldrich.com]
- 13. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 4,5-Imidazoledicarboxylic acid [webbook.nist.gov]
Technical Support Center: Reaction Condition Optimization for 1-Methylimidazole-4,5-dicarboxylic Acid Derivatization
Welcome to the technical support resource for the derivatization of 1-Methylimidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical synthetic transformations. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental design.
Part 1: Foundational Knowledge - Understanding the Substrate
This compound is a versatile scaffold in medicinal chemistry and materials science. However, its unique structure presents several challenges for derivatization. Successful optimization begins with understanding the inherent reactivity of the molecule.
Frequently Asked Questions (FAQs)
Q1: What makes the derivatization of this compound challenging?
A1: There are three primary challenges:
-
Difunctionality: The presence of two sterically similar carboxylic acid groups makes selective mono-derivatization difficult. Reactions often yield a mixture of mono- and di-substituted products, complicating purification.
-
Imidazole Ring Reactivity: The imidazole ring itself is nucleophilic. The "pyridine-like" nitrogen (N3) can compete with other nucleophiles or react with harsh electrophilic reagents. While the N1 position is methylated, preventing tautomerization, the N3 lone pair remains reactive.
-
Potential for Decarboxylation: Imidazole dicarboxylic acids can be susceptible to decarboxylation under harsh conditions, particularly elevated temperatures, leading to yield loss.[1]
Q2: Is it necessary to protect the imidazole N3 nitrogen during derivatization?
A2: It depends entirely on your reaction conditions. For many standard esterification and amidation reactions using coupling agents, protection is often unnecessary. However, if you are using highly reactive electrophiles (e.g., converting the carboxylic acids to acid chlorides with thionyl chloride or oxalyl chloride) or strong bases that could deprotonate the imidazole ring C2-proton, an N-protecting group might be beneficial to prevent side reactions.[2][3] Common protecting groups for imidazoles include tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM), though their subsequent removal adds steps to the synthesis.[4]
Part 2: Esterification Guide
Esterification is a common derivatization to improve solubility, modify biological activity, or prepare for subsequent reactions.
Workflow for Di-Ester Synthesis
The following diagram outlines a general workflow for the synthesis of a di-ester derivative of this compound.
Caption: General workflow for di-ester synthesis.
Detailed Protocol: Di-ethyl Ester Synthesis via Carbodiimide Coupling
This protocol provides a reliable method for synthesizing this compound di-ethyl ester.
Materials:
-
This compound (1.0 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq.)
-
Anhydrous Ethanol (≥ 10 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Add this compound and DMAP to an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM and stir to dissolve/suspend the starting material.
-
Reagent Addition: Add anhydrous ethanol to the mixture.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Activation: In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM. b. Combine the filtrates and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure di-ethyl ester.
Troubleshooting Guide: Esterification
Q: My reaction is incomplete, showing a significant amount of starting material. What went wrong?
A: This is a classic issue of incomplete derivatization.[5] The most common causes are:
-
Presence of Water: Coupling reagents like DCC and silylating agents are extremely sensitive to moisture. Water will consume the reagent, halting the reaction.[5] Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened, high-quality reagents.[6]
-
Insufficient Reagent: The stoichiometry may be inadequate to drive the reaction to completion, especially for a di-substitution. Solution: Increase the molar excess of the alcohol and coupling reagents. A 2-5 fold excess of alcohol is a good starting point.[5]
-
Suboptimal Reaction Conditions: The reaction may be too slow at room temperature. Solution: After initial activation at 0°C, consider gently heating the reaction (e.g., to 40 °C) to increase the rate. Also, ensure sufficient reaction time (12-24 hours is typical).
Q: I'm getting a complex mixture of mono-ethyl ester and di-ethyl ester. How can I favor one over the other?
A: Controlling selectivity is key.
-
For the Di-ester: Use a significant excess of the alcohol (>5 eq.) and at least 2.2 equivalents of your coupling agent. Ensure the reaction runs long enough for the second esterification to complete.
-
For the Mono-ester (Challenging): This requires careful control. Use slightly less than one equivalent of the coupling agent (e.g., 0.95 eq.) and one equivalent of the alcohol at a low temperature (0 °C or below). This kinetically favors mono-substitution, but you will likely still have unreacted starting material and some di-ester. Purification will be critical. An alternative is to form the di-ester and then selectively hydrolyze one ester group, though this adds complexity.
Part 3: Amidation Guide
Amide bond formation is fundamental in drug development. The imidazole-4,5-dicarboxamide scaffold is a known mimic of substituted purines, making it a valuable target for kinase inhibitors.[7]
Workflow for Di-Amide Synthesis
Sources
- 1. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1-Methylimidazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the characterization of 1-Methylimidazole-4,5-dicarboxylic acid (MIDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the analysis of this highly polar, zwitterionic molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues encountered during experimental work.
Introduction to the Challenges
This compound (MIDA) is a versatile building block in pharmaceutical and materials science.[1] However, its characterization is often fraught with difficulties stemming from its distinct physicochemical properties. The primary challenge lies in its zwitterionic nature, where the molecule possesses both a positive and a negative charge, leading to high polarity and unique solubility characteristics. This guide provides in-depth, field-proven insights to overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the difficulty in characterizing this compound?
A1: The principal challenge in characterizing MIDA is its zwitterionic nature. In the solid state and in polar solvents, one of the carboxylic acid groups is deprotonated (carboxylate) while the imidazole ring is protonated. This dual charge significantly influences its solubility, chromatographic behavior, and spectroscopic properties.
Q2: In which solvents is this compound soluble?
A2: Due to its high polarity and zwitterionic character, MIDA has limited solubility in many common organic solvents. It is sparingly soluble in water and methanol, and generally insoluble in less polar solvents like chloroform, ethyl acetate, and hexane. For NMR analysis, deuterated polar solvents such as DMSO-d6 or D2O are typically required.
Q3: Can I use standard reversed-phase HPLC for the analysis of MIDA?
A3: Standard reversed-phase HPLC using C18 columns is generally not effective for MIDA. Its high polarity leads to poor retention, often causing the compound to elute in the solvent front. More specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are recommended for better retention and separation.
Q4: What is the expected molecular weight of this compound?
A4: The calculated molecular weight of this compound (C6H6N2O4) is 170.12 g/mol .[2]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Poor solubility in common deuterated solvents (e.g., CDCl3).
-
Cause: The zwitterionic and highly polar nature of MIDA limits its solubility in nonpolar solvents.
-
Solution:
-
Solvent Selection: Use highly polar deuterated solvents such as DMSO-d6 or D2O. Gentle heating may aid dissolution.
-
Sample Preparation: Prepare a saturated solution and filter out any undissolved material to obtain a clear solution for analysis. Be aware that concentration can affect chemical shifts.
-
Issue 2: Broad or disappearing peaks in the 1H NMR spectrum.
-
Cause:
-
Proton Exchange: The acidic protons of the carboxylic acid and the protonated imidazole ring can undergo exchange with residual water in the solvent or with each other. This is particularly common for the carboxylic acid protons.
-
Zwitterionic Equilibria: The molecule may exist in equilibrium between its zwitterionic and neutral forms, leading to peak broadening.
-
-
Troubleshooting Protocol:
-
D2O Exchange: Add a drop of D2O to your NMR tube containing the sample in a solvent like DMSO-d6. After shaking, the signals corresponding to exchangeable protons (carboxylic acid and potentially the imidazole N-H if not methylated) will broaden and eventually disappear. This can help in peak assignment.
-
Temperature Variation: Acquiring the spectrum at different temperatures can sometimes sharpen peaks by altering the rate of exchange processes.
-
Solvent Effects: The chemical shifts of protons in polar molecules like MIDA can be significantly influenced by the solvent. For instance, the chemical shifts in DMSO-d6 will differ from those in D2O due to different hydrogen bonding interactions.
-
| Proton | Expected Chemical Shift Range (ppm) in DMSO-d6 * | Notes |
| Imidazole C2-H | 7.5 - 8.5 | A singlet, can be sensitive to protonation state. |
| Methyl (N-CH3) | 3.5 - 4.0 | A singlet. |
| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Often a broad singlet, will exchange with D2O. |
| Note: These are approximate ranges and can vary based on concentration and temperature. |
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor retention and peak shape on a C18 column.
-
Cause: As a highly polar and zwitterionic compound, MIDA has minimal interaction with the nonpolar stationary phase of a C18 column, leading to elution near the void volume and often exhibiting poor peak shape (e.g., tailing).
-
Solution Workflow:
Caption: Workflow for addressing poor HPLC performance.
-
Detailed Protocol:
-
Column Selection:
-
HILIC Columns: These columns use a polar stationary phase and a mobile phase with a high organic content. This promotes partitioning of polar analytes like MIDA into the aqueous layer on the stationary phase, leading to retention. A typical mobile phase would be acetonitrile with a small amount of aqueous buffer (e.g., ammonium acetate or ammonium formate).[3]
-
Mixed-Mode Columns: These columns have both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms for polar and charged analytes.
-
-
Mobile Phase Optimization:
-
pH Control: The pH of the mobile phase is critical for zwitterionic compounds as it affects their net charge. For MIDA, a slightly acidic mobile phase (e.g., pH 3-5) will ensure the carboxylic acid groups are protonated, potentially improving interaction with some stationary phases.
-
Buffer Selection: Use a buffer compatible with your detection method. Ammonium formate or ammonium acetate are good choices for LC-MS applications.
-
-
Mass Spectrometry (MS)
Issue 1: Low signal intensity or inconsistent ionization.
-
Cause: The zwitterionic nature of MIDA can make it challenging to ionize efficiently and consistently. In the gas phase, the molecule may exist as a neutral species, which is difficult to detect by mass spectrometry.
-
Troubleshooting Steps:
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar and charged molecules like MIDA.
-
Polarity: Analyze in both positive and negative ion modes to determine which provides a better signal.
-
Positive Mode: In an acidic mobile phase, the imidazole nitrogen will be protonated, leading to detection as [M+H]+.
-
Negative Mode: In a basic mobile phase, the carboxylic acid groups will be deprotonated, allowing for detection as [M-H]-.
-
-
Mobile Phase Additives: The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase can promote the formation of a single ionic species, leading to a more stable and intense signal.
-
Issue 2: Complex fragmentation pattern.
-
Cause: Dicarboxylic acids can undergo characteristic fragmentation pathways, including the loss of water (H2O) and carbon dioxide (CO2). The imidazole ring can also fragment.
-
Expected Fragmentation:
-
[M+H]+: Expect initial losses of H2O and/or CO2.
-
[M-H]-: The primary fragmentation is often the loss of CO2.
-
-
Data Interpretation: Use tandem mass spectrometry (MS/MS) to isolate the parent ion and observe its fragmentation. This will help confirm the identity of the compound and distinguish it from potential isomers or impurities.
X-ray Crystallography
Issue: Difficulty in obtaining suitable single crystals.
-
Cause: Highly polar molecules can sometimes be challenging to crystallize due to strong intermolecular interactions and the potential for multiple hydrogen bonding networks.
-
Protocol for Crystal Growth:
-
Purification: Start with highly pure MIDA. Impurities can inhibit crystal growth.
-
Solvent Selection: Slow evaporation from a suitable solvent system is a common method. Given MIDA's solubility, consider:
-
Water
-
A mixture of water and a more volatile, miscible organic solvent like ethanol or acetone.
-
-
Technique:
-
Slow Evaporation: Dissolve the compound in a minimal amount of solvent (with gentle heating if necessary) to create a saturated solution. Cover the container with a perforated film to allow for slow solvent evaporation over several days to weeks.
-
Vapor Diffusion: Place a vial containing the concentrated MIDA solution inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the MIDA solution can induce crystallization.
-
-
Structural Confirmation: X-ray crystallography studies have confirmed that this compound crystallizes in a zwitterionic form.[4] This provides definitive evidence of its zwitterionic nature in the solid state.
References
- Brusina, M. A., Nikolaev, D. N., & Piotrovskiy, L. B. (2019). Crystal structures of a series of 1-substituted imidazol-4,5-dicarboxylic acids.
- PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Building Block for Chemical Innovation. Chemical Innovation.
- Fu, R., & Wang, Z. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies. [Link]
Sources
Technical Support Center: Method Refinement for the Quantification of 1-Methylimidazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the quantification of 1-Methylimidazole-4,5-dicarboxylic acid (MIDA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the analytical challenges associated with MIDA. Here, we synthesize our expertise in analytical chemistry with field-proven insights to help you refine your methods and ensure the generation of accurate and reproducible data.
Introduction to MIDA Analysis
This compound is a polar molecule containing both a basic imidazole ring and two acidic carboxylic acid functional groups. This amphoteric nature, combined with its high polarity, presents unique challenges for chromatographic retention, detection, and quantification. This guide will address common issues encountered during method development and routine analysis, providing a framework for robust and reliable MIDA quantification.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC) Issues
Question 1: I am observing poor retention of MIDA on my C18 column, with the peak eluting at or near the void volume. How can I improve retention?
Answer:
This is a common issue when analyzing highly polar compounds like MIDA on traditional reversed-phase columns. The limited interaction between the polar analyte and the nonpolar stationary phase leads to insufficient retention. Here’s a systematic approach to address this:
-
Column Chemistry Selection: Standard C18 columns are often inadequate. Consider switching to a column with a more polar stationary phase. "Polar-embedded" columns, which have a polar group (e.g., amide or carbamate) embedded at the base of the alkyl chain, are designed for this purpose. These columns allow for the use of highly aqueous mobile phases without phase collapse and offer alternative selectivity for polar compounds.[1]
-
Mobile Phase Modification:
-
pH Adjustment: The retention of MIDA is highly dependent on the pH of the mobile phase due to its ionizable groups. At a low pH (e.g., pH 2.5-3.5), the carboxylic acid groups will be protonated, reducing the overall polarity of the molecule and potentially increasing retention on a C18 column. Conversely, at a higher pH, the imidazole ring may be protonated, which could be leveraged for ion-exchange chromatography.
-
Ion-Pairing Chromatography: Introducing an ion-pairing reagent to the mobile phase can significantly enhance the retention of ionic or ionizable compounds on reversed-phase columns. For MIDA, a positively charged ion-pairing reagent like tetrabutylammonium (TBA) can be used at a neutral to basic pH to pair with the deprotonated carboxylic acid groups. Conversely, a negatively charged ion-pairing reagent can be used at an acidic pH to pair with the protonated imidazole ring.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous solvent. As the aqueous content increases, the analyte elution is facilitated.
Question 2: My MIDA peak is exhibiting significant tailing. What are the potential causes and solutions?
Answer:
Peak tailing can compromise peak integration and, consequently, the accuracy of quantification. The primary causes of peak tailing for a compound like MIDA include:
-
Secondary Interactions with Residual Silanols: The silica backbone of many HPLC columns has free silanol groups that can interact with the basic imidazole nitrogen of MIDA, leading to peak tailing.
-
Solution: Use a well-end-capped column or a column with a base-deactivated silica surface. Operating the mobile phase at a lower pH (e.g., below 3) can protonate the silanols and reduce these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Degradation: A void at the head of the column or contamination can also cause peak tailing.
-
Solution: Reverse flush the column (if permitted by the manufacturer) or replace it if it's old or has been subjected to harsh conditions.
-
Workflow for HPLC Method Development for MIDA
Caption: A logical workflow for developing an HPLC method for MIDA.
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
Question 3: I am experiencing low sensitivity for MIDA in my LC-MS/MS analysis. How can I improve the signal?
Answer:
Low sensitivity in LC-MS/MS for a dicarboxylic acid like MIDA can often be attributed to poor ionization efficiency. Here are several strategies to enhance the signal:
-
Optimize Electrospray Ionization (ESI) Source Parameters:
-
Polarity: MIDA can be ionized in both positive and negative ion modes. In positive mode, the imidazole nitrogen will be protonated. In negative mode, the carboxylic acid groups will be deprotonated. Empirically test both modes to determine which provides a better signal for your specific mobile phase conditions.
-
Source Settings: Systematically optimize the sprayer voltage, gas flow rates (nebulizing and drying gas), and source temperature.[2] These parameters can have a significant impact on droplet formation and desolvation, which are critical for efficient ionization.
-
-
Mobile Phase Composition:
-
Additives: The choice of mobile phase additive is crucial. For positive mode, formic acid or acetic acid at low concentrations (e.g., 0.1%) can promote protonation. For negative mode, a weak base like ammonium acetate or ammonium formate can facilitate deprotonation.
-
-
Chemical Derivatization: If optimizing source conditions and mobile phase is insufficient, consider derivatization. Derivatizing the carboxylic acid groups can improve their ionization efficiency in positive mode ESI. For instance, reaction with a phenylenediamine-based reagent can create benzimidazole derivatives that ionize readily in positive mode.[3]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of MIDA.[4][5][6][7] If matrix effects are suspected, improve sample preparation (see Question 4).
Question 4: I suspect matrix effects are impacting the accuracy and reproducibility of my MIDA quantification. How can I identify and mitigate them?
Answer:
Matrix effects, which can cause either ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, especially with complex biological samples.[4][5][6][7]
-
Identification of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of a MIDA standard solution into the LC eluent after the analytical column. Inject a blank matrix extract and observe the MIDA signal. A dip or rise in the signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.
-
Comparison of Slopes: Compare the slope of the calibration curve prepared in a pure solvent with the slope of the calibration curve prepared in a matrix extract. A significant difference in the slopes is indicative of matrix effects.
-
-
Mitigation Strategies:
-
Improved Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Develop a robust SPE method to clean up the sample. For an amphoteric compound like MIDA, a mixed-mode SPE sorbent (containing both reversed-phase and ion-exchange functionalities) can be very effective.
-
Liquid-Liquid Extraction (LLE): Optimize LLE conditions (e.g., solvent polarity, pH) to selectively extract MIDA while leaving interfering matrix components behind.
-
-
Chromatographic Separation: Improve the chromatographic separation to resolve MIDA from co-eluting matrix components. This may involve adjusting the gradient, changing the column, or using a different chromatographic mode (e.g., HILIC).
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for MIDA is the gold standard for compensating for matrix effects. A SIL internal standard will co-elute with the analyte and experience the same ionization suppression or enhancement, thus providing a reliable means of correction.
-
Matrix-Matched Calibration: If a SIL internal standard is not available, prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects but requires a consistent blank matrix.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key considerations for sample preparation when analyzing MIDA in biological fluids (e.g., plasma, urine)?
A1: The primary goals of sample preparation are to remove proteins and other interfering substances, and to concentrate the analyte. For MIDA in biological fluids, common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. However, it may not remove all interfering matrix components.
-
Solid-Phase Extraction (SPE): As mentioned in the troubleshooting section, SPE provides a more thorough cleanup. A well-chosen SPE sorbent can effectively remove salts, phospholipids, and other endogenous compounds that can cause matrix effects and contaminate the LC-MS system.
Q2: What are the essential parameters to include in a method validation for the quantification of MIDA according to regulatory guidelines?
A2: A comprehensive method validation should be performed to ensure the reliability of the analytical data. According to guidelines from bodies like the ICH and FDA, the following parameters should be assessed[8][9][10][11]:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The stability of MIDA in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Q3: How should I prepare my stock and working solutions of MIDA, and what are the potential stability concerns?
A3: MIDA is a powder with low solubility in water (0.5 g/L).[12][13]
-
Stock Solution Preparation: Due to its low aqueous solubility, it is advisable to prepare the initial stock solution in a solvent in which it is more soluble, such as a polar aprotic solvent (e.g., DMSO or DMF) or a dilute aqueous base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acids and enhance solubility.
-
Working Solutions: Subsequent dilutions to create working solutions and calibration standards can be made in the mobile phase or a solvent compatible with the initial injection conditions.
-
Stability: Dicarboxylic acids can be susceptible to degradation, especially at extreme pH values or when exposed to light. It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light. The stability of working solutions should be evaluated as part of method validation.
III. Experimental Protocols
Protocol 1: HPLC-UV Quantification of MIDA
This protocol provides a starting point for method development.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
-
Column:
-
Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to an appropriate concentration to elute MIDA. The exact gradient profile will need to be optimized.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30°C.
-
-
Detection:
-
UV detection at a wavelength determined by a UV scan of a MIDA standard (typically in the range of 210-280 nm).
-
-
Injection Volume:
-
10 µL.
-
Protocol 2: LC-MS/MS Quantification of MIDA
This protocol is suitable for higher sensitivity and selectivity.
-
LC System:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
-
Column:
-
HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to elute MIDA.
-
-
Flow Rate:
-
0.4 mL/min.
-
-
Column Temperature:
-
40°C.
-
-
Mass Spectrometer:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Ionization Mode:
-
Positive or negative ion mode (to be optimized).
-
-
MRM Transitions:
-
Determine the precursor ion (Q1) and at least two product ions (Q3) for MIDA by infusing a standard solution. One transition is used for quantification and the other for confirmation.
-
Troubleshooting Logic for MIDA Analysis
Sources
- 1. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. mdpi.com [mdpi.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. s27415.pcdn.co [s27415.pcdn.co]
- 11. dcvmn.org [dcvmn.org]
- 12. Imidazole-4,5-dicarboxylic acid for synthesis 570-22-9 [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
avoiding side reactions during the synthesis of 1-Methylimidazole-4,5-dicarboxylic acid
Technical Support Center: Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of this compound (CAS 19485-38-2). Our goal is to provide practical, field-tested insights to help you navigate common challenges and avoid critical side reactions, ensuring high-purity yields for your projects. This versatile building block is crucial for developing new pharmaceuticals and functional materials, making a robust synthetic protocol essential.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic route to this compound, and what are the initial pitfalls?
A1: The most common and direct route is the N-methylation of 1H-Imidazole-4,5-dicarboxylic acid. This precursor is typically synthesized via the oxidation of benzimidazole.[1] The overall process involves two key stages, each with potential challenges.
-
Stage 1: Synthesis of 1H-Imidazole-4,5-dicarboxylic acid. This is often achieved by oxidizing benzimidazole with strong oxidizing agents like potassium permanganate or potassium dichromate.[1] The primary pitfall here is incomplete oxidation or ring-opening, which can introduce impurities that complicate the subsequent methylation step.
-
Stage 2: N-methylation. This step involves reacting 1H-Imidazole-4,5-dicarboxylic acid with a suitable methylating agent in the presence of a base. The main challenges are preventing side reactions such as decarboxylation and esterification.
Below is a workflow diagram illustrating the main synthetic pathway and potential side reactions.
Sources
Technical Support Center: Strategies to Improve the Solubility of 1-Methylimidazole-4,5-dicarboxylic Acid
Welcome to the technical support center for 1-Methylimidazole-4,5-dicarboxylic acid (MIDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for overcoming solubility challenges with this compound. The following question-and-answer format addresses common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound in water. Is this expected?
A1: Yes, this is expected. This compound (MIDA), with a molecular formula of C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol , exhibits low solubility in neutral aqueous solutions.[1] Its structural analog, imidazole-4,5-dicarboxylic acid, is also known to be poorly soluble in water but dissolves in alkaline solutions.[2][3] The limited aqueous solubility is due to the molecule's crystalline structure and the presence of both acidic carboxylic acid groups and a weakly basic imidazole ring. At neutral pH, the molecule exists predominantly in its neutral or zwitterionic form, which is less soluble than its ionized salt forms.
Q2: What is the most effective and straightforward strategy to improve the aqueous solubility of MIDA?
A2: The most direct and effective strategy is pH adjustment . MIDA is an amphoteric molecule with two carboxylic acid groups and one imidazole ring. The solubility of such compounds is highly dependent on the pH of the solution due to the ionization of these functional groups.
The Underlying Principle (Causality):
This compound has two key pKa values that govern its solubility. Based on data from its close homolog, 1-propylimidazole-4,5-dicarboxylic acid, the pKa values for MIDA are approximately pKa₁ = 3.60 (first carboxylic acid deprotonation) and pKa₂ = 7.67 (second carboxylic acid deprotonation).[4]
-
At low pH (pH < 2): Both carboxyl groups are protonated (-COOH), and the imidazole ring may be protonated, leading to low solubility.
-
Between pKa₁ and pKa₂ (pH ~ 4-7): The first carboxyl group deprotonates to a carboxylate (-COO⁻), forming a zwitterion. Solubility may slightly increase but is often still limited.
-
Above pKa₂ (pH > 8): Both carboxyl groups are deprotonated, forming the more polar and significantly more soluble dianionic salt.
Therefore, increasing the pH of the solution above 8 will dramatically increase the solubility of MIDA.
Objective: To prepare a stock solution of MIDA by converting it to its soluble salt form.
Materials:
-
This compound (MIDA) powder
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
pH meter or pH strips
-
Stir plate and magnetic stir bar
-
Volumetric flask
Procedure:
-
Weigh the desired amount of MIDA powder.
-
Add the powder to a beaker containing approximately 80% of the final desired volume of deionized water.
-
Begin stirring the suspension at room temperature.
-
Slowly add the 0.1 M NaOH or KOH solution dropwise while monitoring the pH.
-
Continue adding the base until the MIDA powder completely dissolves. You should observe the solution becoming clear.
-
Check the pH of the solution. For complete dissolution and to ensure the formation of the dianionic species, the final pH should be adjusted to be at least 0.5 to 1 pH unit above the second pKa (i.e., pH ≥ 8.2).
-
Once fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
Troubleshooting:
-
Precipitation upon addition of other reagents: If you are adding this stock solution to an acidic buffer, the MIDA may precipitate out. Ensure the final pH of your experimental medium is compatible with the solubility of MIDA.
-
High concentration of base needed: For concentrated MIDA solutions, a higher concentration of base (e.g., 1 M NaOH) may be required to avoid excessive volume changes.
Data Presentation: pH-Dependent Ionization of MIDA
| pH Range | Dominant Species | Charge | Expected Relative Aqueous Solubility |
| < 3.6 | Fully Protonated | 0 | Low |
| 3.6 - 7.7 | Monoanion / Zwitterion | -1 | Moderate |
| > 7.7 | Dianion | -2 | High |
Visualization: Ionization States of MIDA
Caption: pH-dependent ionization pathway of MIDA.
Q3: My experimental conditions require a near-neutral pH. How can I improve MIDA's solubility without significantly raising the pH?
A3: If a high pH is incompatible with your experimental design, you have two primary alternative strategies: using a co-solvent system or complexation with cyclodextrins .
The Underlying Principle (Causality): Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[5] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol can disrupt the hydrogen bonding network of water and provide a more favorable environment for MIDA.
Objective: To prepare a concentrated stock solution of MIDA in a co-solvent for subsequent dilution into an aqueous medium.
Materials:
-
This compound (MIDA)
-
Co-solvent (e.g., DMSO, DMF, Ethanol)
-
Aqueous buffer for final dilution
Procedure:
-
Attempt to dissolve MIDA directly in the chosen co-solvent (e.g., 100% DMSO) to create a high-concentration stock solution. Gentle heating or sonication may be required.
-
Once dissolved, this stock solution can be serially diluted into your final aqueous experimental medium.
-
Critical Step: Perform a vehicle control experiment. The final concentration of the organic co-solvent in your assay should be low (typically <1%, often <0.1%) to avoid artifacts or toxicity. Test the final co-solvent concentration on your system (e.g., cells, enzymes) to ensure it does not interfere with the experiment.
-
When diluting the stock, add the stock solution to the aqueous buffer dropwise while vortexing to minimize the risk of precipitation.
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, the final concentration may be above its solubility limit in that specific co-solvent/water mixture. Try lowering the final concentration or slightly increasing the percentage of co-solvent if your system can tolerate it.
The Underlying Principle (Causality): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate non-polar or poorly water-soluble molecules (the "guest") within their cavity, forming an inclusion complex.[8][9] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule. For MIDA, the imidazole ring and methyl group could potentially be encapsulated.
Objective: To prepare an aqueous stock solution of MIDA by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound (MIDA)
-
A cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD).
-
Slowly add the MIDA powder to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating (40-50°C) can sometimes accelerate this process.
-
The resulting clear solution contains the MIDA-cyclodextrin inclusion complex. This can be sterile-filtered for use in cell-based assays.
Troubleshooting:
-
Incomplete dissolution: The molar ratio of cyclodextrin to MIDA may be insufficient. Try increasing the concentration of the cyclodextrin solution.
-
System incompatibility: Ensure that the cyclodextrin itself does not interfere with your experimental assay. Run a control with just the cyclodextrin solution.
Visualization: Solubility Enhancement Workflow
Caption: Decision workflow for improving MIDA solubility.
References
- 1-Methylimidazole. (n.d.). Solubility of Things.
- Brito, M., Cardoso, S., Eusébio, M. E. S., & Fausto, R. (2020). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid.Molecules, 25(18), 4289. [Link]
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- 4,5-Imidazoledicarboxylic acid. (n.d.). ChemBK.
- Brusina, M. A., et al. (2023). Structure and Acid-Base Properties of 1-Propylimidazole-4,5-dicarboxylic Acid.Russian Journal of General Chemistry, 93(6), 1070-1077. [Link]
- Gwon, J., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.Molecules, 27(17), 5583. [Link]
- US Patent for Preparation of imidazole-4,5-dicarboxylic acid. (n.d.). Google Patents.
- Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models.Asian Journal of Chemistry, 24(12), 5727-5730. [Link]
- Gwon, J., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.Semantic Scholar. [Link]
- S-Timoshin, A., & S-Aleksanyan, M. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.MOJ Biorg Org Chem, 1(1), 00003. [Link]
- Crini, G., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes.Molecules, 28(19), 6825. [Link]
- Popielec, A., & Loftsson, T. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.Pharmaceutics, 15(7), 1836. [Link]
- Beg, S., et al. (2018). Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex.Drug Deliv Transl Res, 8(5), 1108-1121. [Link]
- Singh, R., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review.Journal of Pharmaceutical Science and Technology, 2(3), 171-183. [Link]
- 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid. (n.d.). PubChem.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility.Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- 1H-Imidazole-4,5-dicarboxylic acid. (n.d.). PubChem.
- Imidazole-4,5-dicarboxylic acid. (n.d.). ChemBK.
Sources
- 1. labproinc.com [labproinc.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. oatext.com [oatext.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onlinepharmacytech.info [onlinepharmacytech.info]
- 9. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 1-Methylimidazole-4,5-dicarboxylic Acid and Its Analogs: A Comparative Analysis
This guide provides a comprehensive comparative analysis of 1-Methylimidazole-4,5-dicarboxylic acid and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, performance, and mechanistic underpinnings of this versatile class of compounds across a spectrum of applications, from advanced materials to medicinal chemistry. The information presented herein is supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
Introduction: The Versatile Imidazole-4,5-dicarboxylic Acid Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and its ability to participate in a variety of intermolecular interactions.[1] The imidazole-4,5-dicarboxylic acid framework, in particular, has emerged as a highly versatile building block. The two carboxylic acid moieties and the two nitrogen atoms of the imidazole ring provide multiple coordination sites, making these compounds excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2] Furthermore, derivatization at the N-1 and C-2 positions of the imidazole ring allows for the fine-tuning of their physicochemical and biological properties, leading to a wide array of analogs with diverse therapeutic applications, including antiviral, anticancer, antimicrobial, analgesic, and antihypertensive activities.[1]
This guide will explore the synthesis of this compound and its key analogs, followed by a detailed comparative analysis of their performance in various applications, supported by quantitative data. We will also provide detailed experimental protocols for key assays and delve into the mechanistic insights of their biological activities.
Synthesis of this compound and Its Analogs
A common and effective method for the synthesis of 2-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles.[1] This method is advantageous for its relatively high yields and the availability of a wide range of starting materials.[3]
General Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles
-
Reaction Setup: Prepare a 1 M solution of the 2-alkylbenzimidazole starting material in concentrated sulfuric acid in a round-bottom flask.
-
Heating and Dissolution: Heat the mixture to 70-80°C with continuous stirring until the solid is completely dissolved.
-
Oxidation: Carefully add 30% hydrogen peroxide dropwise to the reaction mixture.
-
Reaction Progression: Increase the temperature to 110-120°C and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and cool in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and then with a 5% aqueous sodium sulfite solution. The crude product can be further purified by recrystallization or column chromatography.[4]
This general procedure can be adapted for the synthesis of various C-2 substituted analogs, such as 2-methyl, 2-ethyl, and 2-propyl-1H-imidazole-4,5-dicarboxylic acid. N-1 substituted analogs, including the title compound this compound, are typically synthesized from the corresponding N-substituted precursors.
Caption: General workflow for the synthesis of imidazole-4,5-dicarboxylic acid analogs.
Comparative Analysis in Key Applications
The versatility of the imidazole-4,5-dicarboxylic acid scaffold is evident in its wide range of applications. The following sections provide a comparative analysis of the performance of this compound and its analogs in coordination chemistry and various areas of medicinal chemistry.
Coordination Chemistry: Building Blocks for Metal-Organic Frameworks (MOFs)
Imidazole-4,5-dicarboxylic acid and its derivatives are exceptional ligands for the construction of MOFs due to their multiple coordination sites.[2] The substituent at the C-2 position and the deprotonation state of the carboxylic acid groups significantly influence the resulting framework's topology, dimensionality, and properties.[5]
| Ligand Analog | Metal Ion | Coordination Number | Geometry | Key Feature | Reference |
| H₃IDC | Zn(II) | 6 | Octahedral | Forms diverse architectures from 0D to 3D.[5] | [5] |
| 2-Methyl-H₃IDC | Cd(II) | - | - | Constructs a 3D porous metal-organic framework.[6] | [6] |
| 2-Ethyl-H₃IDC | Ni(II) | - | - | Forms a zero-dimensional tetranuclear molecular square.[7] | [7] |
| 2-Ethyl-H₃IDC | Mn(II) | - | - | Can form 2D honeycomb-like sheets.[7] | [7] |
| 2-Propyl-H₃IDC | - | - | - | Used to build intriguing complexes including 1D chains and 2D grids.[8] | [8] |
| 2-Phenyl-H₃IDC | - | - | - | Employed in the assembly of metal-organic frameworks under hydrothermal conditions.[8] | [8] |
Causality Behind Structural Diversity: The steric and electronic properties of the substituent at the C-2 position play a crucial role in directing the self-assembly process. Larger substituents can lead to lower-dimensional structures due to steric hindrance, while different electronic properties can influence the coordination preference of the metal ions. The pH of the reaction medium, which controls the deprotonation state of the carboxylic acid groups, is another critical factor in determining the final structure of the MOF.[5]
Medicinal Chemistry Applications
Derivatives of imidazole-4,5-dicarboxylic acid have shown promise as inhibitors of viral proteases, which are essential for viral replication.[9] A notable target is the main protease (Mpro) of SARS-CoV-2.
| Compound ID | Substituent at C-2 | Substituent at C-5 Carboxamide | Target | IC₅₀ (µM) | Reference |
| 5a2 | Methyl | N-(4-Chlorophenyl) | SARS-CoV-2 Mpro | 4.79 ± 1.37 | [9][10] |
| 5a6 | Methyl | N-(3,5-dichlorophenyl) | SARS-CoV-2 Mpro | 22.86 ± 8.4 | [9] |
Structure-Activity Relationship Insights: The data suggests that a methyl group at the C-2 position of the imidazole ring enhances the inhibitory activity against the SARS-CoV-2 main protease.[9] The S2 pocket of the protease appears to favor hydrophobic substituents on the carboxamide moiety, as seen with the chloro-substituted phenyl rings. However, increasing the number of chloro substituents from one to two on the phenyl ring led to a decrease in activity, indicating a specific spatial and electronic requirement for optimal binding.[9]
Several studies have highlighted the antiproliferative activity of imidazole-4,5-dicarboxylic acid derivatives against various cancer cell lines.
| Compound Class/ID | Key Structural Feature | Cell Line | IC₅₀ | Reference |
| I45DCs | N,N'-disubstituted dicarboxamides | HL-60 | 2.5 - 25 µM | [1] |
| 5e | N-1 dodecyl, C-5 ethyl carboxylate | HeLa | 0.737 ± 0.05 µM | [11] |
| 5e | N-1 dodecyl, C-5 ethyl carboxylate | HT-29 | 1.194 ± 0.02 µM | [11] |
| 22 | Benzimidazole sulfonamide with pyrazole at C-2 | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 µM | [12] |
Structure-Activity Relationship Insights: The anticancer activity of these compounds is influenced by the substituents at both the N-1 and C-2 positions, as well as modifications of the carboxylic acid groups into amides. For the N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs), their activity is thought to stem from their ability to mimic the structure of substituted adenosines and interact with the ATP-binding site of cyclin-dependent kinase 2 (cdk2).[1] In the case of the 5-amino-1-N-substituted-imidazole-4-carboxylates, a long alkyl chain (dodecyl) at the N-1 position was found to significantly enhance the antiproliferative activity.[11] This suggests that lipophilicity and the ability to interact with hydrophobic pockets in the target protein are crucial for their anticancer effects.
The imidazole scaffold is a well-known pharmacophore in antimicrobial agents. The antimicrobial potential of imidazole-4,5-dicarboxylic acid derivatives has been evaluated against a range of bacterial strains.
| Compound ID | Description | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| HL1 | Imidazole derivative | 625 | 1250 | >2500 | >2500 | [13] |
| HL2 | Imidazole derivative | 625 | 625 | 2500 | 2500 | [13] |
Interpretation of Results: The tested imidazole derivatives displayed moderate antimicrobial activity, with better efficacy against Gram-positive bacteria (S. aureus and MRSA) compared to Gram-negative bacteria (E. coli and P. aeruginosa).[13] The higher MIC values for Gram-negative bacteria are likely due to the presence of their outer membrane, which acts as a barrier to the penetration of many antimicrobial compounds. Further structural modifications would be necessary to enhance the potency and broaden the spectrum of activity of these derivatives.
Certain derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their analgesic properties, particularly as ligands for the glutamate NMDA-receptor complex.[14] The acetic acid-induced writhing test in mice is a common preclinical model to evaluate the efficacy of peripherally acting analgesics.
| Treatment | Dose (mg/kg) | Mean Writhing Count | % Inhibition | Reference |
| Control (Vehicle) | - | ~59 | 0% | Inferred from[14] |
| Metamizole Sodium | 100 | - | < 89.4% | [14] |
| IEM-2347 | 10 | 6.3 ± 3.1 | 89.4% | [14] |
| IEM-2347 | 20-40 | 0 | 100% | [14] |
Experimental Insight: The acetic acid-induced writhing test relies on the principle that the intraperitoneal injection of an irritant like acetic acid causes the release of inflammatory mediators, leading to visceral pain manifested as characteristic writhing movements.[15] Analgesic compounds inhibit this response. The data indicates that the imidazole derivative IEM-2347 exhibits potent analgesic activity, significantly outperforming the standard drug metamizole sodium at a much lower dose.[14] This highlights the potential of this class of compounds in pain management.
Key Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for key biological assays.
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesic Activity
-
Animal Preparation: Use male ICR mice weighing 20-30 grams. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=5-6 per group): a vehicle control group, a positive control group (e.g., Diclofenac Sodium, 10 mg/kg), and test groups receiving different doses of the imidazole derivatives.
-
Drug Administration: Administer the test compounds and the positive control drug via the desired route (e.g., intraperitoneally or orally) 30 minutes before the induction of writhing. Administer the vehicle to the control group.
-
Induction of Writhing: Inject 0.7% acetic acid solution (10 mL/kg body weight) intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a period of 10-15 minutes.[3][17]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Caption: Workflow for the acetic acid-induced writhing test.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 5000 µg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[13][18]
Mechanistic Insights: Modulation of Signaling Pathways
The therapeutic effects of many drugs are mediated through their interaction with specific cellular signaling pathways. For instance, the Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell proliferation, differentiation, and fibrosis.[19] Dysregulation of this pathway is implicated in diseases like cancer and fibrosis. The TGF-β/Smad pathway is a key intracellular signaling cascade activated by TGF-β.
Caption: The TGF-β/Smad signaling pathway and potential points of inhibition.
Some anticancer and antifibrotic therapeutic strategies aim to inhibit this pathway.[20] Inhibitory Smads, such as Smad7, naturally regulate this pathway by preventing the phosphorylation of Smad2 and Smad3.[21] While direct evidence for this compound or its analogs acting on this pathway is still emerging, the structural similarities of some imidazole derivatives to known kinase inhibitors suggest that this could be a potential mechanism of action for their anticancer and antifibrotic effects.
Conclusion
This compound and its analogs represent a highly versatile and valuable class of compounds. The strategic modification of substituents at the N-1 and C-2 positions of the imidazole ring allows for the fine-tuning of their properties, leading to a broad spectrum of applications. In materials science, these compounds are key building blocks for the rational design of MOFs with diverse structures and potential applications in gas storage and catalysis. In medicinal chemistry, they have demonstrated significant potential as antiviral, anticancer, antimicrobial, and analgesic agents. The role of 2-propyl-1H-imidazole-4,5-dicarboxylic acid as a key intermediate in the synthesis of the blockbuster antihypertensive drug Olmesartan further underscores the pharmaceutical importance of this scaffold.
The comparative analysis presented in this guide, supported by quantitative data and detailed experimental protocols, provides a solid foundation for researchers to explore and exploit the full potential of this remarkable family of molecules. Future research should focus on elucidating the precise mechanisms of action of these compounds and further optimizing their structure to enhance their therapeutic efficacy and material properties.
References
- RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing.
- Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology. 2023;9(4):101-109.
- Al-Ostath H, El-Faham A, Al-Kahtani A, Al-Zaqri N, Al-Majid A, Barakat A. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. 2021;26(11):3332.
- Tran T, Vo-Thanh G, Le T, et al. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Med Chem. 2022;13(9):1103-1110.
- Mamun-Or-Rashid A, Hossain M, Islam M, et al. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Sch Acad J Pharm. 2017;6(4):126-138.
- Hassan S, Ahmad B, Khan S, et al. In vivo pharmacological investigation of Monotheca buxifolia and Bosea amherstiana using animal models. Saudi J Biol Sci. 2019;26(1):104-110.
- Tran T, Vo-Thanh G, Le T, et al. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. 2022;13(9):1103-1110.
- Parrish D, Pommrehn K, Hogan V, et al. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. J Med Chem. 2005;48(19):5955-5965.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Critical Role of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid in Antihypertensive Drug Manufacturing.
- apicule. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (CAS No: 58954-23-7) API Intermediate Manufacturers.
- Sharma D, Kumar R, Narasimhan B. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian J Pharm Sci. 2011;73(6):674-678.
- Reddy T, Kumar N, Poornachandra Y, Kumar C, Babu V. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Org Biomol Chem. 2016;14(48):11428-11432.
- Brusina M, Nikolaev D, Piotrovskiy L. Structure and Acid-Base Properties of 1-Propylimidazole-4,5-dicarboxylic Acid. Russian Journal of General Chemistry. 2023;93(5):1070-1076.
- Nakao A, Imamura T, Souchelnytskyi S, et al. Regulation of TGF-β Family Signaling by Inhibitory Smads. Cold Spring Harb Perspect Biol. 2011;3(10):a009214.
- Abduvaliev A, Aisa H, Mamat M, et al. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim). 2021;354(7):e2000470.
- Kaushal S, Kaur G, Kaur J, Singh P. First transition series metal–organic frameworks: synthesis, properties and applications. New J Chem. 2021;45(40):18656-18684.
- Kumar P, Kumar A, Kumar S. Determination of Minimum Inhibitory Concentration (MIC) of some novel triazole derivative. International Journal of Research in Pharmacy and Chemistry. 2013;3(3):655-657.
- ResearchGate. The minimum inhibitory concentration (MIC) of imidazole derivatives.
- Ellinghaus H. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube; 2021.
- Wang L, He H, Zhang Y, et al. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. 2021;26(16):4947.
- Venkanna G, Madhusudhan G, Mukkanti K, Kumar Y. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. 2011;4(10):1589-1594.
- Okabayashi K, Han G, Watanabe H, et al. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts. J Pharmacol Exp Ther. 2007;321(2):459-466.
- Wang Y, Johnson M, Guttikonda S, et al. The Structure-property Relationships of Clinically Approved Protease Inhibitors. Curr Med Chem. 2022;29(20):3534-3561.
- Walton K, Johnson K, Harrison C. Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis. Front Pharmacol. 2017;8:461.
- Shen L. Synthesis, characterization and application of metal-organic frameworks. 2012.
- Navarrete-Vázquez G, Hidalgo-Figueroa S, Torres-Piedra M, et al. Synthesis, vasorelaxant activity and antihypertensive effect of benzo[d]imidazole derivatives. Bioorg Med Chem. 2010;18(11):3985-3991.
- Li C, Zhu Y, Wang L, et al. Inhibition of the TGF-β/Smads signaling pathway attenuates pulmonary fibrosis and induces anti-proliferative effect on synovial fibroblasts in rheumatoid arthritis. Biomed Pharmacother. 2017;93:1059-1068.
- Li Z, Zhang Y, Li Y, et al. Synthesis, Structure-Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. J Med Chem. 2021;64(5):2777-2800.
- Wang Y, Chen T, Hsieh M, et al. Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules. 2019;24(18):3347.
- Li Y, Wang Y, Li Y, et al. Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). Molecules. 2023;28(13):5033.
- Song J, Zhou R, Hu T, Chen Z, Wang B. Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Inorg Chem. 2010;49(4):1911-1920.
- ResearchGate. The 3D porous metal-organic framework constructed by Cd(II) with 2-methylimidazole-4,5-dicarboxylic acid.
- Dirersa W. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Mod Chem appl. 2017;5(3):222.
- Iljin V, Litasova E, Kvasov M, Brusina M, Piotrovskiy L. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy. 2022;20(1):55-60.
- Semantic Scholar. A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials.
Sources
- 1. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Inhibition of Transforming Growth Factor-β1–induced Signaling and Epithelial-to-Mesenchymal Transition by the Smad-binding Peptide Aptamer Trx-SARA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials | Semantic Scholar [semanticscholar.org]
- 9. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. apicule.com [apicule.com]
- 17. saspublishers.com [saspublishers.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Inhibition of the TGF-β/Smads signaling pathway attenuates pulmonary fibrosis and induces anti-proliferative effect on synovial fibroblasts in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 21. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Ligands: Unraveling the Coordination Chemistry of 1-Methylimidazole-4,5-dicarboxylic Acid and Imidazole-4,5-dicarboxylic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and the design of functional materials such as metal-organic frameworks (MOFs), the choice of the organic linker is paramount. It dictates the ultimate architecture, and consequently, the properties of the resulting coordination polymer. Among the vast library of organic linkers, imidazole-based dicarboxylic acids have garnered significant attention due to their versatile coordination capabilities, stemming from the presence of both N-heterocyclic and carboxylate donor groups.[1] This guide provides a detailed comparative analysis of two closely related yet distinct ligands: imidazole-4,5-dicarboxylic acid (H₃ida) and its N-methylated derivative, 1-methylimidazole-4,5-dicarboxylic acid (H₃mida). Understanding their subtle differences is crucial for the rational design of novel materials with tailored functionalities.
The Fundamental Difference: The Impact of a Methyl Group
The core distinction between H₃ida and H₃mida lies in the presence of a methyl group at the N1 position of the imidazole ring in the latter. This seemingly minor modification introduces profound changes in the ligand's electronic and steric profiles, which in turn significantly influence its coordination behavior and the topology of the resulting metal-organic frameworks.
Imidazole-4,5-dicarboxylic acid (H₃ida) is a multifunctional ligand possessing six potential donor atoms: the two nitrogen atoms of the imidazole ring and the four oxygen atoms of the two carboxylate groups.[2] A key feature of H₃ida is the presence of an acidic proton on one of the imidazole nitrogen atoms (N1-H). This proton can be readily removed under basic conditions, allowing this nitrogen to participate in coordination with metal ions. Furthermore, the N-H group can act as a hydrogen bond donor, playing a crucial role in the formation of supramolecular architectures.[3]
This compound (H₃mida) , on the other hand, has the N1 proton replaced by a methyl group. This seemingly simple substitution has two major consequences:
-
Elimination of a Coordination and Hydrogen Bonding Site: The N1 nitrogen in H₃mida is no longer available for coordination to a metal center, nor can it participate in hydrogen bonding as a donor. This fundamentally alters the potential coordination modes of the ligand.
-
Introduction of Steric Hindrance: The methyl group introduces steric bulk around the N1 position, which can influence the approach of metal ions and the overall packing of the resulting coordination polymer.[4]
A Comparative Look at Coordination Behavior
The differences in the molecular structure of H₃ida and H₃mida directly translate to distinct coordination behaviors, leading to the formation of metal-organic frameworks with varying dimensionalities and properties.
Coordination Modes and Dimensionality
H₃ida is known for its remarkable versatility in coordination, capable of adopting various deprotonation states (H₂ida⁻, Hida²⁻, and ida³⁻) depending on the pH of the reaction medium.[1] This, coupled with its multiple donor sites, allows for the construction of a wide array of structures, from discrete 0D metal complexes to 1D chains, 2D layers, and complex 3D frameworks.[5] The ability of both imidazole nitrogens to potentially coordinate to metal centers is a key factor in the formation of high-dimensional networks.
In contrast, the coordination of H₃mida is more restricted. With the N1 nitrogen blocked, coordination to metal ions primarily occurs through the N3 nitrogen and the carboxylate oxygen atoms. This reduction in available coordination sites can lead to a preference for lower-dimensional structures compared to H₃ida under similar reaction conditions. However, the carboxylate groups in H₃mida still offer a range of binding modes (monodentate, bidentate chelating, and bidentate bridging), enabling the formation of diverse and interesting architectures.
Logical Relationship: Ligand Structure to Coordination Outcome
Caption: The influence of the N1 substituent on the coordination potential of imidazole-4,5-dicarboxylic acid derivatives.
Experimental Data: A Side-by-Side Comparison
The following table summarizes key experimental observations for coordination compounds derived from H₃ida and its substituted analogues, providing a basis for understanding the expected properties of H₃mida-based frameworks.
| Feature | Imidazole-4,5-dicarboxylic acid (H₃ida) | This compound (H₃mida) (Inferred) |
| Available Coordination Sites | N1, N3, 4xO (carboxylate) | N3, 4xO (carboxylate) |
| Hydrogen Bonding | N1-H group acts as a donor | No N-H donor capability |
| Steric Hindrance | Minimal at N1 position | Significant from the N1-methyl group |
| Structural Dimensionality | 0D, 1D, 2D, and 3D frameworks are common[5] | Potentially favors lower-dimensional structures; 3D frameworks are possible but may be less common or have more open topologies. |
| Thermal Stability | Varies with metal and structure, generally high | Expected to have comparable thermal stability, dependent on the metal-ligand bond strength. |
| Luminescent Properties | Ligand-based luminescence and sensitization of lanthanide emission are observed.[6] | Expected to exhibit ligand-based luminescence. The altered electronic environment may slightly shift emission wavelengths. Sensitization of lanthanides is also plausible. |
Experimental Protocols: Synthesis of Representative Coordination Polymers
The following are generalized hydrothermal synthesis protocols for preparing coordination polymers from H₃ida and H₃mida. These procedures are illustrative and may require optimization based on the specific metal salt and desired product.
Synthesis of a Zn(II)-H₃ida Coordination Polymer
Objective: To synthesize a zinc-based coordination polymer using imidazole-4,5-dicarboxylic acid.
Materials:
-
Imidazole-4,5-dicarboxylic acid (H₃ida)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve imidazole-4,5-dicarboxylic acid (0.1 mmol, 15.6 mg) and zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) in a mixture of DMF (3 mL) and deionized water (3 mL).
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting colorless crystals by filtration, wash them with DMF and water, and air-dry.
Experimental Workflow: Hydrothermal Synthesis of Coordination Polymers
Caption: Generalized workflow for the hydrothermal synthesis of imidazole-dicarboxylate based MOFs.
Synthesis of a Hypothetical Lanthanide-H₃mida Luminescent MOF
Objective: To synthesize a luminescent lanthanide-based MOF using this compound.
Materials:
-
This compound (H₃mida)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.1 mmol, 17.0 mg) and europium(III) nitrate hexahydrate (0.05 mmol, 22.3 mg) in a mixture of DMF (4 mL) and ethanol (2 mL).
-
Add a few drops of a dilute base (e.g., triethylamine) to facilitate the deprotonation of the carboxylic acid groups.
-
Stir the solution for 30 minutes at room temperature.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat at 100 °C for 48 hours.
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum.
-
Characterize the product for its luminescent properties using a fluorescence spectrophotometer. The ligand can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, which then emits light at its characteristic wavelengths.[2]
Concluding Remarks and Future Outlook
The choice between imidazole-4,5-dicarboxylic acid and its 1-methylated counterpart offers a fascinating case study in the ligand-directed design of coordination polymers. H₃ida, with its full complement of coordination and hydrogen bonding sites, provides a pathway to highly interconnected and diverse framework topologies. H₃mida, with its blocked N1 position and increased steric bulk, presents a more constrained yet equally intriguing building block. The steric hindrance of the methyl group can be strategically employed to create more open or porous structures, while the preclusion of N1 coordination can direct the formation of specific network geometries.
For researchers in drug development, the different surface functionalities and pore environments created by these two ligands could have implications for drug loading and release profiles. For materials scientists, the ability to fine-tune the dimensionality and topology of coordination polymers by simply adding or removing a methyl group opens up exciting possibilities for the targeted synthesis of materials with desired catalytic, sensing, or gas sorption properties. The continued exploration of these and other substituted imidazole dicarboxylic acids will undoubtedly lead to the discovery of novel and functional metal-organic materials.
References
- Song, J.-F., et al. (2010). Three new coordination complexes based on 2-methyl-4, 5-imidazoledicarboxylic acid varying from zero- to two-dimensionality.
- Shimizu, E., et al. (2004). Synthesis and crystal structures of metal complexes with 4,5-imidazole-dicarboxylate chelates: Self-assembled structures via NH⋯O=C intermolecular hydrogen bonds.
- Sun, D., et al. (2015). Design and construction of six coordination polymers with imidazole-4,5-dicarboxylate ligand. Inorganica Chimica Acta, 435, 235-243.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Gheorghe, R., et al. (2020). Novel Lanthanide(III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules, 25(21), 5188.
- Fan, Y.-T., et al. (2012). Four Three-Dimensional Coordination Polymers Constructed by 2-((1H-1,2,4-Triazol-1-yl)methyl)-1H-Imidazole-4,5-Dicarboxylate: Syntheses, Topological Structures, and Magnetic Properties. Crystal Growth & Design, 12(4), 1891-1899.
- Eliseeva, S. V., & Bünzli, J.-C. G. (2010). Lanthanide luminescence for functional materials and bio-sciences. Chemical Society Reviews, 39(1), 189-227.
- Butler, S. J., & Parker, D. (2013). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Accounts of Chemical Research, 46(7), 1570-1580.
- Li, P., et al. (2012). Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties. CrystEngComm, 14(3), 964-972.
- Ma, L., et al. (2003). Synthesis and crystal structures of metal complexes with 4,5-imidazole-dicarboxylate chelates: self-assembled structures via NH⋯O=C intermolecular hydrogen bonds.
- Chen, Y., et al. (2019). Precisely Tuning the Coordination Modes of the 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid Ligand, Affording a Series of Metal–Organic Compounds with Diverse Structures and Properties. Crystal Growth & Design, 19(10), 5836-5845.
- Lee, J., et al. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Scientific Reports, 13(1), 5005.
- Liu, S.-J., et al. (2012). Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid. Dalton Transactions, 41(15), 4439-4447.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 6. Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of an Analytical Method for 1-Methylimidazole-4,5-dicarboxylic Acid (MIDA) by HPLC-UV
This guide provides a comprehensive, in-depth analysis of the validation process for a quantitative High-Performance Liquid Chromatography (HPLC) method for 1-Methylimidazole-4,5-dicarboxylic acid (MIDA). MIDA is a key heterocyclic compound, often encountered as a starting material, intermediate, or potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Ensuring a reliable, accurate, and robust analytical method for its quantification is not merely a procedural step but a cornerstone of quality control and regulatory compliance in drug development.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design for each validation characteristic, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The objective is to present a self-validating system, where the data from each experiment collectively demonstrates the method's fitness for its intended purpose—namely, the precise and accurate quantification of MIDA in a given sample matrix.
The Analytical Challenge and Proposed Method
This compound is a polar, aromatic compound containing two carboxylic acid functional groups and a tertiary amine within the imidazole ring. These structural features dictate the choice of analytical methodology. A reversed-phase HPLC method with UV detection is proposed as the primary analytical technique due to its robustness, specificity, and accessibility in most pharmaceutical quality control laboratories.
The causality behind our selected HPLC conditions is as follows:
-
Column: A C18 stationary phase is chosen for its hydrophobic interaction with the imidazole ring.
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is essential. The pH of the aqueous phase must be carefully controlled. To ensure the carboxylic acid groups are in a consistent protonation state (predominantly ionized to enhance retention on some columns or non-ionized for others, depending on the specific C18 chemistry), a pH of ~2.5-3.0 using a phosphate or formate buffer is selected. This low pH also suppresses the silanol activity of the stationary phase, leading to better peak shape.
-
Detection: The imidazole ring contains a chromophore, allowing for direct UV detection. A wavelength of approximately 230-250 nm is selected based on the UV absorbance maximum of MIDA.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to control ionization state and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for adjusting retention and elution strength. |
| Gradient | 2% B to 40% B over 15 min | To ensure elution of MIDA with good peak shape and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Detection | UV at 240 nm | Wavelength of maximum absorbance for MIDA, providing high sensitivity. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overload. |
The Validation Workflow: A Systematic Approach
The validation process is a structured sequence of experiments designed to confirm that the analytical procedure is suitable for its intended use.[3] The following diagram outlines the logical flow of the validation activities.
Caption: A flowchart of the systematic validation process.
Specificity: Proving Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For MIDA, this involves demonstrating that the method can separate it from potential process-related impurities and degradation products.
Experimental Protocol: Forced Degradation Study
The causality here is to intentionally stress the MIDA sample to generate potential degradation products. If the MIDA peak remains pure and is well-separated from any new peaks that form, the method is deemed specific.
-
Prepare Stock Solutions: Prepare a stock solution of MIDA in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Apply Stress Conditions: Expose the MIDA solution to the following conditions in separate vials:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solution at 80°C for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples before injection.
-
Analysis: Analyze the unstressed and all stressed samples by the proposed HPLC method. Use a photodiode array (PDA) detector if available to assess peak purity.
Acceptance Criteria:
-
The MIDA peak should be spectrally pure (if using PDA).
-
Resolution between the MIDA peak and the closest eluting degradant peak should be greater than 2.0.
Caption: Workflow for the forced degradation specificity study.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[5] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[6]
Experimental Protocol
-
Prepare Stock Solution: Prepare a high-concentration stock solution of MIDA reference standard.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels covering the expected range (e.g., 50% to 150% of the target concentration). A typical range for an assay of a drug substance is 80-120% of the test concentration.[7]
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 50.0 | 498,500 | 0.8% |
| 75.0 | 751,200 | 0.5% |
| 100.0 (Target) | 1,002,100 | 0.3% |
| 125.0 | 1,249,500 | 0.4% |
| 150.0 | 1,503,000 | 0.6% |
| Regression Results | Value | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Y-Intercept | 1,500 | Should be insignificant relative to the 100% response. |
| Slope | 10,005 | - |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically determined by the spiked recovery method.
Experimental Protocol
-
Prepare Samples: Use a sample matrix (placebo) if applicable. If not, use the diluent.
-
Spike Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of MIDA reference standard into the matrix.
-
Analysis: Analyze the spiked samples and calculate the concentration found using the linear regression equation from the linearity study.
-
Calculate Recovery: Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Table 3: Example Accuracy Data
| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.2 | 99.0% |
| 80.0 | 80.5 | 100.6% | |
| 80.0 | 79.8 | 99.8% | |
| 100% (n=3) | 100.0 | 101.1 | 101.1% |
| 100.0 | 99.5 | 99.5% | |
| 100.0 | 100.3 | 100.3% | |
| 120% (n=3) | 120.0 | 118.9 | 99.1% |
| 120.0 | 120.8 | 100.7% | |
| 120.0 | 119.5 | 99.6% | |
| Overall Mean Recovery | 99.9% | ||
| Acceptance Criteria | 98.0% - 102.0% [9] |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol
-
Repeatability: Prepare six individual samples of MIDA at 100% of the target concentration. Analyze them on the same day with the same instrument by the same analyst.
-
Intermediate Precision: A second analyst should repeat the repeatability experiment on a different day, using a different HPLC system if available.
-
Data Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for the combined data from both experiments.
Table 4: Example Precision Data
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Combined Data | Acceptance Criteria |
| Number of Samples (n) | 6 | 6 | 12 | - |
| Mean Assay (%) | 100.2% | 99.8% | 100.0% | - |
| Standard Deviation | 0.45 | 0.51 | 0.49 | - |
| %RSD | 0.45% | 0.51% | 0.49% | ≤ 2.0% [4] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
These are often determined based on the signal-to-noise (S/N) ratio or the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (S/N Method)
-
Prepare Low Concentration Samples: Prepare a series of diluted MIDA solutions.
-
Analysis: Inject the solutions and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5]
Table 5: LOD & LOQ Results
| Parameter | Method | Result |
| LOD | S/N Ratio ≈ 3:1 | 0.05 µg/mL |
| LOQ | S/N Ratio ≈ 10:1 | 0.15 µg/mL |
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[5] This provides an indication of its reliability during normal usage.
Experimental Protocol
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% organic)
-
-
Analysis: Analyze a system suitability solution and a standard MIDA sample under each modified condition.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, tailing factor) and the assay result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay result should not deviate significantly from the result obtained under normal conditions (e.g., ≤ 2% change).
Conclusion
The comprehensive validation study detailed in this guide demonstrates that the proposed reversed-phase HPLC-UV method for this compound is fit for its intended purpose. The method has been proven to be specific, linear, accurate, precise, and robust over the defined analytical range. The successful completion of these validation exercises, grounded in the principles of the ICH, provides a high degree of assurance in the quality and reliability of the data generated, which is fundamental to ensuring pharmaceutical product quality and patient safety.
References
- AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- Slideshare. (n.d.). analytical method validation and validation of hplc. Slideshare.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org.
- Shimadzu Corporation. (2022). How to do HPLC method validation. YouTube.
- Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column. SIELC.
- Journal of Applied Pharmaceutical Science. (n.d.). Analytical method validation: A brief review. japsonline.com.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review. gavinpublishers.com.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. aaps.ca [aaps.ca]
- 8. pharmtech.com [pharmtech.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. wjarr.com [wjarr.com]
A Comparative Guide to the Structural Elucidation of 1-Methylimidazole-4,5-dicarboxylic Acid using NMR and Mass Spectrometry
In the landscape of pharmaceutical development and materials science, the unambiguous structural verification of novel chemical entities is a cornerstone of rigorous scientific practice. 1-Methylimidazole-4,5-dicarboxylic acid, a key heterocyclic building block, presents a compelling case for the synergistic application of modern analytical techniques. Its utility in the synthesis of functional polymers and as a scaffold for drug candidates necessitates a robust and reliable approach to its structural characterization.[1] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of this target molecule, grounded in established experimental protocols and data interpretation.
The Analytical Imperative: Why a Multi-Technique Approach?
While both NMR and MS provide invaluable structural information, they do so from fundamentally different perspectives. NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing detailed insights into the connectivity and spatial relationships of atoms within a molecule. In contrast, mass spectrometry measures the mass-to-charge ratio of ionized molecules, providing precise molecular weight information and clues to the molecular formula and substructures through fragmentation analysis. Relying on a single technique can lead to structural ambiguities. Therefore, a multi-pronged approach, leveraging the strengths of both NMR and MS, constitutes a self-validating system for structural confirmation.
Experimental Workflow: A Roadmap to Structural Confirmation
The comprehensive characterization of this compound follows a logical progression, beginning with sample preparation and culminating in data integration for a conclusive structural assignment.
Caption: A typical analytical workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR experiments provides a complete picture of the atomic framework.
Experimental Protocol for NMR Analysis
This protocol is a standard starting point for the analysis of imidazole derivatives and can be adapted based on the specific instrumentation available.[2]
-
Sample Preparation:
-
Accurately weigh 15-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to dissolve polar compounds and its high boiling point are advantageous. Furthermore, the acidic protons of the carboxylic acid groups will be observable as broad signals.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe for the DMSO-d₆ sample.
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire with a proton-decoupled pulse sequence (e.g., zgpg30), a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse sequence to identify proton-proton couplings.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire using a gradient-selected pulse sequence optimized for long-range couplings (typically 8-10 Hz) to establish correlations between protons and carbons separated by 2-3 bonds.[3]
-
Data Interpretation: Decoding the Spectra
The expected NMR data for this compound in DMSO-d₆ are summarized below. Chemical shifts are predicted based on the known electronic effects of the methyl and carboxylic acid substituents on the imidazole ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~7.8 - 8.2 | s | ~138 - 142 |
| N-CH₃ | ~3.8 - 4.0 | s | ~34 - 36 |
| C4 | - | - | ~125 - 129 |
| C5 | - | - | ~128 - 132 |
| COOH | ~12 - 14 | br s | ~165 - 168 |
| COOH | ~12 - 14 | br s | ~164 - 167 |
-
¹H NMR Analysis:
-
The spectrum is expected to be relatively simple, showing a singlet for the C2 proton, deshielded by the adjacent nitrogen atoms.
-
A singlet corresponding to the three protons of the N-methyl group will appear further upfield.
-
The two carboxylic acid protons will likely appear as a very broad singlet at a significantly downfield chemical shift, and their presence can be confirmed by a D₂O exchange experiment, where this signal would disappear.
-
-
¹³C NMR Analysis:
-
Six distinct carbon signals are anticipated. The C2 carbon will be the most downfield among the imidazole ring carbons due to its position between two nitrogen atoms.
-
The C4 and C5 carbons, being attached to the electron-withdrawing carboxylic acid groups, will be deshielded compared to an unsubstituted imidazole. Their exact assignment may require 2D NMR.
-
The N-methyl carbon will be the most upfield signal.
-
The two carboxylic acid carbonyl carbons will appear at the most downfield region of the spectrum.
-
-
2D NMR for Unambiguous Assignment:
-
COSY: No cross-peaks are expected for this molecule as there are no vicinal protons.
-
HMBC: This is the key experiment for confirming the substitution pattern. The following correlations are crucial:
-
The N-CH₃ protons should show a correlation to the C2 and C5 carbons.
-
The H2 proton should show correlations to the C4 and C5 carbons. This confirms the position of the proton and the two carboxylic acid groups.
-
-
Caption: Key anticipated HMBC correlations for this compound.
Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry provides the definitive molecular weight of a compound, a critical piece of data for confirming the molecular formula. For a polar, acidic molecule like this compound, electrospray ionization (ESI) is the technique of choice.[1][4]
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with ESI, such as 50:50 methanol:water.[5] A small amount of ammonium hydroxide can be added to the solvent to facilitate deprotonation in negative ion mode.
-
-
Instrument Setup & Acquisition:
-
Use a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass measurements.
-
Ionization Mode: Operate in negative ion mode (ESI-) to deprotonate the acidic carboxylic acid groups.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Full Scan MS: Acquire a full scan spectrum over a mass range of m/z 50-500 to detect the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 169.02) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Vary the collision energy to observe the fragmentation pattern.
-
Data Interpretation: From Mass to Formula
-
Molecular Formula Confirmation: The calculated exact mass of C₆H₆N₂O₄ is 170.0328 Da. In negative ESI-MS, the expected deprotonated molecule [M-H]⁻ would have an m/z of 169.0250. High-resolution mass spectrometry should detect this ion with an accuracy of <5 ppm, confirming the elemental composition.
-
Fragmentation Analysis (MS/MS): The fragmentation of dicarboxylic acids in negative ion mode often involves characteristic losses of water and carbon dioxide.[6] A plausible fragmentation pathway for the [M-H]⁻ ion of this compound is proposed:
-
[M-H]⁻ (m/z 169.02): The parent deprotonated ion.
-
Loss of H₂O (m/z 151.01): An intramolecular reaction between the two adjacent carboxylic acid groups can lead to the loss of a water molecule.
-
Loss of CO₂ (m/z 125.03): Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Sequential loss of H₂O and CO₂ (m/z 107.02): This would result from the initial loss of water followed by decarboxylation.
-
Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound
| m/z (Predicted) | Ion Formula | Description |
| 169.0250 | [C₆H₅N₂O₄]⁻ | [M-H]⁻ (Precursor Ion) |
| 151.0144 | [C₆H₃N₂O₃]⁻ | [M-H-H₂O]⁻ |
| 125.0300 | [C₅H₅N₂O₂]⁻ | [M-H-CO₂]⁻ |
| 107.0194 | [C₅H₃N₂O]⁻ | [M-H-H₂O-CO₂]⁻ |
Comparative Analysis: NMR vs. MS
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity, 3D structure, stereochemistry, quantification. | Molecular weight, elemental composition, substructural information. |
| Strengths for this Molecule | - Unambiguously determines the substitution pattern (1-methyl, 4,5-dicarboxy).- Differentiates between isomers.- Provides a complete structural "map". | - Confirms the molecular formula with high accuracy.- Provides evidence of the presence of carboxylic acid groups through fragmentation. |
| Limitations for this Molecule | - Requires a larger amount of pure sample.- Less sensitive than MS.- Does not directly provide molecular weight. | - Cannot distinguish between isomers with the same mass (e.g., 1-Methylimidazole-2,4-dicarboxylic acid) without authentic standards.- Fragmentation can sometimes be complex to interpret. |
| Alternative Techniques | X-ray crystallography could provide solid-state structure if a suitable crystal can be grown. | Elemental analysis can also confirm the elemental composition but requires a larger sample amount and does not provide structural information. |
Conclusion
The structural elucidation of this compound is most reliably achieved through the complementary use of NMR spectroscopy and mass spectrometry. While high-resolution mass spectrometry provides a rapid and highly accurate confirmation of the molecular formula, it is the detailed connectivity map provided by 1D and 2D NMR that allows for the unambiguous assignment of the substitution pattern on the imidazole ring. The protocols and expected data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently verify the structure of this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.
References
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).
- Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3345–3352.
- Tzankova, D., Nikolova, B., Shivachev, B., & Stoyanov, S. (2021).
- Pál, R., & Kuki, Á. (2019).
- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77.
- ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.
- MDPI. (2021). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups.
- Stenson, A. C., & Hatcher, P. G. (2003). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry, 34(3), 455-467.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Chemistry LibreTexts. (2020). Lab 7: Electrospray Mass Spectrometry.
- ResearchGate. (n.d.). ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and....
- Annesley, T. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Chemistry, 49(6), 837–846.
- YouTube. (2023). Mass Spectrometry: Electrospray.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SpectraBase. (n.d.). 1-(3-DIMETHYLAMINO-PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC-ACID-DIMETHYLESTER - Optional[13C NMR] - Chemical Shifts.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids....
- Nakayama, Y., et al. (2017). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 65(1), 19-25.
- ResearchGate. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to the Cross-Validation of Experimental Data for 1-Methylimidazole-4,5-dicarboxylic Acid
In the realm of chemical research and drug development, the unambiguous identification and characterization of a molecule are paramount. The principle of cross-validation—assessing data from multiple, independent analytical methods—is the bedrock of scientific rigor.[1][2][3] This guide provides an in-depth, experience-driven framework for the comprehensive cross-validation of experimental data for 1-Methylimidazole-4,5-dicarboxylic acid (MIDA), a versatile building block in pharmaceuticals and material science.[4] We will explore the synthesis, purification, and multi-faceted analytical techniques required to build a self-validating and trustworthy data package for this compound.
Introduction: The Rationale for Rigorous Cross-Validation
This compound (MIDA) is a heterocyclic compound featuring an imidazole ring, a strategic N-methyl group, and two carboxylic acid functionalities. This unique structure makes it a valuable precursor for complex molecular architectures.[4] However, its value is entirely dependent on the purity and confirmed identity of the material. Cross-validation is not merely a checklist of experiments; it is a logical process where each piece of data corroborates the others, creating an unshakeable structural confirmation. This guide will demonstrate how seemingly disparate data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) interlock to provide a complete picture of the target molecule.
Synthesis and Purification: Establishing a Quality Baseline
The journey to a validated compound begins with its synthesis. A common route to substituted imidazole-4,5-dicarboxylic acids involves the oxidation of a corresponding benzimidazole precursor.[5][6] While specific protocols for MIDA may vary, a generalized, robust procedure provides the foundation for our analysis.
Experimental Protocol: Synthesis of MIDA (Conceptual)
-
Reaction Setup: A suitable precursor, such as 2-alkyl-1-methylbenzimidazole, is dissolved in a strong acid (e.g., sulfuric acid).
-
Oxidation: An oxidizing agent, like hydrogen peroxide or potassium permanganate, is added portion-wise under controlled temperature conditions (e.g., in an ice bath) to manage the exothermic reaction.[6][7]
-
Reaction Monitoring: The reaction progress is monitored by a technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is carefully neutralized, often leading to the precipitation of the crude dicarboxylic acid. The crude product is then isolated by vacuum filtration.
-
Purification by Recrystallization: The crude solid is dissolved in a minimum amount of hot solvent (e.g., water or an alcohol/water mixture) and allowed to cool slowly. This process selectively crystallizes the purer MIDA, leaving impurities behind in the solvent. The purified crystals are collected by filtration and dried thoroughly.
Causality Behind Choices: The choice of a strong acid in the oxidation step is crucial for activating the benzimidazole ring towards oxidation. Slow, controlled addition of the oxidant prevents runaway reactions and the formation of unwanted byproducts. Recrystallization is a powerful, yet simple, technique that leverages subtle differences in solubility between the product and impurities to achieve high purity. The quality of the final crystals is the single most important factor for obtaining clean, interpretable analytical data.
Workflow for Synthesis and Validation of MIDA
Caption: Overall workflow from synthesis to final validated MIDA.
Spectroscopic Cross-Validation: The Core of the Analysis
With a purified sample in hand, we can now perform a suite of analytical tests. The key is to understand how the data from each technique should correlate.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule. For MIDA, we expect specific signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.
-
¹H NMR:
-
N-Methyl Group (N-CH₃): A sharp singlet, typically integrating to 3 protons. Its chemical shift will be distinct from other methyl groups due to the electron-withdrawing nature of the imidazole ring.
-
Imidazole Ring Proton (C2-H): A singlet integrating to 1 proton. Its position downfield is characteristic of aromatic/heteroaromatic protons.
-
Carboxylic Acid Protons (COOH): A very broad singlet, often far downfield. This signal can sometimes exchange with residual water in the solvent (e.g., DMSO-d₆), making it less reliable for integration but its presence is a key indicator.
-
-
¹³C NMR:
-
Carboxylic Carbons (COOH): Two signals in the highly deshielded region (typically >160 ppm).
-
Imidazole Ring Carbons (C2, C4, C5): Three distinct signals in the aromatic region. The carbons attached to the carboxylic acids (C4, C5) will be shifted differently from the C2 carbon.
-
N-Methyl Carbon (N-CH₃): A single signal in the aliphatic region.
-
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a direct validation of the chemical formula (C₆H₆N₂O₄).
-
Expected Molecular Ion: The molecular weight of MIDA is 170.12 g/mol . In a high-resolution mass spectrum (HRMS), one would look for the protonated molecule [M+H]⁺ at m/z 171.0350 or the sodium adduct [M+Na]⁺ at m/z 193.0169. Observing this exact mass is a powerful confirmation of the elemental composition.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band, typically in the range of 2500-3300 cm⁻¹. This is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A sharp, intense absorption around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Imidazole Ring): Multiple absorptions in the 1400-1650 cm⁻¹ region.[8][9]
-
N-H Stretch: Notably, the absence of a sharp N-H stretching peak (typically around 3400-3500 cm⁻¹) helps to distinguish MIDA from its non-methylated analog, imidazole-4,5-dicarboxylic acid.[8][9]
Logical Diagram for Data Cross-Validation
Caption: Interlocking logic of multi-technique data validation for MIDA.
Data Summary and Comparative Analysis
To truly cross-validate, we must compare our experimental data against expected values and differentiate it from similar structures. The most relevant comparison is with the parent compound, Imidazole-4,5-dicarboxylic acid (IDA).
| Analytical Data Point | Expected Result for this compound (MIDA) | Comparative Data for Imidazole-4,5-dicarboxylic acid (IDA) | Key Differentiating Feature |
| Molecular Formula | C₆H₆N₂O₄ | C₅H₄N₂O₄ | Addition of a CH₂ unit |
| Molecular Weight | 170.12 g/mol | 156.09 g/mol | 14 Da mass difference |
| ¹H NMR | N-CH₃ signal (singlet, 3H)C2-H signal (singlet, 1H) | N-H signal (broad, 1H)C2-H signal (singlet, 1H) | Presence of N-CH₃ vs. N-H signal |
| ¹³C NMR | N-CH₃ signal (~30-40 ppm) | No signal in this region | Presence of the methyl carbon signal |
| FT-IR | Absence of sharp N-H stretch | Presence of N-H stretch (~3400-3500 cm⁻¹) | N-H stretch is a clear differentiator |
| Melting Point | Specific to MIDA (literature value) | 287-289 °C (with decomposition)[10] | Different crystal lattice energies |
This comparative table highlights the power of cross-validation. A mass spectrum alone could potentially be misinterpreted. However, when combined with NMR data showing a methyl group and IR data showing the absence of an N-H bond, the assignment of the structure to MIDA becomes definitive.
Conclusion
References
- Cross-validation (analytical chemistry) - Wikipedia.
- Cross-validation (analytical chemistry) - Wikiwand.
- Cross-validation - Wikipedia.
- Brusina, O. Synthesis of substituted imidazole-4,5-dicarboxylic acids.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru.
- Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF - ResearchGate.
- Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine | ACS Omega - ACS Publications.
- US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents.
- Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC - NIH.
- This compound: A Versatile Building Block for Chemical Innovation.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
Sources
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Cross-validation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of substituted imidazole-4,5-dicarboxylic acids - Brusina - Russian Chemical Bulletin [journal-vniispk.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Substituted Imidazole-4,5-Dicarboxylic Acids
This guide provides an in-depth comparison of the biological activities of substituted imidazole-4,5-dicarboxylic acids and their derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the anticancer, antimicrobial, and enzymatic inhibitory properties of this versatile chemical scaffold, supported by experimental data and detailed protocols.
Introduction: The Versatility of the Imidazole-4,5-Dicarboxylic Acid Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Imidazole-4,5-dicarboxylic acid, a key derivative, serves as a versatile scaffold for the synthesis of a wide array of molecules with therapeutic potential. Its dicarboxylic acid moieties offer prime locations for substitutions, allowing for the fine-tuning of steric and electronic properties to modulate biological activity. This guide will explore the structure-activity relationships (SAR) of these derivatives, providing a comparative analysis of their efficacy in various biological applications.
Anticancer Activity: A Promising Frontier
Substituted imidazole-4,5-dicarboxylic acid derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Comparative Anticancer Potency
The cytotoxic effects of various substituted imidazole-4,5-dicarboxylic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing their potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series 1: N,N'-disubstituted dicarboxamides | ||||
| I45DC Derivative 1 | N,N'-bis(3-methylbenzyl) | HL-60 (Leukemia) | 2.5 - 25 | [1] |
| I45DC Derivative 2 | N,N'-bis(4-chlorobenzyl) | HL-60 (Leukemia) | 2.5 - 25 | [1] |
| Series 2: N-1 substituted carboxylates | ||||
| 5e | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical) | 0.737 ± 0.05 | |
| 5e | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon) | 1.194 ± 0.02 | |
| Series 3: Imidazo[4,5-c]quinolines | ||||
| Imidazoquinoline 1 | 4-(2-bromophenyl)-1-phenyl | Various | 103.3 | [2] |
Expert Analysis of Structure-Activity Relationship (SAR) for Anticancer Activity:
The antiproliferative activity of N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) against HL-60 cells suggests that these compounds may act as mimics of substituted adenosines, potentially interacting with the ATP-binding site of cyclin-dependent kinase 2 (CDK2).[1] The SAR of these I45DCs is consistent with anticipated hydrogen bonding interactions within this site.[1] For the N-1 substituted carboxylate series, the presence of a long alkyl chain (dodecyl) at the N-1 position in compound 5e appears to be crucial for its potent anticancer activity against HeLa and HT-29 cells. This lipophilic chain may enhance membrane permeability, allowing the compound to reach its intracellular target more effectively.
Mechanistic Insights: Signaling Pathways and Molecular Targets
The anticancer effects of substituted imidazole-4,5-dicarboxylic acids are often mediated by their interaction with specific molecular targets and the subsequent modulation of critical signaling pathways.
One key pathway implicated is the Transforming Growth Factor-beta (TGF-β) signaling pathway . This pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages. Certain imidazole derivatives have shown the ability to modulate this pathway.
Another important target is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the G1/S phase transition in the cell cycle. The design of some imidazole-4,5-dicarboxamide derivatives has been based on their potential to act as ATP-competitive inhibitors of CDK2, thereby arresting the cell cycle and inhibiting tumor growth.[1]
Furthermore, some derivatives have been shown to induce apoptosis by reducing the mitochondrial membrane potential.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of imidazole-4,5-dicarboxylic acid have also exhibited a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard measure of antimicrobial efficacy.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Series 4: Imidazolium Salts | ||||
| Imidazolium Derivative 1 | N-alkyl substituted | Staphylococcus aureus | Varies with alkyl chain length | |
| Imidazolium Derivative 2 | N-alkyl substituted | Escherichia coli | Varies with alkyl chain length | |
| Series 5: 4-Carboxylic Imidazole Derivatives | ||||
| Compound A23-A29 | γ-lactam containing | Staphylococcus aureus | Good activity | [3] |
| Compound A23-A29 | γ-lactam containing | Pseudomonas aeruginosa | Good activity | [3] |
| Compound A23-A29 | γ-lactam containing | Candida albicans | Good activity | [3] |
Expert Analysis of Structure-Activity Relationship (SAR) for Antimicrobial Activity:
The antimicrobial activity of imidazolium-based ionic liquids is significantly influenced by the length of the alkyl chain substituent on the imidazole ring. Increased lipophilicity due to longer alkyl chains often correlates with enhanced antibacterial activity. The positively charged imidazolium head group is thought to interact with the negatively charged components of the microbial cell membrane, leading to disruption and cell death. For the 4-carboxylic imidazole derivatives, the specific nature of the substituents introduced plays a critical role in determining their antimicrobial spectrum and potency.
Mechanistic Insights: How They Inhibit Microbial Growth
The primary mechanisms by which substituted imidazole-4,5-dicarboxylic acid derivatives exert their antimicrobial effects include:
-
Disruption of Cell Membrane Integrity: The cationic nature of some derivatives, particularly imidazolium salts, facilitates their interaction with and disruption of the negatively charged bacterial cell membrane. This leads to the leakage of intracellular components and ultimately cell death.
-
Inhibition of Cell Wall Synthesis: Some imidazole derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress.
-
Inhibition of Ergosterol Biosynthesis (in fungi): Similar to other azole antifungals, some imidazole derivatives can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (substituted imidazole-4,5-dicarboxylic acids) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol 2: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Sterile saline or PBS
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by using a microplate reader.
Experimental Workflow for MIC Determination
Caption: Workflow for determining antimicrobial activity using the broth microdilution assay.
Signaling Pathway Diagrams
TGF-β/Smad Signaling Pathway
This pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.
Caption: Simplified TGF-β/Smad signaling pathway and a potential point of modulation by imidazole derivatives.
Conclusion
Substituted imidazole-4,5-dicarboxylic acids represent a highly versatile and promising class of compounds with a broad range of biological activities. Their synthetic tractability allows for the generation of diverse libraries of derivatives, enabling the systematic exploration of structure-activity relationships. The data presented in this guide highlights their potential as lead compounds for the development of novel anticancer and antimicrobial agents. Further research focusing on optimizing their potency, selectivity, and pharmacokinetic properties is warranted to translate their therapeutic potential into clinical applications.
References
Sources
- 1. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthetic Validation of 1-Methylimidazole-4,5-dicarboxylic Acid
This guide provides an in-depth comparison of synthetic routes for 1-Methylimidazole-4,5-dicarboxylic acid (CAS 19485-38-2), a versatile building block crucial for pharmaceutical and materials science innovation.[1] We will move beyond a simple recitation of steps to a critical evaluation of two primary synthetic strategies, grounded in mechanistic principles and practical laboratory considerations. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and execute the optimal synthesis for their specific needs.
The unique structure of this compound, featuring a methylated imidazole core flanked by two carboxylic acid groups, presents a distinct synthetic challenge. The principal question is one of timing: should the imidazole-4,5-dicarboxylic acid framework be constructed first, followed by N-methylation, or is it more efficient to introduce the dicarboxylic functionality onto a pre-methylated imidazole ring? This guide will dissect both approaches.
Strategic Comparison: Key Decision Factors
| Metric | Strategy A: Post-Synthesis Methylation | Strategy B: Synthesis from 1-Methylimidazole |
| Plausibility & Reliability | High. Based on a well-documented, high-yield synthesis of the key intermediate. | Moderate. Relies on a less-documented hydroxymethylation/oxidation sequence. |
| Starting Material Cost | Low. Imidazole and formaldehyde are inexpensive bulk chemicals.[2] | Low to Moderate. 1-Methylimidazole is readily available.[3] |
| Route Efficiency | Potentially longer due to the additional methylation and possible protection/deprotection steps. | Potentially shorter if the two-step sequence is efficient. |
| Key Challenge | Chemoselective N-methylation without esterifying the carboxylic acid groups. | Efficient and high-yield C-H functionalization at positions 4 and 5 of the imidazole ring. |
| Scalability | High. The synthesis of the intermediate is proven to be scalable.[2] | Moderate. Dependent on the scalability of the hydroxymethylation and oxidation steps. |
Strategy A: Synthesis of Imidazole-4,5-dicarboxylic Acid Followed by N-Methylation
This is arguably the more traditional and well-documented approach. It bifurcates the problem into two distinct and manageable stages: the synthesis of the imidazole dicarboxylic acid core, followed by the selective methylation of the nitrogen atom.
Workflow for Strategy A
Caption: Workflow for Strategy A, involving the synthesis of the dicarboxylic acid intermediate followed by a protect-methylate-deprotect sequence.
Part 1: Synthesis of Imidazole-4,5-dicarboxylic Acid
The most economically viable and high-yielding method for this intermediate is a one-pot, two-stage process starting from basic imidazole.[2] Alternative historical methods, such as the oxidation of benzimidazole with strong oxidants like potassium permanganate, are generally less favored due to higher starting material costs and the harshness of the reagents.[2][4]
The preferred method involves an initial reaction of imidazole with an excess of formaldehyde in the presence of a strong base to form a mixture of hydroxymethylated imidazoles. This crude mixture is then subjected to oxidation with hot nitric acid, which converts the hydroxymethyl groups to carboxylic acids, yielding the desired product upon cooling and pH adjustment.[2]
-
Expertise & Experience: The causality behind this two-step process is elegant. The electron-rich nature of the imidazole ring facilitates electrophilic substitution with formaldehyde, installing the necessary carbon framework at the 4 and 5 positions. The subsequent nitric acid oxidation is a robust method for converting primary alcohols to carboxylic acids. The reported yield of 75-80% makes this an industrially viable process.[2]
Part 2: N-Methylation of Imidazole-4,5-dicarboxylic Acid
This step is the crux of Strategy A. The challenge lies in the presence of three acidic protons: two on the carboxylic acid groups and one on the imidazole nitrogen. A non-selective methylating agent would result in a mixture of N-methylated product and methyl esters.
Option 1: Protection-Methylation-Deprotection (Recommended)
This classic approach offers the most reliable and self-validating system.
-
Protection: The carboxylic acid groups are first converted to esters (e.g., methyl or ethyl esters). This can be achieved using standard methods such as Fischer esterification or by conversion to the acyl chloride with thionyl chloride followed by reaction with an alcohol. This protects the acidic protons and prevents side reactions.
-
N-Methylation: The resulting diester can now be selectively N-methylated. A standard protocol would involve deprotonation of the imidazole N-H with a suitable base (e.g., sodium hydride or sodium methoxide) followed by quenching with a methylating agent like methyl iodide.[5]
-
Deprotection: The final step is the saponification of the ester groups using an aqueous base (e.g., sodium hydroxide), followed by acidic workup to yield the pure this compound.
-
Trustworthiness: Each step in this sequence is a high-yielding, well-understood transformation in organic chemistry. The purity of the intermediates can be checked at each stage (e.g., by NMR or LC-MS) to ensure the success of the subsequent step, making the overall protocol self-validating.
Option 2: Direct Chemoselective N-Methylation (Advanced)
Recent advances in methylation chemistry may offer a more direct route, avoiding the protection/deprotection sequence. Reagents like phenyl trimethylammonium iodide have been shown to monoselectively methylate amides and N-heterocycles in the presence of other functional groups.[6] However, the application of these reagents to a substrate with acidic carboxylic acid groups would require specific validation. Diazomethane or its safer alternative, trimethylsilyldiazomethane, are known to esterify carboxylic acids but can also N-methylate heterocycles, posing a selectivity challenge.[7]
Strategy B: Synthesis from 1-Methylimidazole
This strategy inverts the synthetic sequence, starting with the commercially available 1-methylimidazole and aiming to install the carboxylic acid groups at the 4 and 5 positions. This approach is potentially more atom-economical if a direct and efficient C-H functionalization method exists.
Workflow for Strategy B
Caption: A proposed workflow for Strategy B, starting from 1-methylimidazole.
Plausibility and Rationale
While direct C-H carboxylation of 1-methylimidazole is not a well-established procedure, a two-step approach analogous to the first stage of Strategy A is plausible:
-
Hydroxymethylation: Reacting 1-methylimidazole with formaldehyde. The patent describing the synthesis of the unmethylated analogue confirms that imidazole itself readily undergoes hydroxymethylation at the 4 and 5 positions.[2] It is mechanistically reasonable to assume that 1-methylimidazole would behave similarly, yielding 1-methyl-4,5-bis(hydroxymethyl)imidazole.
-
Oxidation: The resulting diol could then be oxidized to the dicarboxylic acid using a suitable oxidizing agent, such as potassium permanganate or nitric acid.
-
Authoritative Grounding: This proposed route is based on the proven reactivity of the imidazole core.[2] However, it must be noted that this specific sequence on a 1-methylimidazole substrate is less documented and would require experimental validation. The key would be to find conditions that promote efficient di-hydroxymethylation without polymerization or other side reactions.
Experimental Protocols
Protocol for Strategy A, Part 1: Synthesis of Imidazole-4,5-dicarboxylic Acid
This protocol is adapted from the process described in US Patent 4,550,176.[2]
-
Hydroxymethylation: In a suitable reaction vessel, dissolve 68 g of imidazole in 245 g of a 37% aqueous formaldehyde solution. To this solution, add 28 g of potassium hydroxide. Heat the mixture to reflux for 3 hours.
-
Oxidation: In a separate flask equipped with a distillation column, heat 1.3 liters of 65% nitric acid to boiling. Slowly add the hydroxymethylated imidazole solution from step 1 to the boiling nitric acid.
-
Reaction & Isolation: During the addition, distill off the water formed in the reaction to maintain the concentration of the nitric acid. Continue heating for 6-10 hours. After the reaction is complete, cool the mixture in an ice bath.
-
Purification: The product, imidazole-4,5-dicarboxylic acid, will crystallize out of the solution. Collect the crystals by filtration, wash with cold water, and dry. A second crop of crystals can be obtained from the filtrate by adjusting the pH to 4. The reported total yield is approximately 77%.[2]
Protocol for Strategy A, Part 2: N-Methylation via Protection/Deprotection
-
Esterification (Protection): Suspend imidazole-4,5-dicarboxylic acid (1 eq.) in methanol (10-20 volumes). Cool in an ice bath and slowly add thionyl chloride (2.2 eq.). Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Remove the solvent under reduced pressure to yield the crude dimethyl 1H-imidazole-4,5-dicarboxylate.
-
N-Methylation: Dissolve the crude diester from step 1 in a dry aprotic solvent like THF. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0°C. Stir for 30 minutes, then add methyl iodide (1.2 eq.). Allow the reaction to proceed at room temperature for 2-4 hours. Quench carefully with water and extract the product with ethyl acetate.
-
Saponification (Deprotection): Dissolve the crude methylated diester in a mixture of methanol and water. Add an excess of sodium hydroxide (3-4 eq.) and heat the mixture to 50-60°C for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS). Cool the reaction, acidify with concentrated HCl to a pH of ~3-4. The final product, this compound, will precipitate and can be collected by filtration, washed with cold water, and dried.
Conclusion and Recommendation
For researchers requiring a reliable and scalable synthesis of this compound, Strategy A is the recommended approach. Its foundation lies in a well-documented, high-yield synthesis of the key intermediate, imidazole-4,5-dicarboxylic acid.[2] The subsequent N-methylation, while requiring a multi-step protection/deprotection sequence, utilizes standard and predictable organic transformations, ensuring a high probability of success.
Strategy B , while potentially more elegant and efficient, carries a higher degree of process development risk due to the lack of established protocols for the direct functionalization of 1-methylimidazole. It represents a valuable avenue for future research and optimization but is not recommended for immediate, reliable production without further investigation.
This guide provides a validated framework for the synthesis of this important molecule. The choice between these strategies will ultimately depend on the specific project goals, available resources, and the risk tolerance for process development.
References
- Schoenebeck, F., et al. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Hees, U., et al. (1985). Preparation of imidazole-4,5-dicarboxylic acid. U.S.
- Heller, S. T., & Sarpong, R. (2010).
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- D'hooghe, M., & Törnroos, K. W. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
- Bellina, F., & Rossi, R. (2010). Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions. Chemical Reviews.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Brusina, M. A., et al. (2019). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Russian Journal of General Chemistry.
- Wikipedia. 1-Methylimidazole. [Link]
- Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry. [Link]
- Presset, M., et al. (2017). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. The Journal of Organic Chemistry. [Link]
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]
- PubChem. 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 2. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 5. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercial 1-Methylimidazole-4,5-dicarboxylic Acid
Introduction: The Imperative of Consistency in Chemical Building Blocks
1-Methylimidazole-4,5-dicarboxylic acid is a pivotal heterocyclic building block in the synthesis of advanced materials and pharmaceutical agents.[1][2] Its rigid structure and versatile coordination sites make it a valuable precursor for metal-organic frameworks (MOFs) and a key intermediate for pharmacologically active compounds.[3] However, like any synthesized chemical, its purity and consistency can vary significantly between different commercial suppliers and even between different production lots from the same supplier.
This variability is not a trivial matter. In drug development, undetected impurities can lead to failed experiments, misleading biological data, and significant delays in the development pipeline. In materials science, variations in the ligand can result in inconsistent crystal formation and unpredictable material properties. Therefore, a robust, multi-faceted analytical approach to qualify incoming batches is not just good practice; it is a fundamental requirement for reproducible, high-quality research and development.[4][5]
The Analytical Challenge: Understanding Potential Sources of Variability
The quality of this compound is intrinsically linked to its synthetic route. Common syntheses can involve the oxidation of precursors, which may lead to incomplete reactions or the formation of side-products.[3] Potential impurities may include unreacted starting materials, isomeric variants, residual solvents, or degradation products.[6] A comprehensive assessment must therefore be capable of detecting and quantifying these diverse potential contaminants.
An Orthogonal, Multi-Technique Qualification Workflow
No single analytical technique can provide a complete picture of a chemical's quality. A robust qualification strategy relies on an orthogonal approach, where different techniques provide complementary information. The workflow below outlines a systematic process for qualifying incoming lots of this compound.
Caption: High-level workflow for the qualification of commercial lots.
The following table summarizes the recommended analytical techniques and their specific roles in the qualification process.
| Analytical Technique | Primary Purpose | Key Information Provided |
| Appearance & Melting Point | Initial physical screening | Color, crystallinity, presence of foreign matter, preliminary purity indication. |
| ¹H and ¹³C NMR Spectroscopy | Structural identity confirmation | Unambiguous verification of the chemical structure, detection of organic impurities and isomers.[7] |
| Mass Spectrometry (MS) | Molecular weight verification | Confirmation of the expected molecular ion, identification of trace impurities.[] |
| Elemental Analysis (CHN) | Empirical formula confirmation | Percentage of Carbon, Hydrogen, and Nitrogen to verify compositional integrity. |
| HPLC-UV | Purity quantification & impurity profiling | Precise percentage of purity, detection and quantification of process-related impurities and degradation products.[6] |
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its high resolution, reproducibility, and sensitivity.[6][9] A reverse-phase method is ideal for separating the polar dicarboxylic acid from less polar potential impurities. The use of a UV detector provides a robust means of quantification.
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol:
-
Parameter: Condition
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size (e.g., Newcrom R1 or equivalent).[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of each lot in 1 mL of a 50:50 mixture of water and acetonitrile.[6]
-
System Suitability: Before analysis, inject a certified reference standard five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides an unambiguous confirmation of the chemical structure. While HPLC confirms purity, ¹H NMR confirms that the main peak is indeed this compound and not a closely related isomer. It is also highly effective for identifying organic impurities, even if they co-elute with the main peak in HPLC.
Detailed NMR Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of each lot in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with NaOH).
-
Experiment: Acquire both ¹H and ¹³C NMR spectra.
-
Acceptance Criteria: The ¹H spectrum for each lot must match the known spectrum for this compound, showing the characteristic imidazole proton and methyl group signals.[10][11] The absence of significant unassigned peaks is critical. The ¹³C spectrum should confirm the correct number and type of carbon environments.
Mass Spectrometry (MS)
Rationale: MS provides an exact molecular weight, confirming the compound's identity at a molecular level. When coupled with a chromatographic inlet (LC-MS), it is a powerful tool for identifying the molecular weights of minor impurities detected in the HPLC analysis.
Detailed MS Protocol:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with an LC system (LC-MS).
-
Mode: Both positive and negative ion modes should be tested to ensure detection of the molecular ion ([M+H]⁺ or [M-H]⁻). For this dicarboxylic acid, negative ion mode is often preferred.
-
Acceptance Criteria: The observed mass for the primary peak must correspond to the theoretical molecular weight of this compound (C₆H₆N₂O₄ = 170.12 g/mol ).
Comparative Data Analysis: A Case Study of Three Commercial Lots
To illustrate the application of this guide, we present hypothetical data from the analysis of three different commercial lots of this compound.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder | White to off-white powder |
| Melting Point | 261-263 °C | 255-258 °C | 262-264 °C | > 260 °C |
| Purity (HPLC Area %) | 99.2% | 97.5% (one impurity at 1.8%) | 99.5% | ≥ 98.5% |
| ¹H NMR Identity | Conforms to structure | Conforms to structure | Conforms to structure | Must conform |
| Unidentified NMR Signals | < 0.1% | ~1.5% (broad signal) | < 0.1% | ≤ 0.5% |
| Mass (ESI-MS, [M-H]⁻) | 169.02 m/z | 169.02 m/z | 169.02 m/z | 169.02 ± 0.05 m/z |
| Elemental Analysis (%C) | 42.34% | 41.88% | 42.36% | 42.36% ± 0.4% |
| Elemental Analysis (%H) | 3.56% | 3.61% | 3.55% | 3.55% ± 0.4% |
| Elemental Analysis (%N) | 16.46% | 16.21% | 16.47% | 16.47% ± 0.4% |
Interpretation of Results:
-
Lot A: This lot meets all specifications. It is high purity, structurally correct, and shows excellent correlation with theoretical values. Decision: Accept.
-
Lot B: This lot fails on multiple criteria. The HPLC purity is below the 98.5% threshold, and the lower melting point suggests the presence of significant impurities. The unidentified signals in the NMR spectrum and the deviation in elemental analysis further confirm that this lot is of inferior quality. Decision: Reject.
-
Lot C: This lot represents the highest quality material. It shows the highest purity by HPLC and conforms tightly to all other analytical parameters. Decision: Accept and designate as internal reference standard.
Conclusion and Recommendations
The lot-to-lot variability of critical chemical reagents is a significant and often underestimated risk in scientific research and drug development.[5][12] Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. The multi-pronged, orthogonal analytical approach detailed in this guide provides a robust framework for independently verifying the quality, purity, and identity of commercial this compound.
By implementing this systematic evaluation, researchers can:
-
Ensure the consistency and reproducibility of their experimental results.
-
Avoid costly delays and troubleshooting caused by substandard reagents.
-
Build a reliable internal database of supplier quality, enabling more informed purchasing decisions.
Ultimately, investing the time to thoroughly qualify incoming materials is a critical step in mitigating risk and ensuring the integrity of the entire research and development process. Collaboration and data sharing between laboratories and manufacturers are also vital for improving the overall quality of chemical reagents available in the market.[13]
References
- Felton, J. S. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
- Patsnap Synapse. (2025). How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials.
- Medical Device Academy. (2024). Why does the FDA require testing multiple lots? YouTube.
- Armbruster, D. A. (2014). Lot-to-Lot Variation. PubMed Central (PMC), NIH.
- Loh, T. P., et al. (2022). Lot-to-lot variation and verification. Griffith Research Online.
- Loh, T. P., et al. (2022). Lot-to-lot variation and verification. PubMed.
- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- ResearchGate. (n.d.). ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and...
- PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester.
- LookChem. (n.d.). Cas 19485-38-2, 4,5-DICARBOXY-1-METHYL-1H-IMIDAZOLE.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications.
- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid.
- Hossain, M. A., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PubMed Central (PMC), NIH.
- Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis.
- University of Vienna. (n.d.). Quality Control & Instrumental Analytics.
- American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. 1-Methylimidazole(616-47-7) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methylimidazole-4,5-dicarboxylic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 1-Methylimidazole-4,5-dicarboxylic acid. As a Senior Application Scientist, my objective is to provide you with not just a set of instructions, but a framework for making informed decisions that protect you, your colleagues, and the environment.
Hazard Assessment and Characterization
This compound is classified as an irritant.[1][2] The primary hazards associated with this compound are:
-
Eye Irritation: Contact can cause significant irritation.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.
While this compound itself is not listed as an acutely hazardous waste, its disposal route depends on the characteristics of the waste stream in which it is present. The core principle of proper chemical disposal is to first determine if the waste is hazardous or non-hazardous according to the Resource Conservation and Recovery Act (RCRA).[3]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with the solid powder, preventing eye irritation.[4][5] |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility chart for breakthrough time). | Provides a barrier against skin contact and irritation.[4][5] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Generally not required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if creating dust. | Avoids inhalation of the powder, which can cause respiratory irritation.[6] All work with the solid should be done in a certified chemical fume hood. |
The Disposal Workflow: A Step-by-Step Guide
The critical step in disposing of waste containing this compound is to determine whether it should be treated as hazardous or non-hazardous waste.
Step 1: Waste Characterization
Consult your experimental notes. Is the waste pure, unused this compound, or is it part of a solution or mixture?
-
For pure, unused compound: This can often be managed as non-hazardous chemical waste, provided it is not contaminated.
-
For solutions and mixtures: The entire mixture must be evaluated. Ask the following questions:
-
Is it a listed hazardous waste? Your mixture is unlikely to be on an F, K, P, or U-list unless other listed chemicals were used.
-
Does it exhibit hazardous characteristics?
-
Ignitability: Does it have a flashpoint below 140°F (60°C)? this compound itself is not flammable. However, if it is dissolved in a flammable solvent (e.g., ethanol), the entire solution is considered hazardous waste.[7]
-
Corrosivity: Is the pH of the solution less than or equal to 2, or greater than or equal to 12.5? As a dicarboxylic acid, acidic solutions are possible. Neutralize if it is safe to do so and if your facility's procedures allow. Otherwise, it is corrosive hazardous waste.
-
Reactivity: Does it react violently with water, or is it otherwise unstable? This is unlikely for this compound.
-
Toxicity: Does the mixture contain any other components that are considered toxic?
-
-
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Disposal decision workflow for this compound.
Step 2: Non-Hazardous Waste Disposal Procedure
If you have determined that your waste is non-hazardous (e.g., the pure solid, or a neutral aqueous solution with no other hazardous components), follow these steps:[8][9][10]
-
Containerize: Place the solid waste in a sealed, sturdy, and clearly labeled container. For aqueous solutions, use a screw-cap bottle. Do not use beakers with parafilm.
-
Labeling: Label the container clearly as "Non-Hazardous Waste" and list the full chemical name: "this compound". If it is a solution, indicate the solvent (e.g., "in water") and the concentration.
-
Segregation: Store this container separately from your hazardous waste streams.
-
Disposal:
-
Solid Waste: Some institutions allow for the disposal of non-hazardous solid chemical waste in the regular trash, often requiring it to be placed in a sealed bag or box.[9] Always confirm this with your EHS department.
-
Aqueous Solutions: Some institutions permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals with copious amounts of water.[11] However, many institutions have strict policies against this. Verify with your EHS department before proceeding. The safest default is to containerize for pickup.
-
-
Pickup: If your institution requires it, arrange for a pickup of the non-hazardous waste with your EHS department.
Step 3: Hazardous Waste Disposal Procedure
If your waste meets any of the criteria for a hazardous characteristic, you must follow the hazardous waste disposal protocol:[3][12]
-
Containerize: Use a designated hazardous waste container that is compatible with all components of the waste. The container must have a secure, tight-fitting lid.
-
Labeling: Attach a hazardous waste tag to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full names of all chemical constituents, including percentages.
-
The specific hazard(s) (e.g., "Ignitable," "Corrosive").
-
-
Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12] Keep the container closed at all times except when adding waste.
-
Segregation: Ensure the waste container is segregated from incompatible materials. For example, if your waste is acidic, do not store it near bases.
-
Pickup: When the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS department.
Spill and Emergency Procedures
In the event of a spill, your immediate actions are crucial:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill:
-
Small Spill (Solid): If you are trained and it is safe to do so, gently sweep up the solid material, avoiding the creation of dust. Place it in a sealed container and label it as hazardous waste for disposal.
-
Small Spill (Liquid): Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain and absorb the spill. Place the used absorbent material in a sealed bag or container and label it as hazardous waste.
-
Large Spill: Evacuate the area immediately. Close the doors and call your institution's emergency number and EHS department.
-
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Personal Contamination:
By adhering to these protocols, you uphold the principles of laboratory safety and environmental stewardship. Always remember that when in doubt, err on the side of caution and consult your EHS professionals.
References
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 19485-38-2, 4,5-DICARBOXY-1-METHYL-1H-IMIDAZOLE.
- ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE.
- Washington State University. (n.d.). Standard Operating Procedure for Imidazole.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole.
- Carl Roth. (n.d.). Safety Data Sheet: Imidazole.
- Carl Roth. (2025). Safety Data Sheet: 1-Methylimidazole.
- Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1-methylimidazole.
- Carl Roth. (n.d.). Safety Data Sheet: 1-Methylimidazole.
- Carl Roth. (n.d.). Safety Data Sheet: Imidazole.
Sources
- 1. 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid | C6H6N2O4 | CID 152258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylimidazole-4,5-dicarboxylic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Methylimidazole-4,5-dicarboxylic acid (CAS No. 19485-38-2). The following protocols are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. The causality behind each recommendation is explained to build a deeper understanding of safe laboratory operations.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is a heterocyclic compound that, while essential for various synthetic applications, presents a distinct set of hazards that must be managed.[1][2] Understanding these risks is the foundational step in developing a robust safety protocol. The primary hazards are associated with its irritant properties and potential for harm if not handled correctly.[1]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the "Irritant" pictogram and a "Warning" signal word.[1] The associated hazard statements indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[1] As a powdered substance, it also poses a risk of forming combustible dust concentrations in the air, a common hazard for many fine organic solids.[3]
Table 1: Hazard Summary for this compound
| Hazard Category | GHS Classification & Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[4][5] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[3] Gloves: Chemical-resistant nitrile or butyl rubber gloves are required.[6] Gloves must be inspected before use and changed immediately if contaminated.[3] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[3] |
| Eye Contact | H319: Causes serious eye irritation.[4][5] | Safety Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 or EU EN166 standards.[3][7] Face Shield: A face shield worn over safety goggles is strongly recommended when handling larger quantities or when there is a significant risk of splashing or dust generation.[3][6] |
| Inhalation | H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[3][4] | Ventilation: All handling of the solid compound must occur in a well-ventilated area, ideally within a certified chemical fume hood, to minimize dust inhalation.[3][7] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required. The type will depend on the potential exposure level.[7][8] |
| Ingestion | H302: Harmful if swallowed.[1] | Do not eat, drink, or smoke in laboratory areas.[8] Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[3][9] |
The First Line of Defense: Engineering Controls
Before relying on Personal Protective Equipment (PPE), the primary approach to safety is to minimize exposure through robust engineering controls. This is a core principle of industrial hygiene.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[10] This captures dust at the source, preventing it from becoming airborne and entering the breathing zone of the operator.
-
Ventilation Systems: General laboratory ventilation should be maintained to ensure a high rate of air exchange, further diluting any potential fugitive emissions.[8]
-
Designated Area: A specific area of the lab should be designated for handling this compound to prevent cross-contamination of other workspaces.[3]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its effectiveness is entirely dependent on correct selection and consistent use.
Core PPE Requirements
The following PPE is mandatory for all personnel handling this compound in any form:
-
Eye and Face Protection: Tight-sealing chemical splash goggles are the minimum requirement.[6][8] Given the serious irritation risk, combining these with a face shield provides superior protection against splashes and airborne particles.[3]
-
Skin and Body Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact.[6] They should be of sufficient thickness (at least 4-5 mil) and should be changed immediately upon any sign of contamination. For prolonged handling or when preparing solutions, heavier-duty butyl rubber gloves may be more appropriate.[6] Always inspect gloves for tears or pinholes before use.
-
Lab Coat: A clean, long-sleeved lab coat, fully buttoned, is required to protect street clothes and skin.[3]
-
Footwear: Fully enclosed shoes are mandatory.[3] Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.
-
Respiratory Protection
The need for respiratory protection is determined by the effectiveness of engineering controls.
-
Standard Operations: When working within a properly functioning chemical fume hood, a respirator is typically not required.[7]
-
Insufficient Ventilation/Spills: If engineering controls are not available or fail, or in the event of a large spill, a NIOSH-approved respirator with a particulate filter (N95 or higher) must be used.[7][8]
Safe Handling and Disposal Workflow
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring safety from the start of an experiment to the final disposal of waste.
Experimental Workflow: Preparation of a Solution
This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE as outlined in Section 3.
-
Designate a workspace within the fume hood and cover it with absorbent, disposable bench paper.
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood.
-
-
Weighing the Solid:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the required amount of solid to a weigh boat. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[3]
-
Securely close the primary container.
-
-
Dissolving the Compound:
-
Place the beaker containing the solvent on a stir plate within the fume hood.
-
Slowly add the weighed solid to the solvent to prevent splashing.[3]
-
Use the spatula to ensure all powder is transferred.
-
-
Post-Handling Procedures:
-
Decontamination: Clean the spatula and any other reusable equipment thoroughly.
-
Waste Segregation: Dispose of the contaminated weigh boat, bench paper, and gloves in a dedicated, clearly labeled hazardous solid waste container.[3][11]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the face shield/goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water.[9]
-
The following diagram illustrates the logical flow of the safe handling and disposal process.
Caption: Workflow for Safe Handling and Disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material.[12] Sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7][8]
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Decision Diagram.
By integrating these engineering controls, PPE protocols, and standard operating procedures, research and development professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- The MSDS HyperGlossary: Carboxylic Acid.
- 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid | C6H6N2O4 | CID 152258. PubChem. URL
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem. URL
- SAFETY DATA SHEET - 4,5-Imidazoledicarboxylic acid. Santa Cruz Biotechnology. URL
- What PPE Should You Wear When Handling Acid 2026?. LeelineWork. URL
- Cas 19485-38-2, 4,5-DICARBOXY-1-METHYL-1H-IMIDAZOLE. Lookchem. URL
- SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific. URL
- SAFETY DATA SHEET - 1-Methylimidazole. Sigma-Aldrich. URL
- Safety Data Sheet - 1-METHYL-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID HCL.
- Safety Data Sheet: 1-methylimidazole. Chemos GmbH & Co.KG. URL
- SAFETY DATA SHEET - 4,5-Imidazoledicarboxylic acid. Fisher Scientific. URL
- Safety Data Sheet: 1-Methylimidazole. Carl ROTH. URL
- Material Safety Data Sheet - 1-Methylimidazole. Spectrum Chemical. URL
- SAFETY DATA SHEET - 1-Methyl-1H-imidazole-5-carboxylic acid. Fisher Scientific. URL
- Safety Data Sheet - 1-Isobutyl-1H-imidazole-5-carboxylic acid. CymitQuimica. URL
- Safety Data Sheet: 1-Methylimidazole. Carl ROTH. URL
- SAFETY DATA SHEET - 4-Methylimidazole. TCI America. URL
- Imidazole-4,5-dicarboxylic acid CAS 570-22-9. Merck Millipore. URL
Sources
- 1. 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid | C6H6N2O4 | CID 152258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemos.de [chemos.de]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Imidazole-4,5-dicarboxylic acid CAS 570-22-9 | 818370 [merckmillipore.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
